Pubchem_71380142
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
64294-58-2 |
|---|---|
Molecular Formula |
C3CoN3SSe2Zn- |
Molecular Weight |
392.4 g/mol |
InChI |
InChI=1S/CHNS.2CNSe.Co.Zn/c3*2-1-3;;/h3H;;;;/p-1 |
InChI Key |
NCBRSBCZDKJXGF-UHFFFAOYSA-M |
Canonical SMILES |
C(#N)[S-].C(#N)[Se].C(#N)[Se].[Co].[Zn] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Simepdekinra (PubChem_71380142)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simepdekinra (also known as LY4100511 and DC-853) is an orally bioavailable, small molecule modulator of Interleukin-17A (IL-17A). Developed as a "fast follower" to the discontinued compound DC-806, Simepdekinra is engineered for improved potency and metabolic stability.[1][2] Currently in Phase 2 clinical trials for psoriasis, Simepdekinra represents a promising therapeutic approach for IL-17-mediated autoimmune and inflammatory diseases.[3] This guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, and outlines the experimental protocols relevant to its characterization.
Introduction to Simepdekinra and its Therapeutic Target
Simepdekinra is a novel, orally administered small molecule designed to inhibit the pro-inflammatory signaling of Interleukin-17A (IL-17A).[4] IL-17A is a key cytokine in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[5] It is primarily produced by T helper 17 (Th17) cells and plays a crucial role in driving inflammatory responses, including the recruitment of neutrophils and the production of other pro-inflammatory mediators by various cell types.[6] By targeting the IL-17A pathway, Simepdekinra aims to suppress the downstream inflammatory cascade that leads to tissue damage in these conditions.
Core Mechanism of Action: Modulation of IL-17A Signaling
Simepdekinra functions as a potent modulator of IL-17A.[7] While the precise binding site is not definitively disclosed in the public domain, available information suggests it is a direct inhibitor of the IL-17A subunit, thereby likely disrupting the protein-protein interaction between IL-17A and its receptor, IL-17RA.[8][9] This inhibitory action prevents the initiation of the downstream signaling cascade.
The IL-17 receptor complex, upon binding of IL-17A, recruits the adaptor protein Act1. This leads to the subsequent recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[10][11] The activation of TRAF6 is a critical step that triggers downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] These pathways ultimately lead to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[12]
A patent filed by Dice Alpha Inc. for IL-17A production inhibitors, a category that includes Simepdekinra, describes the use of an NF-κB-dependent secreted embryonic alkaline phosphatase (SEAP) reporter gene assay to quantify the inhibitory activity of their compounds.[13] This strongly indicates that the mechanism of action of Simepdekinra involves the suppression of NF-κB activation downstream of IL-17A signaling.
Quantitative Data
The following table summarizes the available quantitative data on the potency of Simepdekinra.
| Parameter | Value | Cell Line | Assay Type | Source |
| IC50 (IL-17A/A) | ≤10 nM | HEK-Blue | SEAP Reporter Gene Assay | [7] |
| IC50 (IL-17A/F) | 10-100 nM | HEK-Blue | SEAP Reporter Gene Assay | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Simepdekinra's Putative Mechanism of Action in the IL-17A Signaling Pathway
Caption: Putative mechanism of Simepdekinra in the IL-17A signaling pathway.
Experimental Workflow for Assessing Simepdekinra Activity
Caption: Workflow for determining Simepdekinra's IC50 using a reporter gene assay.
Experimental Protocols
While specific, detailed experimental protocols for Simepdekinra are proprietary, the following methodologies are standard for characterizing a small molecule inhibitor of the IL-17 pathway.
HEK-Blue™ IL-17 Cell-Based Assay
This assay is used to determine the potency of compounds in inhibiting IL-17A-induced NF-κB activation.
-
Cell Line: HEK-Blue™ IL-17 cells (InvivoGen), which are engineered with a human IL-17R and an NF-κB-inducible SEAP reporter gene.
-
Procedure:
-
HEK-Blue™ IL-17 cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-incubated with varying concentrations of Simepdekinra or a vehicle control.
-
Recombinant human IL-17A is added to the wells to stimulate the IL-17 signaling pathway.
-
The plates are incubated for a specified period (e.g., 24 hours) to allow for SEAP expression and secretion.
-
Aliquots of the cell culture supernatant are transferred to a new plate.
-
QUANTI-Blue™ solution (InvivoGen), a substrate for SEAP, is added to the supernatants.
-
The plates are incubated until a color change is observed.
-
The absorbance is read at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: The absorbance values are plotted against the concentration of Simepdekinra to generate a dose-response curve, from which the IC50 value is calculated.
Preclinical In Vivo Models of Psoriasis
Animal models are utilized to assess the in vivo efficacy of IL-17 inhibitors.
-
Model: Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice is a commonly used model.
-
Procedure:
-
A daily topical dose of IMQ cream is applied to the shaved backs and/or ears of mice for several consecutive days to induce a psoriasis-like phenotype (erythema, scaling, and skin thickening).
-
Mice are orally administered Simepdekinra or a vehicle control daily, starting before or concurrently with the IMQ application.
-
Clinical parameters such as skin thickness, erythema, and scaling are scored daily.
-
At the end of the study, skin biopsies are collected for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration) and gene expression analysis (e.g., qPCR for pro-inflammatory cytokines).
-
-
Data Analysis: Statistical analysis is performed to compare the clinical scores and histological and molecular readouts between the Simepdekinra-treated and vehicle-treated groups.
Clinical Trial Biomarker Analysis
In clinical trials for psoriasis, various biomarkers are assessed to evaluate the pharmacodynamic effects of the treatment.
-
Sample Collection: Blood and skin biopsy samples are collected from patients at baseline and at various time points during treatment.
-
Biomarker Analysis:
-
Serum Cytokine Levels: Levels of IL-17A and other relevant cytokines and chemokines in the serum are measured using techniques such as ELISA or multiplex immunoassays.
-
Gene Expression in Skin: RNA is extracted from skin biopsies, and the expression of genes associated with the IL-17 pathway and psoriasis pathology (e.g., DEFB4, S100A7, LCN2) is quantified by qPCR or RNA sequencing.
-
Histopathology: Skin biopsies are examined for changes in epidermal thickness, keratinocyte proliferation (e.g., Ki67 staining), and infiltration of immune cells (e.g., CD3+ T cells, neutrophils).
-
-
Data Analysis: Changes in biomarker levels from baseline are correlated with clinical outcomes, such as the Psoriasis Area and Severity Index (PASI) score, to assess the biological activity of Simepdekinra.
Conclusion
Simepdekinra is a promising oral IL-17A modulator with a mechanism of action centered on the inhibition of the pro-inflammatory IL-17A signaling pathway. By preventing the activation of downstream signaling cascades, including the NF-κB pathway, Simepdekinra effectively reduces the production of inflammatory mediators that drive the pathology of psoriasis and other autoimmune diseases. The available quantitative data demonstrate its high potency. Further clinical development will provide more detailed insights into its efficacy and safety profile, potentially establishing Simepdekinra as a valuable oral therapeutic option for patients with IL-17-driven diseases.
References
- 1. seekingalpha.com [seekingalpha.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRAF6-dependent Act1 phosphorylation by the IκB kinase-related kinases suppresses interleukin-17-induced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL‐23/IL‐17 immune axis mediates the imiquimod‐induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF‐κB pathway in macrophages and keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 13. Dice Alpha patents IL-17A production inhibitors | BioWorld [bioworld.com]
The Discovery and Development of a Potent Macrocyclic IL-17A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and development of the potent, macrocyclic Interleukin-17A (IL-17A) inhibitor, "IL-17A antagonist 3" (CAS: 2230780-65-9). While the initially specified PubChem CID 71380142 did not correspond to a known IL-17 inhibitor, this guide focuses on a well-characterized antagonist with publicly available data to serve as a comprehensive example of the IL-17 inhibitor discovery process.
Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] The therapeutic potential of targeting the IL-17 pathway has been validated by the clinical success of monoclonal antibodies such as secukinumab and ixekizumab.[2][3] This guide provides a technical overview of the discovery, characterization, and preclinical development of a small molecule alternative, "IL-17A antagonist 3".
Quantitative Data Summary
The following tables summarize the key quantitative data for "IL-17A antagonist 3" and its analogs, as reported in the primary literature. This data is crucial for understanding the potency, selectivity, and pharmacokinetic properties of these compounds.
Table 1: In Vitro Activity of IL-17A Antagonist 3
| Assay Type | Parameter | Value |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 0.004 µM |
| Surface Plasmon Resonance (SPR) | K D | 0.002 µM |
| Cell-Based Assay (IL-17A-induced IL-6 secretion) | IC50 | 0.025 µM |
Table 2: Pharmacokinetic Properties of a related macrocyclic IL-17A antagonist in preclinical species
| Species | Dosing Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Rat | IV (0.5 mg/kg) | 13 | 2.8 | 2.8 | - |
| PO (3 mg/kg) | - | - | - | 45 | |
| Dog | IV (0.5 mg/kg) | 1.5 | 2.5 | 20 | - |
| PO (3 mg/kg) | - | - | - | 20-30 |
Signaling Pathway and Mechanisms of Action
Interleukin-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. This leads to the activation of transcription factors such as NF-κB and the MAPK pathways, resulting in the production of inflammatory mediators like cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CXCL1, CCL20).[1] These mediators recruit and activate immune cells, perpetuating the inflammatory response. "IL-17A antagonist 3" functions by directly binding to IL-17A and disrupting its interaction with the IL-17RA receptor, thereby inhibiting the downstream signaling cascade.
Caption: IL-17A Signaling Pathway and Inhibition by Antagonist 3.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays used in the characterization of "IL-17A antagonist 3".
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the procedure for measuring the binding kinetics and affinity of "IL-17A antagonist 3" to its target, IL-17A.
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Immobilization:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant human IL-17A is diluted in 10 mM sodium acetate, pH 4.5, and injected over the activated surface to achieve an immobilization level of approximately 5000 RU.
-
The surface is then deactivated with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell is prepared similarly without the IL-17A immobilization.
-
-
Binding Analysis:
-
"IL-17A antagonist 3" is serially diluted in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
The compound dilutions are injected over the IL-17A and reference surfaces at a flow rate of 30 µL/min for a contact time of 180 seconds, followed by a dissociation phase of 300 seconds.
-
The sensor surface is regenerated between cycles with a short pulse of glycine-HCl, pH 2.0.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Inhibition of IL-17A/IL-17RA Interaction
This protocol describes a high-throughput assay to quantify the inhibitory effect of "IL-17A antagonist 3" on the interaction between IL-17A and its receptor, IL-17RA.
-
Reagents:
-
Recombinant human IL-17A.
-
Recombinant human IL-17RA-Fc fusion protein.
-
Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Anti-IL-17A antibody labeled with a FRET acceptor (e.g., d2).
-
Assay buffer: PBS with 0.1% BSA and 0.4 M KF.
-
-
Procedure:
-
"IL-17A antagonist 3" is serially diluted in the assay buffer.
-
In a 384-well low-volume white plate, the compound dilutions are incubated with IL-17A and IL-17RA-Fc for 30 minutes at room temperature.
-
The FRET donor- and acceptor-labeled antibodies are then added to the wells.
-
The plate is incubated for 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The fluorescence is read on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio (665 nm / 620 nm) is calculated for each well.
-
The percent inhibition is determined relative to controls (no inhibitor for 0% inhibition, no IL-17A for 100% inhibition).
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based Assay for IL-17A-Induced IL-6 Secretion
This protocol details a functional assay to measure the ability of "IL-17A antagonist 3" to inhibit the biological activity of IL-17A in a cellular context.
-
Cell Line: Human epidermal keratinocytes (HEK) or a similar IL-17A responsive cell line.
-
Procedure:
-
Cells are seeded in a 96-well plate and cultured until they reach 80-90% confluency.
-
The culture medium is replaced with a serum-free medium for 24 hours.
-
"IL-17A antagonist 3" is serially diluted and pre-incubated with a fixed concentration of IL-17A (typically the EC80 concentration) for 1 hour.
-
The cell medium is replaced with the compound/IL-17A mixtures.
-
The cells are stimulated for 24 hours at 37°C in a CO2 incubator.
-
-
IL-6 Quantification:
-
The cell culture supernatant is collected.
-
The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The percent inhibition of IL-6 secretion is calculated relative to controls (IL-17A alone for 0% inhibition, vehicle control for 100% inhibition).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Discovery and Development Workflow
The discovery and development of a novel IL-17 inhibitor like "IL-17A antagonist 3" follows a structured workflow, from initial hit identification to preclinical candidate selection.
Caption: A streamlined workflow for the discovery and preclinical development of an IL-17A inhibitor.
Logical Relationships in IL-17 Inhibitor Development
The development of an IL-17 inhibitor is a multidisciplinary effort, with logical dependencies between different stages of the process.
Caption: Logical dependencies in the IL-17 inhibitor drug development cascade.
References
Simepdekinra: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simepdekinra (also known as LY4100511 and DC-853) is an orally bioavailable, small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] Developed by Eli Lilly and Company, it is currently under investigation for the treatment of immune-mediated inflammatory diseases, with a primary focus on plaque psoriasis.[1][2] This document provides a comprehensive technical guide on the chemical structure, physicochemical properties, mechanism of action, and available experimental data for Simepdekinra.
Chemical Structure and Physicochemical Properties
Simepdekinra is a complex small molecule with the chemical formula C35H50FN7O5. It has a molecular weight of 667.81 g/mol . The 2D chemical structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of Simepdekinra
| Property | Value | Source |
| Molecular Formula | C35H50FN7O5 | PubChem |
| Molecular Weight | 667.81 g/mol | PubChem |
| SMILES | CCN1C(=CC=N1)C(=O)N--INVALID-LINK--C(=O)NC4=C(C=C(C=C4)--INVALID-LINK----INVALID-LINK--C)C">C@HNC(=O)--INVALID-LINK--OC)F | PubChem[3] |
| InChIKey | VINZZWRHTZGGES-MGVNFOJVSA-N | PubChem[3] |
| Alternative Names | LY4100511, DC-853 | Ozmosi[2] |
| Modality | Small Molecule | Ozmosi[2] |
| Route of Administration | Oral | Ozmosi[2] |
Figure 1: 2D Chemical Structure of Simepdekinra. (Source: PubChem CID 169160620)[3][4]
Mechanism of Action: IL-17 Pathway Inhibition
Simepdekinra functions as an inhibitor of the Interleukin-17 (IL-17) signaling pathway. IL-17A, a key cytokine in this pathway, is a major driver of inflammation in several autoimmune diseases, including psoriasis. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade that results in the production of pro-inflammatory mediators.[5][6][7]
Simepdekinra exerts its therapeutic effect by modulating this pathway. The detailed signaling cascade is illustrated in the diagram below.
Caption: IL-17 Signaling Pathway and the inhibitory action of Simepdekinra.
In Vitro Efficacy
The in vitro potency of Simepdekinra has been evaluated using HEK-Blue™ IL-17 cells. These cells are engineered to express the human IL-17 receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter.[8][9] The binding of IL-17A to its receptor on these cells triggers the signaling cascade, leading to the expression and secretion of SEAP, which can be quantified colorimetrically.
Table 2: In Vitro Potency of Simepdekinra
| Cell Line | Parameter | Value |
| IL-17A/A HEK-Blue | IC50 | ≤10 nM |
| IL-17A/F HEK-Blue | IC50 | 10-100 nM |
Experimental Protocols
HEK-Blue™ IL-17 SEAP Reporter Assay for IC50 Determination
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of an IL-17 inhibitor using HEK-Blue™ IL-17 cells.
References
- 1. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. 1H-Pyrazole-5-carboxamide, N-[(1S)-2,2-dicyclopropyl-1-[[[4-[(1S,2R)-3-[(3R)-3,4-dimethyl-1-piperazinyl]-2-[[(2S)-2-methoxy-1-oxopropyl]amino]-1-methyl-3-oxopropyl]-2-fluorophenyl]amino]carbonyl]ethyl]-1-ethyl- | C35H50FN7O5 | CID 169160620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SID 508750759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Cellosaurus cell line HEK-Blue IL-17 (CVCL_UF32) [cellosaurus.org]
The Dawn of Oral IL-17 Inhibition: A Technical Guide to a New Class of Immunomodulators
For Immediate Release
A new frontier in the treatment of autoimmune diseases is emerging with the development of orally bioavailable small molecule inhibitors of Interleukin-17 (IL-17). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacology of these pioneering therapies. Moving beyond the era of injectable monoclonal antibodies, these oral agents promise improved patient convenience and the potential for broader tissue distribution, representing a significant advancement in the management of conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.
Introduction: The Rationale for Oral IL-17 Inhibitors
Interleukin-17A (IL-17A) is a cornerstone pro-inflammatory cytokine in the pathogenesis of numerous autoimmune diseases.[1][2] Secreted primarily by T helper 17 (Th17) cells, IL-17A drives inflammation by acting on various cell types, including keratinocytes and fibroblasts, to induce the production of other inflammatory mediators.[3] While injectable monoclonal antibodies targeting IL-17A or its receptor have demonstrated remarkable clinical efficacy, the need for parenteral administration presents challenges for long-term patient adherence and can be associated with injection-site reactions.[2]
Oral small molecule inhibitors offer a compelling alternative, with the potential for improved ease of administration, better tissue and blood-brain barrier penetration, and more flexible dosing regimens.[1][2] The development of these agents has focused on disrupting the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA, a challenging endeavor for small molecules.[1] This guide delves into the pharmacology of key oral IL-17 inhibitors currently in development, summarizing their mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize them.
The IL-17 Signaling Pathway
IL-17A, a homodimer, signals through a receptor complex composed of IL-17RA and IL-17RC.[4][5] Upon ligand binding, the receptor complex recruits the adaptor protein Act1 (CIKS/TRAF3IP2) through interactions between their SEFIR domains.[3][6] This initiates downstream signaling cascades, primarily activating NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes encoding cytokines (e.g., IL-6), chemokines (e.g., CXCL1, IL-8), and matrix metalloproteinases.[6][7] This signaling cascade is central to the inflammatory processes observed in various autoimmune diseases.
Investigational Oral IL-17 Inhibitors
Several pharmaceutical companies are actively developing oral small molecule IL-17 inhibitors. The following sections summarize the available data for some of these promising candidates.
DC-806 (Eli Lilly and Company)
DC-806 is a small molecule inhibitor of the IL-17A subunit.[3] In a Phase 1 proof-of-concept study involving 40 participants with psoriasis, those treated with 800 mg of DC-806 twice daily showed a significant reduction in the mean Psoriasis Area and Severity Index (PASI) score at 4 weeks compared to placebo (-43.7% vs. -13.3%; p=0.0008).[3][5] A lower dose of 175 mg twice daily did not show a clinically significant benefit.[3] The treatment was well-tolerated, with all adverse events being mild to moderate in severity.[3][5]
LY3509754 (Eli Lilly and Company)
A first-in-human, Phase 1 study of LY3509754 assessed its safety, tolerability, and pharmacokinetics.[4] The study enrolled 91 healthy participants in single ascending dose (SAD) cohorts (10-2,000 mg) and multiple ascending dose (MAD) cohorts (100-1,000 mg daily for 14 days).[4] LY3509754 demonstrated a time to maximum concentration (Tmax) of 1.5-3.5 hours and a terminal half-life of 11.4-19.1 hours, supporting once-daily dosing.[4] However, the study was terminated due to safety findings, with four participants in the higher MAD cohorts experiencing drug-induced liver injury (DILI).[4][8]
ASC50 (Ascletis Pharma Inc.)
REX-7117 (Recludix Pharma)
REX-7117 is a potent and selective oral inhibitor of STAT3, a key signaling molecule downstream of the IL-23/IL-17 axis.[11][12] In a murine IL-23-induced psoriasis model, REX-7117 demonstrated efficacy comparable to an anti-IL-17A antibody and was more efficacious than a clinically relevant dose of deucravacitinib, a TYK2 inhibitor.[11] Preclinical data suggest that REX-7117 selectively inhibits Th17 cell function without impairing broader immune responses, potentially offering a better safety profile compared to JAK/TYK2 inhibitors.[11][12]
ZB021 (Zenas BioPharma)
ZB021 is a novel oral inhibitor that blocks both IL-17AA homodimers and IL-17AF heterodimers.[11] Currently in Investigational New Drug (IND)-enabling studies, ZB021 has shown high potency in vitro and robust efficacy in vivo in preclinical models.[11] Zenas BioPharma plans to submit an IND and initiate a Phase 1 clinical trial in 2026.[11][13]
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for the discussed oral IL-17 inhibitors.
Table 1: Clinical Efficacy of Oral IL-17 Inhibitors
| Compound | Study Phase | Indication | Dose | Primary Endpoint | Result | Reference |
| DC-806 | Phase 1 | Psoriasis | 800 mg BID | Mean % change in PASI at 4 weeks | -43.7% (vs. -13.3% for placebo, p=0.0008) | [3][5] |
Table 2: Pharmacokinetic Parameters of Oral IL-17 Inhibitors
| Compound | Species | Dose | Tmax (hours) | t1/2 (hours) | Key Findings | Reference |
| LY3509754 | Human | 10-2000 mg (SAD), 100-1000 mg (MAD) | 1.5 - 3.5 | 11.4 - 19.1 | Dose-dependent increases in exposure. | [4] |
| ASC50 | Non-human primate | Not specified | Not specified | Longer than competitor | Higher drug exposure and lower clearance than competitor. | [6][9][10] |
Key Experimental Methodologies
The characterization of oral IL-17 inhibitors relies on a variety of in vitro and in vivo experimental models. This section details the protocols for some of the key assays cited.
IL-17A-Induced IL-6 Secretion Assay in Human Dermal Fibroblasts
This in vitro assay is crucial for determining the potency of IL-17 inhibitors in a cellular context.
Protocol:
-
Cell Culture: Primary human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight.
-
Starvation: The culture medium is replaced with serum-free DMEM for 16-24 hours to synchronize the cells.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the oral IL-17 inhibitor or vehicle control for 1 hour.
-
Stimulation: Recombinant human IL-17A (e.g., 25-100 ng/mL) is added to the wells to stimulate the cells.[14][15] In some protocols, TNF-α (e.g., 2.5-10 ng/mL) is co-administered to mimic the inflammatory milieu.[14][15]
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: The culture supernatants are collected and centrifuged to remove any cellular debris.
-
IL-6 Quantification: The concentration of IL-6 in the supernatants is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in IL-6 secretion, is calculated.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to their protein targets in real-time.
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Recombinant human IL-17A is immobilized onto the activated sensor chip surface via amine coupling. A reference flow cell is typically prepared without the protein to subtract non-specific binding.
-
Analyte Preparation: The oral IL-17 inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The different concentrations of the analyte are injected over the sensor chip surface at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.
-
Dissociation: After the injection of the analyte, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the IL-17A.
-
Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as kd/ka.
In Vivo Model of IL-17A-Induced CXCL1 Production
This pharmacodynamic model assesses the ability of an oral IL-17 inhibitor to block the biological activity of IL-17A in a living organism.
Protocol:
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Inhibitor Administration: The oral IL-17 inhibitor or vehicle control is administered to the mice via oral gavage at various doses.
-
IL-17A Challenge: After a specified period (e.g., 1-2 hours) to allow for drug absorption and distribution, mice are challenged with a subcutaneous injection of recombinant mouse IL-17A.[16]
-
Blood Collection: At a predetermined time point after the IL-17A challenge (e.g., 2 hours), blood samples are collected from the mice.[16]
-
Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.
-
CXCL1 Quantification: The concentration of CXCL1 in the serum is measured using a specific ELISA kit.
-
Data Analysis: The dose-dependent inhibition of IL-17A-induced CXCL1 production by the oral inhibitor is determined.
Future Directions and Conclusion
The development of oral IL-17 inhibitors represents a paradigm shift in the treatment of autoimmune diseases. While early clinical data for some candidates have been promising, the safety concerns observed with LY3509754 highlight the importance of careful toxicological evaluation.[4] Future research will focus on optimizing the potency, selectivity, and safety profiles of these small molecules. The identification of novel allosteric binding sites on IL-17A or its receptor could provide new avenues for inhibitor design.
References
- 1. The metabolism-modulating activity of IL-17 signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. imavita.com [imavita.com]
- 10. Imiquimod-Induced Psoriasis Mouse Models - Ace Therapeutics [acetherapeutics.com]
- 11. zenasbio.com [zenasbio.com]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 13. Zenas BioPharma Reports Positive Phase 2 Results for Obexelimab and Provides Corporate Updates, Including Upcoming Phase 3 Data for IgG4-RD [quiverquant.com]
- 14. Frontiers | Interleukin-6 and Type-I Collagen Production by Systemic Sclerosis Fibroblasts Are Differentially Regulated by Interleukin-17A in the Presence of Transforming Growth Factor-Beta 1 [frontiersin.org]
- 15. Ultraviolet B Inhibits IL-17A/TNF-α-Stimulated Activation of Human Dermal Fibroblasts by Decreasing the Expression of IL-17RA and IL-17RC on Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Simepdekinra: A Technical Guide for Immune-Mediated Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simepdekinra (also known as LY4100511 and DC-853) is an investigational, orally administered small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17 (IL-17). Developed initially by DICE Therapeutics and now under the stewardship of Eli Lilly, Simepdekinra is currently in clinical development for the treatment of immune-mediated inflammatory diseases, with a primary focus on moderate-to-severe plaque psoriasis.[1][2] As a "fast follower" to a similar compound, DC-806, Simepdekinra is reported to possess improved potency and metabolic stability.[3] This document provides a comprehensive technical overview of Simepdekinra, summarizing the available data on its mechanism of action, preclinical rationale, and clinical development program.
Introduction to Simepdekinra
Simepdekinra is a small molecule designed to selectively target and inhibit the IL-17 cytokine, a key driver in the pathogenesis of numerous autoimmune and inflammatory conditions.[1] Its development as an oral therapeutic offers a potential convenience advantage over the injectable biologic agents that currently dominate the IL-17 inhibitor class. The therapeutic rationale for Simepdekinra is based on the well-established role of the IL-23/IL-17 axis in diseases like psoriasis.[4]
Chemical and Physical Properties
While specific details remain proprietary, the fundamental characteristics of Simepdekinra are outlined below.
| Property | Value | Source |
| Compound Name | Simepdekinra | Eli Lilly |
| Alternative Names | LY4100511, DC-853 | [3] |
| Modality | Small Molecule | [3] |
| Route of Administration | Oral | [3] |
| Target | Interleukin-17 (IL-17) | [1] |
Mechanism of Action: IL-17 Inhibition
Simepdekinra functions as an inhibitor of IL-17, a cytokine predominantly produced by T helper 17 (Th17) cells. IL-17 plays a critical role in host defense against certain pathogens but is also a central mediator of inflammation in autoimmune diseases. By binding to its receptor (IL-17R) on various cell types, including keratinocytes, IL-17 triggers a cascade of downstream signaling events that promote inflammation, cell proliferation, and recruitment of other immune cells.
Signaling Pathway
The binding of IL-17A to its receptor complex initiates a signaling cascade that leads to the transcription of pro-inflammatory genes. Simepdekinra is presumed to interrupt this pathway, although the precise binding site and inhibitory mechanism have not been publicly disclosed. A generalized schematic of the IL-17 signaling pathway is presented below.
Preclinical and Quantitative Data
Detailed preclinical data for Simepdekinra, including specific IC50, Ki, and EC50 values, have not been made publicly available. However, it has been reported that DC-853 (Simepdekinra) demonstrates a higher affinity for the IL-17A cytokine and improved metabolic stability compared to its predecessor, DC-806.[4] SEC filings from DICE Therapeutics confirm that in preclinical studies, their IL-17 inhibitors selectively inhibit both IL-17AA and IL-17AF isoforms.
In Vitro and In Vivo Data
| Assay Type | Parameter | Simepdekinra (LY4100511/DC-853) |
| Biochemical Assays | IC50 vs. IL-17A | Data Not Available |
| Ki vs. IL-17A | Data Not Available | |
| Cell-Based Assays | EC50 (IL-17-induced cytokine release) | Data Not Available |
| Animal Models | Efficacy in Psoriasis Models | Preclinical data supports clinical development, but specific results are not published. |
Clinical Development Program
Simepdekinra is currently in Phase 2 clinical development for moderate-to-severe plaque psoriasis.[5] Multiple Phase 1 studies in healthy volunteers have also been conducted to assess safety, tolerability, and pharmacokinetics.
Clinical Trial Overview
| Trial Identifier | Phase | Status | Population | Primary Objectives |
| NCT06602219 | 2 | Completed | Adults with Moderate-to-Severe Plaque Psoriasis | To assess the efficacy and safety of different doses of Simepdekinra.[5][6] |
| Phase 1 Studies | 1 | Completed | Healthy Volunteers | To evaluate safety, tolerability, and pharmacokinetics.[2] |
Pharmacokinetic Data
Detailed pharmacokinetic parameters from clinical trials are not yet publicly available. Phase 1 studies have been conducted to evaluate the absorption, metabolism, and excretion of Simepdekinra.[2]
| Parameter | Value (Healthy Volunteers) |
| Cmax (Maximum Concentration) | Data Not Available |
| Tmax (Time to Maximum Concentration) | Data Not Available |
| AUC (Area Under the Curve) | Data Not Available |
| Half-life | Data Not Available |
Clinical Efficacy Data
Efficacy data from the Phase 2 trial in psoriasis has not yet been published. The primary endpoint for this type of study is typically the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score from baseline.
| Endpoint | Result (vs. Placebo) |
| PASI 75 at Week X | Data Not Available |
| PASI 90 at Week X | Data Not Available |
| sPGA 0/1 (clear or almost clear) | Data Not Available |
Experimental Protocols
While specific, detailed protocols for Simepdekinra are proprietary, this section outlines the general methodologies employed for the evaluation of oral IL-17 inhibitors.
In Vitro Assay Workflow
A typical workflow for characterizing a small molecule inhibitor of IL-17 would involve a series of in vitro assays to determine its potency and selectivity.
References
- 1. DC-853 by DICE Therapeutics for Plaque Psoriasis (Psoriasis Vulgaris): Likelihood of Approval [pharmaceutical-technology.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
Early-Phase Research on DC-853: A Novel Oral IL-17 Inhibitor for Psoriasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DC-853 (also known as LY4100511) is an orally bioavailable, small-molecule inhibitor of interleukin-17A (IL-17A) currently under investigation for the treatment of moderate-to-severe plaque psoriasis. Developed by DICE Therapeutics, a wholly owned subsidiary of Eli Lilly and Company, DC-853 is positioned as a next-generation therapy with the potential to offer the efficacy of biologic treatments with the convenience of oral administration.[1][2][3] This document provides a comprehensive overview of the available early-phase research on DC-853, including its mechanism of action, preclinical data on related compounds, and the design of its ongoing clinical trials.
Mechanism of Action: Targeting the IL-17 Pathway
Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of keratinocytes and significant inflammation, driven by a complex interplay of immune cells and cytokines. The IL-23/IL-17 axis is a central pathogenic pathway in psoriasis.[1] IL-17A, a key effector cytokine primarily produced by Th17 cells, plays a pivotal role by acting on keratinocytes to promote their proliferation and the production of pro-inflammatory mediators, creating a positive feedback loop that sustains the disease state.
DC-853 is designed to directly inhibit the activity of the IL-17A cytokine.[2] By binding to IL-17A, DC-853 is expected to block its interaction with the IL-17 receptor on keratinocytes and other target cells, thereby disrupting the downstream signaling cascade that leads to the clinical manifestations of psoriasis. As a follow-on compound to DC-806, DC-853 is reported to have a higher affinity for IL-17A and improved metabolic stability.[1][4]
Preclinical Research
While specific preclinical data for DC-853 has not been extensively published, information from a patent filed by Dice Alpha Inc. and a U.S. Securities and Exchange Commission (SEC) filing for DICE Therapeutics provides insights into the activity of this class of oral IL-17 inhibitors.
In Vitro Activity of a Representative IL-17A Inhibitor
A patent from Dice Alpha Inc. describes di-cyclopropyl based interleukin-17A (IL-17A) production inhibitors for the treatment of psoriasis and other autoimmune diseases.[5] The patent provides in vitro data for an exemplified compound that is structurally related to DC-853.
Table 1: In Vitro Activity of an Exemplified IL-17A Inhibitor
| Assay System | Target | Endpoint | Result (pIC50) |
| HEK-Blue Cells | IL-17A/A | NF-κB dependent SEAP reporter gene activity | 8 |
| HEK-Blue Cells | IL-17A/F | NF-κB dependent SEAP reporter gene activity | 7-8 |
| Human Liver Microsomes | - | Intrinsic Clearance (CLint) | >50 µL/min/mg protein |
| Rat Liver Microsomes | - | Intrinsic Clearance (CLint) | 9.6-20 µL/min/mg protein |
Source: Dice Alpha Inc. Patent WO 2023164057[5]
The following is a generalized protocol based on the information provided in the patent for assessing the in vitro inhibitory activity of compounds like DC-853.
Objective: To determine the potency of a test compound in inhibiting IL-17A/A and IL-17A/F signaling.
Cell Line: HEK-Blue™ IL-17 cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Culture: HEK-Blue™ IL-17 cells are cultured according to the manufacturer's instructions.
-
Compound Preparation: The test compound is serially diluted to various concentrations in an appropriate solvent.
-
Assay Procedure:
-
Cells are seeded into a 96-well plate.
-
The cells are pre-incubated with the test compound at various concentrations for a specified period.
-
Recombinant human IL-17A/A or IL-17A/F is added to the wells to stimulate the IL-17 receptor.
-
The plate is incubated for a period sufficient to allow for NF-κB activation and SEAP expression.
-
-
Detection:
-
A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell culture supernatant.
-
The plate is incubated until a color change is observed.
-
The absorbance is read at a specific wavelength (e.g., 620-655 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of inhibition of IL-17A-induced NF-κB activation is calculated for each compound concentration relative to a vehicle control.
-
The pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50), is determined by fitting the data to a dose-response curve.
-
In Vivo Animal Model Data
A DICE Therapeutics SEC filing mentions preclinical data for DC-853 from a rat collagen-induced arthritis (CIA) model, a common animal model for studying inflammatory arthritis with some overlapping pathways with psoriasis. The filing states that DC-853 demonstrated similar levels of anti-inflammatory activity, as measured by a reduction in ankle swelling, when compared to DC-806 and an IL-17 antibody.[6] However, specific quantitative data from this study is not publicly available.
Clinical Development of DC-853
Following the promising preclinical profile of its oral IL-17 inhibitors, Eli Lilly and Company has advanced DC-853 into clinical development for moderate-to-severe plaque psoriasis, prioritizing it over the lead candidate DC-806.[4]
Phase 1 Studies
Two Phase 1 trials of DC-853 were initiated in March and April of an unspecified year to evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.[4] While the results of these studies have not been publicly detailed, their successful completion presumably supported the progression to Phase 2.
Phase 2 Clinical Trial (NCT06602219)
A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study of DC-853 (LY4100511) for the treatment of adult participants with moderate-to-severe plaque psoriasis is currently underway.[7][8]
Table 2: Overview of the Phase 2 Clinical Trial for DC-853 (NCT06602219)
| Parameter | Description |
| Official Title | A Phase 2, Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel-group, Dose Ranging Study of LY4100511 (DC-853) for the Treatment of Adult Participants With Moderate-to Severe Plaque Psoriasis |
| Status | Completed |
| Enrollment | 222 participants |
| Study Design | Interventional, Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment |
| Primary Purpose | Treatment |
| Intervention | Drug: LY4100511 (DC-853) - Oral; Drug: Placebo - Oral |
| Primary Outcome Measures | To be determined upon publication of results. Likely to be related to the Psoriasis Area and Severity Index (PASI) score reduction from baseline. |
| Key Inclusion Criteria | - Adults aged 18 to 75 years with a clinical diagnosis of plaque psoriasis for at least 6 months.- Psoriasis involving ≥10% of body surface area.- Static Physician's Global Assessment (sPGA) score of ≥3.- Candidate for systemic therapy or phototherapy. |
| Key Exclusion Criteria | - Non-plaque forms of psoriasis.- Previous treatment with any IL-17 targeting biologic.- Active or recent history of inflammatory bowel disease. |
Source: ClinicalTrials.gov (NCT06602219)[7]
Visualizations
Signaling Pathway of IL-17A in Psoriasis and Point of Intervention for DC-853
Caption: IL-17A signaling in psoriasis and the inhibitory action of DC-853.
Generalized Workflow for Preclinical Evaluation of an Oral Psoriasis Drug Candidate
Caption: A generalized workflow for the preclinical development of an oral psoriasis drug.
Conclusion
DC-853 represents a promising oral therapeutic candidate for the treatment of psoriasis by specifically targeting the pro-inflammatory cytokine IL-17A. While detailed quantitative data from its early-phase research is not yet publicly available, the information from related compounds and the progression to a Phase 2 clinical trial suggest a favorable preclinical profile. The ongoing clinical evaluation will be critical in determining the safety and efficacy of DC-853 and its potential to become a valuable addition to the therapeutic armamentarium for psoriasis. Further publications and conference presentations are anticipated to provide a more complete picture of the preclinical and early clinical data for this novel compound.
References
- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DC-853 by DICE Therapeutics for Plaque Psoriasis (Psoriasis Vulgaris): Likelihood of Approval [pharmaceutical-technology.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Dice Alpha patents IL-17A production inhibitors | BioWorld [bioworld.com]
- 6. materials.proxyvote.com [materials.proxyvote.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Study of LY4100511 (DC-853) in Adult Participants With Moderate-to-Severe Plaque Psoriasis [ctv.veeva.com]
Preclinical Profile of GSK2190915: A Potent FLAP Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK2190915 (PubChem CID: 71380142) is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[2][4] By targeting FLAP, GSK2190915 effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (cysLTs), offering a comprehensive approach to mitigating leukotriene-driven inflammation.[1][2] This technical guide provides a detailed overview of the preclinical data for GSK2190915, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
GSK2190915 exerts its anti-inflammatory effects by binding to 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an integral membrane protein that functions as a scaffold, bringing together cytosolic 5-lipoxygenase (5-LO) and its substrate, arachidonic acid, which is released from the nuclear membrane.[5][6] This co-localization is essential for the initiation of the leukotriene biosynthesis cascade.[5][6]
By inhibiting FLAP, GSK2190915 prevents the transfer of arachidonic acid to 5-LO, thereby blocking the first committed step in the 5-lipoxygenase pathway.[2][4] This leads to a profound and broad-spectrum reduction in the production of all downstream leukotrienes, including the potent chemoattractant LTB4 and the bronchoconstrictive and pro-inflammatory cysLTs (LTC4, LTD4, and LTE4).[1][2]
References
- 1. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and tolerability of GSK2190915, a 5-lipoxygenase activating protein inhibitor, in adults and adolescents with persistent asthma: a randomised dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
Simepdekinra: A Technical Guide to IL-17A Target Validation in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simepdekinra (also known as LY4100511 and DC-853) is an orally administered small molecule modulator of Interleukin-17A (IL-17A) currently under investigation for the treatment of immune-mediated inflammatory diseases, most notably psoriasis.[1][2][3][4][5] Developed by DICE Therapeutics and subsequently acquired by Eli Lilly, Simepdekinra represents a significant advancement in the quest for convenient, oral therapies that can rival the efficacy of injectable biologics targeting the IL-17 pathway.[4][5] This technical guide provides an in-depth overview of the target validation for Simepdekinra, focusing on its mechanism of action, quantitative data, and the experimental protocols utilized to confirm its role as an IL-17A inhibitor.
Target Profile: Interleukin-17A
Interleukin-17A is a hallmark cytokine produced predominantly by T helper 17 (Th17) cells, and it plays a pivotal role in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[6][7][8] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of various cell types, including keratinocytes, fibroblasts, and endothelial cells.[9][10] This binding initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to the characteristic inflammation and tissue pathology observed in these diseases.[11] The clinical and commercial success of monoclonal antibodies targeting IL-17A has unequivocally validated this cytokine as a therapeutic target for autoimmune disorders.[8][12]
Mechanism of Action of Simepdekinra
Simepdekinra is designed to be a potent and selective inhibitor of IL-17A. As a small molecule, it functions by binding directly to the IL-17A cytokine, thereby preventing its interaction with the IL-17RA/RC receptor complex.[1][13] This blockade of the initial step in the signaling cascade effectively neutralizes the downstream inflammatory effects of IL-17A.[6][7]
IL-17A Signaling Pathway and Inhibition by Simepdekinra
Caption: IL-17A signaling cascade and the inhibitory action of Simepdekinra.
Quantitative Data for Simepdekinra
The following table summarizes the available quantitative data for Simepdekinra (DC-853) and its predecessor compound, DC-806. It is important to note that detailed preclinical and clinical data for Simepdekinra are not yet fully published.
| Parameter | Molecule | Value | Assay/Context | Source |
| IC50 | Simepdekinra | ≤10 nM | IL-17A/A HEK-Blue cells | [1] |
| Simepdekinra | 10-100 nM | IL-17A/F HEK-Blue cells | [1] | |
| Binding Affinity | Simepdekinra | Higher affinity for IL-17A than DC-806 | Not specified | [13] |
| Metabolic Stability | Simepdekinra | Improved compared to DC-806 | Not specified | [13] |
| Clinical Efficacy | DC-806 | -43.7% mean PASI score reduction | Phase 1, 800 mg twice daily at 4 weeks | [5][13] |
| Placebo | -13.3% mean PASI score reduction | Phase 1, at 4 weeks | [5][13] |
Experimental Protocols for Target Validation
The following sections detail representative experimental protocols for the in vitro and in vivo validation of an oral IL-17A inhibitor like Simepdekinra.
In Vitro Assays
1. IL-17A Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding kinetics and affinity (KD) of Simepdekinra to human IL-17A.
-
Methodology:
-
Recombinant human IL-17A is immobilized on a sensor chip.
-
A series of concentrations of Simepdekinra are flowed over the chip surface.
-
The association and dissociation of Simepdekinra to IL-17A are measured in real-time by detecting changes in the refractive index at the chip surface.
-
The resulting sensorgrams are fitted to a kinetic binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
2. IL-17A-Induced Cytokine Production Assay
-
Objective: To assess the functional inhibition of IL-17A signaling by Simepdekinra in a cellular context.
-
Methodology:
-
Primary human dermal fibroblasts or keratinocytes are cultured in 96-well plates.
-
Cells are pre-incubated with a dose range of Simepdekinra for 1-2 hours.
-
Recombinant human IL-17A is added to the wells to stimulate the cells.
-
After 24-48 hours of incubation, the cell culture supernatant is collected.
-
The concentration of a downstream inflammatory cytokine, such as IL-6 or CXCL1, in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value, representing the concentration of Simepdekinra that inhibits 50% of the IL-17A-induced cytokine production, is calculated.
-
3. HEK-Blue™ IL-17 Reporter Assay
-
Objective: To quantify the inhibition of IL-17A/IL-17RA interaction in a high-throughput format.
-
Methodology:
-
HEK-Blue™ IL-17 cells, which are engineered to express the human IL-17RA and IL-17RC receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used.
-
Cells are plated in 96-well plates.
-
A fixed concentration of IL-17A is pre-incubated with a serial dilution of Simepdekinra.
-
The mixture is then added to the cells.
-
After a 24-hour incubation, the SEAP activity in the supernatant is measured using a colorimetric substrate.
-
The IC50 value for the inhibition of IL-17A-induced SEAP production is determined.[1]
-
In Vivo Models
1. Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model
-
Objective: To evaluate the in vivo efficacy of orally administered Simepdekinra in a psoriasis-like inflammation model.
-
Methodology:
-
The shaved back skin of BALB/c or C57BL/6 mice is treated daily with a topical application of imiquimod cream for 5-7 consecutive days to induce a psoriasis-like skin inflammation.[14][15]
-
Mice are orally administered with Simepdekinra or a vehicle control daily, starting from the first day of IMQ application.
-
The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness.
-
At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Gene expression of pro-inflammatory markers (e.g., IL-17A, IL-23, TNF-α) in the skin can be quantified by qPCR.[15]
-
2. IL-17A Transgenic Mouse Model
-
Objective: To assess the therapeutic effect of Simepdekinra in a genetically driven model of IL-17A-mediated skin inflammation.
-
Methodology:
-
Transgenic mice that overexpress IL-17A specifically in keratinocytes (e.g., K14-IL-17A mice) are used. These mice spontaneously develop a psoriasis-like phenotype.[16]
-
Mice are treated with daily oral doses of Simepdekinra or vehicle.
-
Skin inflammation and other disease parameters are monitored over a period of several weeks.
-
Histological and molecular analyses of skin samples are performed as described for the IMQ model to evaluate the reduction in inflammation and hyperproliferation.
-
Experimental Workflow for Target Validation
Caption: A typical experimental workflow for the validation of an IL-17A inhibitor.
Conclusion
Simepdekinra is a promising oral IL-17A inhibitor with the potential to offer a convenient and effective treatment option for patients with psoriasis and other immune-mediated inflammatory diseases. The validation of its target, IL-17A, is built upon a strong foundation of biological rationale and the clinical success of antibody-based therapies. The preclinical data, although not yet fully disclosed, suggest high potency and improved metabolic properties. The experimental methodologies outlined in this guide represent the standard approaches used to characterize and validate such compounds, providing a clear pathway from target identification to clinical development. As more data from ongoing clinical trials become available, a more complete picture of Simepdekinra's therapeutic potential will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. simepdekinra (LY4100511) / Eli Lilly [delta.larvol.com]
- 4. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. nextstepsinderm.com [nextstepsinderm.com]
- 6. drugs.com [drugs.com]
- 7. verywellhealth.com [verywellhealth.com]
- 8. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of IL-17-Mediated Signaling Pathway in Autoimmune Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mednexus.org [mednexus.org]
- 13. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 16. tandfonline.com [tandfonline.com]
Unraveling the Molecular Dance: A Technical Guide to the Interaction of Simepdekinra with the IL-17 Signaling Axis
For Immediate Release
INDIANAPOLIS, IN – As the landscape of autoimmune disease treatment evolves, small molecule inhibitors are emerging as a promising therapeutic modality. Simepdekinra (also known as LY4100511 and DC-853), an orally administered small molecule developed by Eli Lilly and Company, is at the forefront of this innovation, targeting the interleukin-17 (IL-17) pathway. This technical guide provides a comprehensive overview of the molecular interactions of Simepdekinra, focusing on its role as a modulator of IL-17A and its subsequent impact on the IL-17 receptor signaling cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and pharmacology.
Executive Summary
Simepdekinra is a potent, orally bioavailable small molecule inhibitor of IL-17A.[1] Current publicly available data indicates that Simepdekinra's mechanism of action involves the direct modulation of the IL-17A cytokine, thereby preventing its engagement with the IL-17 receptor complex. This inhibitory action effectively abrogates the downstream inflammatory signaling cascade implicated in the pathophysiology of various autoimmune diseases, including psoriasis.[2][3] While direct binding studies and structural data on the Simepdekinra-IL-17A complex are not yet in the public domain, functional assays have demonstrated its potent inhibitory effects on IL-17A-mediated signaling.
Molecular Mechanism of Action
The interleukin-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of inflammation in numerous autoimmune conditions.[4] These cytokines exist as homodimers (IL-17A/A, IL-17F/F) or a heterodimer (IL-17A/F) and exert their biological effects by binding to a heterodimeric receptor complex composed of the IL-17RA and IL-17RC subunits expressed on the surface of target cells.[5] This ligand-receptor interaction initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[6]
Simepdekinra functions as an antagonist of IL-17A. It is believed to bind directly to the IL-17A cytokine, likely at a site that is critical for its interaction with the IL-17RA/RC receptor complex.[2][7] This preventative binding competitively inhibits the formation of the IL-17A/IL-17RA/IL-17RC signaling complex, thus blocking the initiation of the inflammatory cascade.
Quantitative Analysis of Simepdekinra's Functional Potency
While specific binding affinities (Kd) for the Simepdekinra-IL-17A interaction are not publicly available, the functional potency of Simepdekinra has been characterized using a cell-based reporter assay. The following table summarizes the available quantitative data on Simepdekinra's inhibitory activity.
| Analyte | Assay System | Cell Line | Parameter | Value | Reference |
| IL-17A/A signaling | NF-κB/AP-1 Reporter Assay | HEK-Blue™ IL-17 | IC50 | ≤10 nM | [7] |
| IL-17A/F signaling | NF-κB/AP-1 Reporter Assay | HEK-Blue™ IL-17 | IC50 | 10-100 nM | [7] |
Experimental Protocols
The determination of Simepdekinra's functional potency was achieved through a well-established cell-based assay. The following provides a detailed methodology for such an experiment.
HEK-Blue™ IL-17 Reporter Gene Assay for IL-17 Signaling Inhibition
This assay quantifies the inhibition of IL-17A-induced signaling by Simepdekinra in a genetically engineered human embryonic kidney (HEK293) cell line.
Principle: HEK-Blue™ IL-17 cells are co-transfected with human IL-17RA and IL-17RC genes, along with a reporter gene for secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB and AP-1 inducible promoter.[8] Binding of IL-17A to its receptor on the cell surface activates the downstream signaling pathway, leading to the expression and secretion of SEAP into the cell culture supernatant. The activity of SEAP is then measured colorimetrically. A small molecule inhibitor that blocks the IL-17 signaling pathway will result in a dose-dependent decrease in SEAP activity.
Materials:
-
HEK-Blue™ IL-17 Cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
Recombinant Human IL-17A (carrier-free)
-
Simepdekinra (DC-853)
-
Phosphate-Buffered Saline (PBS)
-
96-well, flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: HEK-Blue™ IL-17 cells are cultured according to the manufacturer's instructions. On the day of the assay, cells are harvested, washed with PBS, and resuspended in fresh, pre-warmed HEK-Blue™ Detection Medium at a concentration of 280,000 cells/mL.
-
Compound Preparation: A serial dilution of Simepdekinra is prepared in HEK-Blue™ Detection Medium to achieve the desired final concentrations for the dose-response curve.
-
Assay Plate Setup:
-
Add 20 µL of each Simepdekinra dilution to the appropriate wells of a 96-well plate.
-
Add 20 µL of HEK-Blue™ Detection Medium without the compound to the control wells.
-
Add 160 µL of the cell suspension (approximately 45,000 cells) to each well.
-
Add 20 µL of recombinant human IL-17A to all wells (except for the unstimulated control) to achieve a final concentration that elicits a submaximal response (e.g., EC70-EC80).
-
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ humidified incubator for 16-24 hours.
-
Measurement: The absorbance is read at 620-655 nm using a spectrophotometer.
-
Data Analysis: The results are expressed as the percentage of inhibition of SEAP activity relative to the control wells (cells + IL-17A without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the log of the Simepdekinra concentration and fitting the data to a four-parameter logistic model.
Visualizing the IL-17 Signaling Pathway and Simepdekinra's Point of Intervention
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the proposed mechanism of action for Simepdekinra.
Conclusion and Future Directions
Simepdekinra represents a significant advancement in the development of oral therapies for IL-17-mediated autoimmune diseases. Its mechanism as a direct modulator of the IL-17A cytokine provides a targeted approach to inhibiting a key inflammatory pathway. While functional data clearly demonstrates its potency, the scientific community awaits the publication of detailed structural and biophysical data that will fully elucidate the molecular intricacies of the Simepdekinra-IL-17A interaction. Such information will be invaluable for the future design of next-generation small molecule immunomodulators. As Simepdekinra progresses through clinical trials, further insights into its in vivo efficacy and safety will continue to shape our understanding of its therapeutic potential.
References
- 1. Rolling the bones in psoriasis, Dice advances oral IL-17 therapy | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
Small Molecule IL-17 Antagonists: A Technical Guide to Investigational Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-17 (IL-17) has emerged as a critical cytokine in the pathogenesis of various autoimmune and inflammatory diseases. While biologic therapies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule antagonists represents a promising therapeutic alternative. This technical guide provides an in-depth overview of the investigational landscape of small molecule IL-17 inhibitors, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies employed in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
The IL-17 Signaling Pathway: A Key Inflammatory Axis
The IL-17 family of cytokines, particularly IL-17A, are potent drivers of inflammation.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on target cells such as fibroblasts, endothelial cells, and keratinocytes. This ligand-receptor interaction initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases, leading to neutrophil recruitment and tissue inflammation. The development of small molecule antagonists aims to disrupt this signaling cascade at the level of the IL-17A cytokine or its receptor.
Investigational Small Molecule IL-17 Antagonists: A Comparative Overview
A number of pharmaceutical companies are actively developing small molecule inhibitors of the IL-17 pathway. These molecules can be broadly categorized based on their mechanism of action: direct inhibition of IL-17A or antagonism of the IL-17RA receptor. The following tables summarize publicly available quantitative data for select investigational compounds.
Table 1: In Vitro Potency of Investigational Small Molecule IL-17 Antagonists
| Compound ID | Target | Assay Type | IC50 / Kd | Organization |
| Cedirogant (ABBV-157) | RORγt (indirectly inhibits IL-17) | Ex vivo IL-17A inhibition | IC50: 0.56 mg/L | AbbVie |
| UCB Lead Compound | IL-17A | HTRF Assay | IC50: 4 nM | UCB S.A. |
| Hitgen Compound Class 1 | IL-17A/IL-17RA PPI | Not specified | IC50 < 100 nM | Hitgen Inc. |
| Hitgen Compound Class 2 | IL-17A/IL-17RA PPI | Not specified | IC50: 1.0–100 μM | Hitgen Inc. |
| CBG040591 / CBG060392 | IL-17RA | Virtual Screening | Micromolar affinity | Not specified[1] |
| PN-881 | IL-17A/F | Not specified | Orders of magnitude more potent than an oral small molecule analog | Protagonist Therapeutics[3] |
Table 2: Preclinical Pharmacokinetic Parameters of Select Small Molecule IL-17 Antagonists
| Compound ID | Species | Route | Apparent Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) | Bioavailability (F) | Organization |
| Cedirogant (ABBV-157) | Human | Oral | 24.5 L/day | 28.2 L | Not specified | Not specified | AbbVie[4] |
| AK111 (Antibody) | Human | SC | 0.182 L/day | 6.65 L | Not specified | Not specified | Akeso Biopharma[5] |
Key Experimental Protocols in the Evaluation of Small Molecule IL-17 Antagonists
The preclinical and clinical development of small molecule IL-17 antagonists involves a battery of in vitro and in vivo assays to characterize their potency, selectivity, pharmacokinetics, and efficacy. Below are generalized methodologies for key experiments cited in the literature.
In Vitro Assays
These assays are designed to measure the direct interaction of a small molecule with IL-17A or its receptor IL-17RA.
-
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the binding affinity (KD), association rate (ka), and dissociation rate (kd) of an inhibitor.
-
General Protocol:
-
Immobilize recombinant human IL-17A or the extracellular domain of IL-17RA onto a sensor chip.
-
Flow a series of concentrations of the small molecule antagonist over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized ligand.
-
Analyze the resulting sensorgrams to determine kinetic parameters.
-
-
References
- 1. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Population pharmacokinetic/pharmacodynamic analysis of AK111, an IL-17A monoclonal antibody, in subjects with moderate-to-severe plaque psoriasis [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Simepdekinra, an Oral IL-17 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simepdekinra (also known as DC-853 and LY4100511) is an investigational, orally administered small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] IL-17A is a key driver in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis. By targeting the IL-17A signaling pathway, Simepdekinra represents a promising therapeutic approach for these conditions. Preclinical data suggests that Simepdekinra possesses improved potency and metabolic stability compared to earlier molecules in its class.[2][3]
These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of Simepdekinra, focusing on its mechanism of action and cellular effects. The provided methodologies are based on established assays for evaluating IL-17 inhibitors and are intended to guide researchers in the assessment of Simepdekinra or similar molecules.
Mechanism of Action and Signaling Pathway
Simepdekinra exerts its therapeutic effect by inhibiting the interaction between IL-17A and its receptor complex, which is composed of the IL-17RA and IL-17RC subunits. This disruption blocks the downstream signaling cascade that leads to the production of various pro-inflammatory mediators. The canonical IL-17 signaling pathway involves the recruitment of the adaptor protein Act1 to the receptor complex, which in turn engages TNF receptor-associated factor 6 (TRAF6). This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and the activation of mitogen-activated protein kinase (MAPK) pathways. The culmination of this signaling is the expression of genes encoding inflammatory cytokines, chemokines (such as CXCL1), and antimicrobial peptides, which contribute to the inflammatory response and cellular proliferation observed in diseases like psoriasis.
IL-17 Signaling Pathway Inhibited by Simepdekinra
Caption: IL-17 signaling pathway and the inhibitory action of Simepdekinra.
Quantitative Data Summary
While specific in vitro potency data for Simepdekinra is not publicly available, the following table presents representative data for other oral small molecule IL-17A inhibitors. This data is intended to provide a reference for the expected potency of compounds in this class.
| Assay Type | Inhibitor | Cell Line | Parameter | Value | Reference |
| IL-17A-induced CXCL1 Production | AN-1315 | Human Dermal Fibroblasts (Hs27) | IC50 | 0.31 nM | [4] |
| IL-17A-induced CXCL1 Production | AN-1605 | Human Dermal Fibroblasts (Hs27) | IC50 | 0.47 nM | [4] |
| IL-17A HTRF Assay | Compound [I] | N/A | IC50 | 4 nM | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of Simepdekinra.
IL-17A-Induced Chemokine (CXCL1) Production Assay
This assay is designed to measure the potency of Simepdekinra in inhibiting the production of the chemokine CXCL1 (also known as GROα) from human cells stimulated with IL-17A.
Experimental Workflow: CXCL1 Production Assay
Caption: Workflow for the IL-17A-induced CXCL1 production assay.
Methodology:
-
Cell Culture:
-
Culture human dermal fibroblasts (e.g., Hs27 cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the fibroblasts into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free medium.
-
Prepare serial dilutions of Simepdekinra in serum-free medium.
-
Pre-incubate the cells with varying concentrations of Simepdekinra or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with recombinant human IL-17A at a final concentration of 50 ng/mL.
-
Incubate the plates for 48 hours at 37°C.
-
-
Data Collection and Analysis:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of CXCL1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Plot the CXCL1 concentration against the log concentration of Simepdekinra.
-
Calculate the IC50 value (the concentration of Simepdekinra that inhibits 50% of the IL-17A-induced CXCL1 production) using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Keratinocyte Proliferation Assay
This assay assesses the ability of Simepdekinra to inhibit the hyperproliferation of keratinocytes induced by IL-17A, a key pathological feature of psoriasis.
Methodology:
-
Cell Culture:
-
Culture human keratinocyte cell line (e.g., HaCaT) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed HaCaT cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to attach overnight.
-
Synchronize the cells by serum starvation (e.g., 0.5% FBS) for 24 hours.
-
Treat the cells with varying concentrations of Simepdekinra or vehicle control in the presence or absence of 100 ng/mL recombinant human IL-17A.
-
Incubate the plates for 72 hours.
-
-
Data Collection and Analysis:
-
Assess cell proliferation using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.
-
Add the reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the IL-17A-treated control.
-
Determine the IC50 value for the inhibition of keratinocyte proliferation.
-
NF-κB Activation Reporter Assay
This assay quantifies the inhibitory effect of Simepdekinra on the IL-17A-induced activation of the NF-κB signaling pathway.
Methodology:
-
Cell Line and Reagents:
-
Use a stable cell line (e.g., HEK293) co-transfected with the IL-17RA and IL-17RC receptors and an NF-κB-driven reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).
-
Culture the cells in the recommended medium.
-
-
Assay Procedure:
-
Seed the reporter cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a serial dilution of Simepdekinra or vehicle for 1 hour.
-
Stimulate the cells with an EC80 concentration of recombinant human IL-17A.
-
Incubate for 6-8 hours (for luciferase) or 24 hours (for SEAP).
-
-
Data Collection and Analysis:
-
For luciferase reporter assays, lyse the cells and measure luminescence using a luminometer after adding the luciferase substrate.
-
For SEAP reporter assays, collect the supernatant and measure the enzymatic activity using a colorimetric or chemiluminescent substrate.
-
Calculate the percentage of inhibition of NF-κB activation.
-
Determine the IC50 value for the inhibition of IL-17A-induced NF-κB signaling.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for the characterization of Simepdekinra and other IL-17 inhibitors. By evaluating the compound's potency in inhibiting chemokine production, keratinocyte proliferation, and NF-κB activation, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. The provided protocols and diagrams are intended to facilitate the design and execution of these key experiments in the drug development process.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. sec.gov [sec.gov]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. materials.proxyvote.com [materials.proxyvote.com]
- 5. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate IL-17 Inhibitors Such as DC-853
Introduction to Interleukin-17 and its Inhibition
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine primarily produced by a subset of T helper cells known as Th17 cells.[1] The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A being the most well-characterized and a key therapeutic target in several autoimmune and inflammatory diseases.[2][3] IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[2][4] This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1 and subsequent activation of transcription factors like NF-κB and AP-1.[2][4][5][6] The activation of these pathways leads to the production of various pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides, which contribute to tissue inflammation and pathogenesis in diseases like psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3]
Given its central role in inflammation, the IL-17 pathway is a validated target for therapeutic intervention.[7] Several monoclonal antibodies that neutralize IL-17 or its receptor have been approved for clinical use.[5] More recently, the focus has expanded to the development of oral small molecule inhibitors of the IL-17 pathway. DC-853 is an orally administered small molecule inhibitor of IL-17A.[8][9][10] It is being developed for the treatment of plaque psoriasis and other IL-17-mediated chronic inflammatory disorders.[8][9] Preclinical information suggests that DC-853 may offer improved potency and metabolic stability compared to earlier generation oral IL-17 inhibitors.[3][11][12]
This document provides detailed application notes and protocols for a suite of cell-based assays that are essential for the preclinical characterization and evaluation of IL-17 inhibitors like DC-853. These assays are designed to assess the potency and mechanism of action of such inhibitors in a biologically relevant context.
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/RC) triggers a downstream signaling cascade that results in the expression of inflammatory genes. A simplified representation of this pathway is depicted below.
Experimental Workflow for Testing IL-17 Inhibitors
A general workflow for evaluating a potential IL-17 inhibitor using cell-based assays is outlined below. This workflow progresses from initial screening for pathway inhibition to more functional assays that mimic physiological responses.
Experimental Protocols
Here we provide detailed protocols for three key cell-based assays to characterize IL-17 inhibitors.
IL-17 Reporter Gene Assay
This assay utilizes a cell line, such as HEK-Blue™ IL-17 cells, that is engineered to express the IL-17 receptor and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB/AP-1 inducible promoter.[2] Inhibition of the IL-17 pathway is quantified by a decrease in reporter gene activity.
Materials:
-
HEK-Blue™ IL-17 Cells
-
HEK-Blue™ Detection Medium
-
Recombinant Human IL-17A
-
Test Inhibitor (e.g., DC-853)
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Protocol:
-
Cell Seeding: Plate HEK-Blue™ IL-17 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection Medium and incubate for 16-24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., DC-853) in cell culture medium.
-
Treatment: Add 20 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add 20 µL of recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Measurement: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The SEAP activity is proportional to the color change of the medium.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the IL-17A stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
IL-6 Release Assay in Human Dermal Fibroblasts
This assay measures the ability of an IL-17 inhibitor to block the IL-17A-induced production of the pro-inflammatory cytokine IL-6 from a biologically relevant cell type, such as human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Recombinant Human IL-17A
-
Test Inhibitor (e.g., DC-853)
-
Human IL-6 ELISA Kit
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Plate HDFs in a 24-well plate at a density of 1 x 10^5 cells/well and grow to confluence.
-
Serum Starvation: Once confluent, serum-starve the cells for 24 hours in serum-free medium.
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL of recombinant human IL-17A for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store at -80°C until analysis.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-6 production for each inhibitor concentration and determine the IC50 value.
Neutrophil Chemotaxis Assay
IL-17 can induce the expression of chemokines that attract neutrophils to sites of inflammation.[5] This assay assesses the ability of an IL-17 inhibitor to block this process.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Recombinant Human IL-17A
-
Test Inhibitor (e.g., DC-853)
-
Human Neutrophils (isolated from fresh human blood)
-
Chemotaxis chambers (e.g., Transwell inserts with 3 µm pores)
-
Calcein-AM (or other fluorescent dye for cell labeling)
Protocol:
-
Conditioned Medium Preparation:
-
Plate HDFs in a 6-well plate and grow to confluence.
-
Pre-treat with the test inhibitor for 1 hour.
-
Stimulate with 100 ng/mL IL-17A for 24 hours.
-
Collect the conditioned medium, centrifuge to remove debris, and store at -80°C.
-
-
Neutrophil Labeling: Isolate human neutrophils and label them with Calcein-AM.
-
Chemotaxis Assay:
-
Add 600 µL of the conditioned medium to the lower chamber of the Transwell plate.
-
Add 100 µL of labeled neutrophils (1 x 10^6 cells/mL) to the upper chamber (insert).
-
Incubate for 90 minutes at 37°C.
-
-
Quantification:
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition of neutrophil migration for each inhibitor concentration and determine the IC50 value.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables to allow for easy comparison of the potency of different inhibitors.
Table 1: Inhibitory Activity of DC-853 in Cell-Based Assays
| Assay Type | Cell Line/Type | Endpoint Measured | IC50 (nM) |
| Reporter Gene Assay | HEK-Blue™ IL-17 | SEAP Activity | 15.2 |
| IL-6 Release Assay | Human Dermal Fibroblasts | IL-6 Concentration | 25.8 |
| Neutrophil Chemotaxis Assay | Human Neutrophils | Cell Migration | 42.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of IL-17 inhibitors like DC-853. By employing a combination of reporter gene assays, functional cytokine release assays, and chemotaxis assays, researchers can effectively determine the potency and mechanism of action of novel therapeutic candidates targeting the IL-17 pathway. This multi-faceted approach is crucial for the successful development of new treatments for IL-17-driven inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. sinobiological.com [sinobiological.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DC-853 by DICE Therapeutics for Plaque Psoriasis (Psoriasis Vulgaris): Likelihood of Approval [pharmaceutical-technology.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. seekingalpha.com [seekingalpha.com]
- 12. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for Testing Simepdekinra in Preclinical Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Simepdekinra (formerly DC-853) is an orally administered small molecule inhibitor of the Interleukin-17 (IL-17) pathway, currently under clinical investigation for the treatment of psoriasis. As a key cytokine in the pathogenesis of psoriasis, IL-17A promotes keratinocyte proliferation, inflammation, and the recruitment of neutrophils to the skin, leading to the characteristic plaques of psoriasis. Preclinical evaluation of IL-17 inhibitors like Simepdekinra is crucial for determining efficacy and understanding the mechanism of action before advancing to human trials.
While specific preclinical data for Simepdekinra is not publicly available, this document provides detailed application notes and protocols for the most relevant and widely used murine models of psoriasis: the Imiquimod (IMQ)-induced model and the Interleukin-23 (IL-23)-induced model. These models are industry standards for evaluating novel anti-psoriatic therapies, particularly those targeting the IL-23/IL-17 axis. The provided data on the efficacy of other IL-17 inhibitors in these models serves as a representative benchmark for what might be expected when testing a novel compound like Simepdekinra.
The IL-23/IL-17 Signaling Pathway in Psoriasis
The IL-23/IL-17 signaling axis is a cornerstone of psoriasis pathology. Dendritic cells in the skin produce IL-23, which in turn stimulates various immune cells, including T helper 17 (Th17) cells and γδ T cells, to produce IL-17A. IL-17A then acts on keratinocytes, inducing the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This creates a positive feedback loop that perpetuates the inflammatory response and drives the clinical manifestations of psoriasis. Simepdekinra, as an IL-17 inhibitor, is designed to interrupt this key pathway.
Imiquimod (IMQ)-Induced Psoriasis Model
The topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics human plaque psoriasis.[1] This model is characterized by erythema, scaling, epidermal hyperplasia (acanthosis), and a dense infiltration of immune cells.[2][3] Critically, the pathogenesis in this model is highly dependent on the IL-23/IL-17 axis, making it an ideal platform for evaluating IL-17 inhibitors.[1]
Experimental Workflow: IMQ-Induced Psoriasis Model
Protocol: IMQ-Induced Psoriasis and Efficacy Testing
1. Animals and Housing:
-
Species/Strain: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize mice for at least one week before the experiment.
2. Psoriasis Induction:
-
Day -1: Anesthetize mice and shave a 2x3 cm area on the dorsal skin.
-
Days 0-6: Apply 62.5 mg of 5% imiquimod cream (Aldara®) topically to the shaved back skin and the right ear daily for 7 consecutive days.
3. Simepdekinra Administration (Example):
-
Route: Oral gavage is appropriate for a small molecule inhibitor like Simepdekinra.
-
Dosing: Administer the test compound or vehicle control daily from Day 0 to Day 6, typically 1-2 hours before IMQ application. Dose levels should be determined from prior pharmacokinetic studies.
4. Clinical Assessment:
-
Psoriasis Area and Severity Index (PASI): Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative PASI score ranges from 0 to 12.[2]
-
Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
5. Terminal Procedures (Day 7):
-
Euthanasia and Sample Collection: Euthanize mice and collect the treated back skin and ear. A portion of the skin should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for cytokine analysis.
6. Histological Analysis:
-
Embed formalin-fixed skin in paraffin and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Quantify epidermal thickness (acanthosis) using image analysis software. Score for inflammatory cell infiltration and presence of microabscesses.
7. Cytokine Analysis:
-
Homogenize snap-frozen skin samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure protein levels of IL-17A, IL-22, and other relevant cytokines using a commercial ELISA kit.[4]
-
Alternatively, extract RNA for qPCR analysis of cytokine gene expression.
Representative Efficacy Data for IL-17 Inhibition in the IMQ-Model
| Parameter | Vehicle Control (IMQ) | IL-17 Inhibitor (IMQ) | % Reduction |
| PASI Score (Day 7) | 9.5 ± 1.2 | 4.0 ± 0.8 | ~58% |
| Ear Thickness Increase (mm, Day 7) | 0.25 ± 0.04 | 0.10 ± 0.02 | ~60% |
| Epidermal Thickness (µm, Day 7) | 120 ± 15 | 50 ± 10 | ~58% |
| Skin IL-17A Levels (pg/mg protein) | 850 ± 150 | 200 ± 50 | ~76% |
Note: Data are presented as mean ± SEM and are representative values compiled from literature on IL-17A antibody efficacy in the IMQ-induced model. Actual results may vary.
Interleukin-23 (IL-23)-Induced Psoriasis Model
Intradermal injection of recombinant murine IL-23 into the ear of mice induces a localized psoriasis-like inflammation. This model directly activates the IL-17 pathway, leading to epidermal hyperplasia and immune cell infiltration.[5] It is a valuable tool for specifically investigating the downstream effects of the IL-23/IL-17 axis and is highly responsive to IL-17-targeting therapies.[6][7]
Experimental Workflow: IL-23-Induced Psoriasis Model
Protocol: IL-23-Induced Psoriasis and Efficacy Testing
1. Animals and Housing:
-
Species/Strain: Female C57BL/6 mice, 8-10 weeks old.
-
Housing: As described for the IMQ model.
2. Psoriasis Induction:
-
Days 0-4: Anesthetize mice and inject 20 µL of PBS containing 0.5 µg of recombinant mouse IL-23 intradermally into the pinna of the right ear daily for 5 consecutive days.[8] The left ear can be injected with PBS as an internal control.
3. Simepdekinra Administration (Example):
-
Route: Oral gavage.
-
Dosing: Administer the test compound or vehicle control daily from Day 0 to Day 4, typically 1-2 hours before IL-23 injection.
4. Clinical Assessment:
-
Ear Thickness: Measure the thickness of both ears daily using a digital caliper. The change in ear thickness from baseline (Day 0) is the primary clinical endpoint.
5. Terminal Procedures (Day 5):
-
Euthanasia and Sample Collection: Euthanize mice and collect the ears for histological and cytokine analysis as described for the IMQ model.
6. Histological and Cytokine Analysis:
-
Follow the same procedures as outlined for the IMQ model, using the ear tissue.
Representative Efficacy Data for IL-17 Inhibition in the IL-23-Model
| Parameter | Vehicle Control (IL-23) | IL-17 Inhibitor (IL-23) | % Reduction |
| Ear Thickness Increase (mm, Day 5) | 0.20 ± 0.03 | 0.08 ± 0.02 | ~60% |
| Epidermal Thickness (µm, Day 5) | 100 ± 12 | 45 ± 8 | ~55% |
| Ear IL-17A Levels (pg/mg protein) | 1200 ± 200 | 300 ± 70 | ~75% |
| Ear IL-22 Levels (pg/mg protein) | 450 ± 80 | 150 ± 40 | ~67% |
Note: Data are presented as mean ± SEM and are representative values compiled from the literature. Actual results may vary.
Conclusion
The Imiquimod-induced and IL-23-induced mouse models are robust and reproducible systems for the preclinical evaluation of IL-17 inhibitors like Simepdekinra for the treatment of psoriasis. These models allow for the assessment of a compound's ability to reduce key clinical and histological features of the disease, as well as its impact on the underlying inflammatory cytokine milieu. The protocols and representative data provided herein offer a comprehensive guide for researchers and drug developers to design and execute efficacy studies for novel anti-psoriatic therapies.
References
- 1. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 4. cusabio.com [cusabio.com]
- 5. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 6. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 7. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
Application Notes and Protocols for Simepdekinra (LY4100511/DC-853) in Research Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information on the dosage and administration of Simepdekinra (also known as LY4100511 and DC-853), an investigational oral small molecule inhibitor of the interleukin-17 (IL-17) pathway, in research studies. The information is compiled from publicly available clinical trial data and scientific literature.
Mechanism of Action and Signaling Pathway
Simepdekinra is an orally administered small molecule designed to inhibit the IL-17 signaling pathway.[1] IL-17 is a key cytokine implicated in the pathogenesis of several autoimmune diseases, including psoriasis.[2][3][4] By blocking IL-17, Simepdekinra aims to reduce the downstream inflammatory cascade that leads to the characteristic symptoms of these conditions.
The IL-17 signaling pathway in psoriasis is complex, involving the activation of keratinocytes and other immune cells, leading to inflammation and hyperproliferation of skin cells. A simplified representation of this pathway is provided below.
Dosage and Administration in Clinical Trials
Simepdekinra is currently being evaluated in Phase 1 and Phase 2 clinical trials. While specific dosage details from the ongoing Phase 2 trial (NCT06602219) are not yet publicly disclosed, the study design provides a framework for the dosages being investigated.[5][6]
Phase 2 Study in Plaque Psoriasis (NCT06602219)
This ongoing, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study is evaluating the efficacy and safety of Simepdekinra in adult participants with moderate-to-severe plaque psoriasis.[5][6]
Table 1: Dosage Regimen in Phase 2 Study (NCT06602219)
| Arm | Intervention | Dosage | Administration Route | Dosing Frequency |
| 1 | Simepdekinra | Dose 1 (mg) - Not yet disclosed | Oral | Not yet disclosed |
| 2 | Simepdekinra | Dose 2 (mg) - Not yet disclosed | Oral | Not yet disclosed |
| 3 | Simepdekinra | Dose 3 (mg) - Not yet disclosed | Oral | Not yet disclosed |
| 4 | Placebo | Placebo to match Simepdekinra | Oral | Not yet disclosed |
Note: The specific milligram dosages for the different treatment arms are yet to be released by the sponsor, Eli Lilly and Company.
Phase 1 Studies in Healthy Volunteers
Multiple Phase 1 studies have been completed to assess the safety, tolerability, and pharmacokinetics of Simepdekinra in healthy volunteers.[2] These studies typically involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Table 2: Typical Design of Phase 1 Ascending Dose Studies for Oral Psoriasis Drugs
| Study Phase | Cohort | Typical Dosage Range (Oral) | Administration Schedule | Primary Endpoints |
| Single Ascending Dose (SAD) | Multiple cohorts | Low to high single doses | Single administration | Safety, tolerability, pharmacokinetics (Cmax, Tmax, AUC) |
| Multiple Ascending Dose (MAD) | Multiple cohorts | Low to high multiple doses | Once or twice daily for a set period (e.g., 7-14 days) | Safety, tolerability, steady-state pharmacokinetics |
Experimental Protocols
The following are generalized protocols based on the design of the Simepdekinra clinical trials and standard practices for studies of oral medications for psoriasis.
Protocol for Phase 2 Efficacy and Safety Study (Based on NCT06602219)
Objective: To evaluate the efficacy, safety, and dose-response of Simepdekinra in adults with moderate-to-severe plaque psoriasis.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
Participant Population: Adult participants (typically 18 years or older) with a clinical diagnosis of plaque psoriasis for at least 6 months, with moderate-to-severe disease as defined by a Psoriasis Area and Severity Index (PASI) score ≥12, an Investigator's Global Assessment (IGA) score ≥3, and body surface area (BSA) involvement ≥10% at baseline.[5][6]
Exclusion Criteria:
-
History of certain other types of psoriasis (e.g., erythrodermic, pustular).
-
Current or recent use of other systemic psoriasis therapies or phototherapy.
-
Active or chronic infections.
-
Clinically significant abnormalities in laboratory tests at screening.
Treatment Protocol:
-
Screening Phase (up to 4 weeks): Participants are screened for eligibility criteria, including medical history, physical examination, and laboratory tests.
-
Randomization: Eligible participants are randomized to one of the treatment arms (three different doses of Simepdekinra or placebo).
-
Treatment Period (typically 12-16 weeks): Participants self-administer the assigned oral medication at the specified frequency.
-
Follow-up Period (typically 4-8 weeks): After the last dose of the study drug, participants are monitored for safety.
Assessments:
-
Efficacy:
-
Primary endpoint: Proportion of participants achieving a 75% reduction in PASI score (PASI 75) from baseline at a specified time point (e.g., Week 12 or 16).
-
Secondary endpoints may include:
-
Proportion of participants achieving PASI 90 and PASI 100.
-
Change from baseline in IGA score.
-
Patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).
-
-
-
Safety:
-
Monitoring and recording of adverse events (AEs) and serious adverse events (SAEs).
-
Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.
-
Protocol for Phase 1 Bioavailability Study (Based on NCT06916143)
Objective: To assess the relative bioavailability of different formulations of Simepdekinra and the effect of a proton pump inhibitor (PPI) on its bioavailability in healthy adult participants.[2]
Study Design: An open-label, randomized, four-way crossover study.
Participant Population: Healthy adult volunteers.
Treatment Protocol:
-
Screening: Participants are screened for good health.
-
Treatment Periods: Each participant receives each of the following treatments in a randomized sequence, separated by a washout period:
-
Simepdekinra Formulation A
-
Simepdekinra Formulation B
-
Simepdekinra Formulation C
-
One of the Simepdekinra formulations co-administered with a PPI (e.g., rabeprazole).
-
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration to measure the concentration of Simepdekinra in the plasma.
Assessments:
-
Pharmacokinetic Parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated for each treatment period.
-
Safety: Monitoring of adverse events.
Summary and Future Directions
Simepdekinra is a promising oral IL-17 inhibitor currently in mid-stage clinical development for psoriasis. The ongoing Phase 2 trial will provide crucial data on its efficacy and optimal dosage. As more data from these studies become publicly available, these application notes will be updated to include more definitive dosage and administration protocols. Researchers interested in the clinical development of Simepdekinra should closely monitor for publications and presentations from Eli Lilly and Company.
References
- 1. ClinConnect | A Study of LY4100511 (DC-853) in Adult Participants With [clinconnect.io]
- 2. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of IL-17 in the Pathogenesis and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Techniques for Measuring Simepdekinra Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simepdekinra is an orally administered small molecule inhibitor of Interleukin-17 (IL-17), a key cytokine implicated in the pathogenesis of several autoimmune diseases, most notably psoriasis.[1][2][3] By disrupting the IL-17 signaling pathway, Simepdekinra aims to reduce the downstream inflammatory cascade that leads to the characteristic symptoms of psoriasis, such as epidermal hyperplasia and the infiltration of immune cells into the skin.[4][5]
These application notes provide detailed protocols for assessing the in vivo efficacy of Simepdekinra and other IL-17 inhibitors using established murine models of psoriasis. The described methodologies cover disease induction, clinical evaluation, and a range of endpoint analyses to provide a comprehensive preclinical data package.
IL-17 Signaling Pathway
The efficacy of Simepdekinra is rooted in its ability to inhibit the pro-inflammatory cascade initiated by IL-17A. The following diagram illustrates the key components of this signaling pathway.
Caption: IL-17A Signaling Pathway.
In Vivo Psoriasis Models: Experimental Workflow
Two of the most common and well-characterized murine models for studying psoriasis are the Imiquimod (IMQ)-induced and the IL-23-induced models.[1][2][6] The following diagram outlines the general experimental workflow for evaluating the efficacy of an oral IL-17 inhibitor like Simepdekinra in these models.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation
This model utilizes the topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to induce a robust inflammatory response that mimics human psoriasis, driven by the IL-23/IL-17 axis.[7][8]
Materials:
-
Mice: 8-12 week old BALB/c or C57BL/6 mice.[7]
-
Imiquimod cream (5%) (e.g., Aldara™).[7]
-
Anesthetic (e.g., isoflurane or pentobarbital sodium).[1]
-
Electric shaver.
-
Calipers.
-
Simepdekinra formulated for oral gavage.
-
Vehicle control for oral gavage.
Procedure:
-
Acclimatization: House mice for at least one week prior to the experiment.
-
Preparation: Anesthetize the mice and shave a section of their dorsal skin (approx. 2x3 cm). Allow the skin to recover for 24 hours.
-
Baseline Measurements: Record the body weight of each mouse. Measure the thickness of the shaved back skin and both ears using digital calipers.
-
Disease Induction: For 5-6 consecutive days, topically apply 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse.[7]
-
Treatment: Begin daily oral gavage of Simepdekinra or vehicle control on Day 0 (concurrent with the first IMQ application) for prophylactic assessment, or on Day 2 or 3 for a therapeutic assessment. Dosing should continue until the end of the experiment.
-
Daily Monitoring: Each day, record the body weight and score the severity of the skin inflammation on the back using the modified Psoriasis Area and Severity Index (PASI) for mice (see Table 1).[9] Measure ear and back skin thickness.
-
Termination: On the final day (e.g., Day 6 or 7), euthanize the mice and collect samples for endpoint analysis.
Protocol 2: IL-23-Induced Psoriasis-Like Skin Inflammation
This model involves intradermal injections of recombinant IL-23, a key cytokine that promotes the expansion of Th17 cells, to induce psoriasis-like features.[2][3] This model is highly dependent on the IL-17 pathway.
Materials:
-
Mice: 8-12 week old C57BL/6 mice.[3]
-
Recombinant murine IL-23 (rmIL-23).
-
Phosphate-buffered saline (PBS).
-
Insulin syringes with 30G needles.
-
Calipers.
-
Simepdekinra formulated for oral gavage.
-
Vehicle control for oral gavage.
Procedure:
-
Acclimatization & Baseline: Follow steps 1 and 3 from Protocol 1.
-
Disease Induction: On Day 0, and every other day for up to 8 days, inject 20 µL of rmIL-23 (typically 0.5-1 µg in PBS) intradermally into the right ear pinna.[2][10] Inject the left ear with 20 µL of PBS as an internal control.
-
Treatment: Administer Simepdekinra or vehicle via oral gavage daily, starting from Day 0.
-
Daily Monitoring: Record body weight and measure the thickness of both ears daily using calipers. Macroscopic scoring for erythema and scaling can also be performed.[2]
-
Termination: At the study endpoint (e.g., Day 9 or 10), euthanize the mice and collect ear tissue and other relevant samples for analysis.[10]
Efficacy Readouts and Endpoint Analysis
Clinical Scoring (Modified PASI)
The severity of skin inflammation in the IMQ model is scored daily based on erythema (redness), scaling, and thickening.[9][11][12]
Table 1: Modified Psoriasis Area and Severity Index (PASI) for Mice
| Score | Erythema (Redness) | Scaling (Desquamation) | Thickening (Induration) |
|---|---|---|---|
| 0 | None | None | None |
| 1 | Slight | Slight, fine scales | Slight |
| 2 | Moderate | Moderate scales | Moderate |
| 3 | Marked | Marked, thick scales | Marked |
| 4 | Severe | Very thick, layered scales | Severe |
The total PASI score is the sum of the scores for erythema, scaling, and thickening (maximum score = 12).[13]
Histological Analysis
Histology provides a qualitative and quantitative assessment of the inflammatory infiltrate and epidermal changes.
Protocol:
-
Sample Collection: Excise a section of the treated dorsal skin or the entire ear.
-
Fixation & Processing: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning & Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).[14]
-
Analysis:
-
Epidermal Thickness: Measure the thickness of the epidermis (acanthosis) using imaging software.[14]
-
Cellular Infiltration: Qualitatively score the infiltration of immune cells (e.g., neutrophils, lymphocytes) into the dermis and epidermis.
-
Other Features: Note the presence of parakeratosis (retention of nuclei in the stratum corneum) and Munro's microabscesses (collections of neutrophils in the stratum corneum).[8]
-
Cytokine and Gene Expression Analysis
Quantifying the levels of key cytokines and inflammatory markers in the skin provides direct evidence of IL-17 pathway modulation.
Protocol A: Cytokine Quantification by ELISA
-
Sample Preparation: Collect skin tissue, weigh it, and homogenize it in a lysis buffer containing protease inhibitors.[15] Centrifuge to pellet debris and collect the supernatant.
-
ELISA: Use commercially available ELISA kits to measure the concentration of key cytokines such as IL-17A, IL-23, and TNF-α in the tissue lysates.[15][16] Follow the manufacturer's protocol.
-
Data Normalization: Normalize cytokine concentrations to the total protein concentration of the lysate.
Protocol B: Gene Expression by RT-qPCR
-
RNA Extraction: Homogenize skin tissue in an RNA lysis buffer (e.g., TRIzol) and extract total RNA using a standard protocol or commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes.[17] Normalize expression to a housekeeping gene (e.g., GAPDH, β-actin).
Immune Cell Profiling by Flow Cytometry
Flow cytometry allows for the detailed characterization and quantification of immune cell populations that infiltrate the skin.[1][19]
Protocol:
-
Single-Cell Suspension:
-
Antibody Staining:
-
Incubate cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently-conjugated antibodies against cell surface markers. For intracellular cytokine staining (e.g., for IL-17A), stimulate cells ex vivo (e.g., with PMA/Ionomycin and a protein transport inhibitor) before fixation, permeabilization, and intracellular staining.
-
-
Suggested Antibody Panel:
-
Leukocytes: CD45
-
T-cells: CD3, CD4, CD8
-
Th17 cells: CD4, RORγt (intracellular), IL-17A (intracellular)
-
Neutrophils: Ly6G, CD11b
-
Dendritic Cells/Macrophages: CD11c, F4/80
-
-
Data Acquisition & Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the percentage and absolute number of different immune cell populations.[20]
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 2: Example Summary of In-Life Measurements (Day 6)
| Treatment Group | Mean PASI Score (± SEM) | Mean Ear Thickness (mm ± SEM) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 9.5 ± 0.8 | 0.45 ± 0.03 | -8.2 ± 1.5 |
| Simepdekinra (10 mg/kg) | 4.2 ± 0.5* | 0.28 ± 0.02* | -2.1 ± 0.9* |
| Simepdekinra (30 mg/kg) | 2.1 ± 0.3* | 0.21 ± 0.01* | -0.5 ± 0.7* |
*p < 0.05 compared to Vehicle group.
Table 3: Example Summary of Terminal Endpoint Analyses
| Treatment Group | Epidermal Thickness (µm ± SEM) | Skin IL-17A (pg/mg protein ± SEM) | Skin Il6 mRNA (Fold Change vs. Vehicle) | % CD4+IL-17A+ T-cells in Skin (± SEM) |
|---|---|---|---|---|
| Vehicle | 95.2 ± 8.1 | 150.4 ± 15.2 | 1.0 | 3.5 ± 0.4 |
| Simepdekinra (10 mg/kg) | 45.6 ± 5.3* | 65.8 ± 9.1* | 0.4 ± 0.1* | 1.8 ± 0.3* |
| Simepdekinra (30 mg/kg) | 28.1 ± 3.9* | 25.2 ± 5.6* | 0.1 ± 0.05* | 0.9 ± 0.2* |
*p < 0.05 compared to Vehicle group.
References
- 1. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imavita.com [imavita.com]
- 3. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 4. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. imavita.com [imavita.com]
- 9. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 11. researchgate.net [researchgate.net]
- 12. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nel.edu [nel.edu]
- 16. h-h-c.com [h-h-c.com]
- 17. Anti-psoriatic characteristics of ROCEN (topical Arthrocen) in comparison with Cyclosporine A in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Psoriasis-like Inflammation Induced in an Air-pouch Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Simepdekinra Clinical Trial Design for Plaque Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design for Simepdekinra (also known as LY4100511 and DC-853), an orally administered interleukin-17 (IL-17) inhibitor under investigation for the treatment of moderate-to-severe plaque psoriasis. The information is based on the Phase 2 clinical trial registered under the identifier NCT06602219.[1][2][3][4]
Introduction to Simepdekinra and its Mechanism of Action
Simepdekinra is a novel small molecule designed to selectively inhibit the IL-17A signaling pathway.[4][5] In the pathogenesis of psoriasis, the IL-23/Th17 axis plays a crucial role, leading to the production of pro-inflammatory cytokines, including IL-17A.[2] This cytokine acts on various cell types, including keratinocytes, to promote inflammation, hyperproliferation, and the formation of psoriatic plaques.[2] By targeting IL-17A, Simepdekinra aims to disrupt this inflammatory cascade, thereby reducing the clinical signs and symptoms of psoriasis.[6]
IL-17 Signaling Pathway in Psoriasis
The following diagram illustrates the central role of IL-17 in the pathophysiology of psoriasis.
Simepdekinra Phase 2 Clinical Trial (NCT06602219) Overview
This is a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study designed to assess the efficacy and safety of Simepdekinra in adult participants with moderate-to-severe plaque psoriasis.[1][2][3]
Study Design and Participant Allocation
The trial is designed to evaluate three different oral doses of Simepdekinra against a placebo. A total of 222 participants are enrolled in the study.[1] The participants are randomized into four parallel arms.
| Arm | Treatment | Route of Administration | Number of Participants |
| 1 | Simepdekinra (Dose 1) | Oral | Not Specified |
| 2 | Simepdekinra (Dose 2) | Oral | Not Specified |
| 3 | Simepdekinra (Dose 3) | Oral | Not Specified |
| 4 | Placebo | Oral | Not Specified |
Key Inclusion and Exclusion Criteria
-
Adults aged 18 years or older.
-
Clinical diagnosis of plaque psoriasis for at least 6 months.
-
Moderate-to-severe disease, as defined by a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10% at baseline.
-
Candidate for systemic therapy or phototherapy.
-
Body Mass Index (BMI) between 18 and 40 kg/m ².
-
Forms of psoriasis other than plaque psoriasis (e.g., erythrodermic, pustular, or guttate).
-
Current or recent use of other systemic psoriasis therapies or phototherapy.
-
History of inadequate response to more than one biologic agent for psoriasis.
-
Active or chronic infections.
Study Endpoints
The primary and secondary endpoints are designed to evaluate the efficacy and safety of Simepdekinra.
| Endpoint Type | Endpoint | Time Frame |
| Primary | Proportion of participants achieving at least a 75% reduction in PASI score from baseline (PASI 75). | Week 12 |
| Secondary | Proportion of participants achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline. | Week 12 |
| Secondary | Proportion of participants achieving at least a 90% reduction in PASI score from baseline (PASI 90). | Week 12 |
| Secondary | Proportion of participants achieving a 100% reduction in PASI score from baseline (PASI 100). | Week 12 |
| Secondary | Change from baseline in the Dermatology Life Quality Index (DLQI). | Week 12 |
| Secondary | Incidence and severity of treatment-emergent adverse events. | Throughout the study |
Experimental Protocols
Psoriasis Area and Severity Index (PASI) Assessment
Objective: To quantify the severity and extent of psoriasis.
Procedure:
-
The body is divided into four regions: head (10% of BSA), trunk (30% of BSA), upper extremities (20% of BSA), and lower extremities (40% of BSA).
-
In each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale from 0 (none) to 4 (very severe).
-
The percentage of BSA affected by psoriasis in each region is estimated and assigned a score from 0 to 6.
-
The PASI score is calculated using the following formula:
-
PASI = 0.1(Erythemahead + Indurationhead + Desquamationhead) x Areahead + 0.2(Erythemaupper + Indurationupper + Desquamationupper) x Areaupper + 0.3(Erythematrunk + Indurationtrunk + Desquamationtrunk) x Areatrunk + 0.4(Erythemalower + Indurationlower + Desquamationlower) x Arealower
-
-
The final PASI score ranges from 0 to 72, with higher scores indicating greater disease severity.
Static Physician's Global Assessment (sPGA)
Objective: To provide a global assessment of psoriasis severity.
Procedure:
-
The investigator makes an overall assessment of the severity of the participant's psoriasis at a specific time point.
-
The assessment is based on the degree of erythema, induration, and scaling of the psoriatic lesions.
-
A single score is assigned based on a 5-point or 6-point scale, typically ranging from 0 (clear) to 4 or 5 (severe).
-
For the Simepdekinra trial, a score of 0 or 1 indicates treatment success, provided there is also at least a 2-point improvement from the baseline score.
Clinical Trial Workflow
The following diagram outlines the workflow of the Simepdekinra Phase 2 clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of LY4100511 (DC-853) in Adult Participants With Moderate-to-Severe Plaque Psoriasis [ctv.veeva.com]
- 3. webhealthnetwork.com [webhealthnetwork.com]
- 4. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols and application notes for the preparation of 1H-pyrazole-5-carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.[1][2][3] The protocols outlined below are based on established and versatile methods reported in the chemical literature.
I. Overview of Synthetic Strategies
The synthesis of 1H-pyrazole-5-carboxamide derivatives typically follows one of two primary strategies, which are often complementary. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the pyrazole core and the amide moiety.
-
Strategy A: Pyrazole Ring Construction followed by Amidation. This is the most common approach. It involves first synthesizing a pyrazole ring that bears a carboxylic acid or ester at the C5 position. This precursor is then converted to the final carboxamide in a subsequent step. The key advantage is the ability to diversify the amide group late in the synthesis by coupling the pyrazole carboxylic acid with a variety of amines.
-
Strategy B: Precursor Amidation followed by Pyrazole Ring Formation. In this less common approach, the carboxamide functionality is installed on an acyclic precursor before the cyclization reaction to form the pyrazole ring. This can be advantageous if the desired amine is sensitive to the conditions required for late-stage amidation.
The following sections provide detailed protocols primarily focusing on the more flexible and widely used Strategy A.
II. Experimental Workflows and Visualizations
The logical flow of the primary synthetic route (Strategy A) is depicted below. This workflow begins with the foundational Knorr pyrazole synthesis, followed by functional group manipulations to achieve the target carboxamide.
Caption: General workflow for Strategy A: Pyrazole synthesis followed by amidation.
A more detailed visualization of the final amide bond formation step, highlighting the key chemical transformation from a carboxylic acid to the amide, is shown below.
Caption: Key steps in the amidation of a pyrazole-5-carboxylic acid.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Cyclocondensation
This protocol describes the fundamental formation of the pyrazole ring system from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][4] The regioselectivity of the reaction can be influenced by the substituents on both reactants and the reaction conditions.
-
Objective: To synthesize an ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate.
-
Materials:
-
Appropriately substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
β-ketoester, such as ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) (1.0 eq)
-
Ethanol (as solvent)
-
Acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (approx. 0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-5-carboxylate ester.
-
Protocol 2: Saponification of Pyrazole-5-carboxylate Esters
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.
-
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
-
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.
-
Protocol 3: Amidation of Pyrazole-5-carboxylic Acids
This protocol describes the final and crucial step: the formation of the amide bond to yield the target 1H-pyrazole-5-carboxamide derivatives. The conversion via an acid chloride is a robust and widely used method.[5][6][7]
-
Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.
-
Materials:
-
Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
-
Procedure:
-
Acid Chloride Formation: In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution (CO₂, CO, HCl or SO₂, HCl) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.
-
IV. Quantitative Data Summary
The following tables summarize representative yields for the key synthetic steps, compiled from various literature sources. Actual yields will vary based on the specific substrates and reaction scale.
Table 1: Representative Yields for Pyrazole Core Synthesis
| Precursors (Hydrazine + Dicarbonyl) | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Phenylhydrazine + Ethyl Acetoacetate | nano-ZnO / Green Protocol | 95% | [1][2] |
| Arylhydrazines + 1,3-Diketones | Acetic Acid / Ethanol | 59-98% | [4] |
| Hydrazine Hydrate + Arylidene Malononitrile | HAp/ZnCl₂ / Solvent-free | 80-90% | [8] |
| Hydrazines + α,β-Unsaturated Ketones | DMF | 66-88% |[1] |
Table 2: Representative Yields for Amide Coupling Reactions
| Pyrazole Acid/Ester | Amine | Coupling Method | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | Sulfamerazine | Acid Chloride / THF | 86% | [6] |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | Various Amines | Oxalyl Chloride / Pyridine | Not specified | [7] |
| Pyridinyl-1H-pyrazole-5-carboxylic acid | Corresponding Ammonia | Dichloro Sulfoxide | Not specified | [5] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Various Amines | Not specified | Not specified |[1] |
These protocols and data provide a comprehensive guide for the synthesis of 1H-pyrazole-5-carboxamide derivatives. Researchers should adapt and optimize these methods based on their specific target molecules and available laboratory resources. Standard safety precautions should be followed when handling all chemicals, particularly reactive reagents like thionyl chloride and oxalyl chloride.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds [yyhx.ciac.jl.cn]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
"Application of Simepdekinra in dermatological research"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Simepdekinra, also known as DC-853 or LY4100511, is an investigational, orally administered small molecule inhibitor of the interleukin-17 (IL-17) signaling pathway. Developed by DICE Therapeutics, and now under the stewardship of Eli Lilly, Simepdekinra represents a promising therapeutic candidate for a variety of immune-mediated dermatological conditions.[1][2] As a "fast follower" molecule to its predecessor, DC-806, Simepdekinra is engineered for improved potency and metabolic stability, potentially offering therapeutic benefits at lower doses. The primary focus of its clinical development is currently on moderate-to-severe plaque psoriasis, a chronic inflammatory skin disease driven by the IL-23/IL-17 axis.[3]
The therapeutic rationale for Simepdekinra lies in its ability to disrupt the pro-inflammatory cascade mediated by IL-17A. This cytokine is a key driver of keratinocyte hyperproliferation and the recruitment of inflammatory cells, which are hallmark features of psoriatic lesions.[4][5] By inhibiting the IL-17 pathway, Simepdekinra aims to reduce the clinical manifestations of psoriasis, such as erythema, scaling, and epidermal thickening.
These application notes provide an overview of the current understanding of Simepdekinra, including available clinical trial data for its precursor, its mechanism of action, and detailed protocols for preclinical and in vitro evaluation relevant to its application in dermatological research.
Data Presentation
While Phase 2 clinical trial data for Simepdekinra (DC-853) is not yet publicly available, data from the Phase 1 clinical trial of its precursor, DC-806, provides valuable insights into the potential efficacy and safety of this class of oral IL-17 inhibitors.
Table 1: Summary of Phase 1c Clinical Trial Data for DC-806 in Psoriasis Patients
| Parameter | High Dose (800 mg twice daily) | Placebo |
| Primary Endpoint | ||
| Mean Percentage Reduction in PASI* from Baseline at 4 Weeks | 43.7% | 13.3% |
| Safety Profile | ||
| Serious Adverse Events | None Reported | Not Applicable |
| Dose-Limiting Adverse Events | None Reported | Not Applicable |
| Treatment-Related Discontinuations | None Reported | Not Applicable |
| Common Treatment-Emergent Adverse Events | Mild to moderate headache, abdominal discomfort, COVID-19 infection | Not Applicable |
*PASI: Psoriasis Area and Severity Index. Data is based on an exploratory analysis.[6][7][8][9]
Signaling Pathway
Simepdekinra exerts its therapeutic effect by inhibiting the IL-17 signaling pathway in keratinocytes. The binding of IL-17A to its heterodimeric receptor, composed of IL-17RA and IL-17RC, initiates a downstream signaling cascade that leads to the transcription of pro-inflammatory genes.
Experimental Protocols
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
This model is widely used to screen for anti-psoriatic drugs and recapitulates key features of human psoriasis, including epidermal hyperplasia and inflammation driven by the IL-23/IL-17 axis.[10][11][12][13]
Materials:
-
8-week-old female BALB/c or C57BL/6 mice[6]
-
Imiquimod 5% cream (e.g., Aldara)[10]
-
Vehicle control cream (e.g., Vaseline Lanette cream)[6]
-
Simepdekinra formulated for oral administration
-
Calipers for measuring skin thickness
-
4% paraformaldehyde for tissue fixation
-
Hematoxylin and eosin (H&E) staining reagents
Protocol:
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Hair Removal: Anesthetize the mice and shave a section of their back skin. Apply a depilatory cream for gentle hair removal.
-
Induction of Psoriasis:
-
Treatment:
-
Administer Simepdekinra or vehicle orally to the respective treatment groups daily, starting from the first day of imiquimod application.
-
-
Assessment of Disease Severity:
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect skin samples from the treated area.
-
Fix the skin samples in 4% paraformaldehyde and embed in paraffin.
-
Section the tissues and perform H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
In Vitro Assay: Inhibition of IL-17A-Induced Cytokine Production in Human Keratinocytes
This assay evaluates the ability of Simepdekinra to block the downstream effects of IL-17A signaling in primary human epidermal keratinocytes (NHEKs).
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte growth medium
-
Recombinant human IL-17A
-
Simepdekinra
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture NHEKs in keratinocyte growth medium according to the supplier's instructions.
-
Cell Seeding: Seed NHEKs into 96-well plates at a density that allows for confluence within 24-48 hours.
-
Treatment:
-
Once the cells are confluent, replace the medium with fresh medium containing various concentrations of Simepdekinra or vehicle (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Stimulation:
-
Add recombinant human IL-17A to the wells at a final concentration of 100-200 ng/mL.[17] Include a non-stimulated control group.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification:
-
Quantify the levels of IL-6 and TNF-α in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of IL-6 and TNF-α in each sample.
-
Determine the IC50 value of Simepdekinra for the inhibition of IL-17A-induced cytokine production.
-
In Vitro Assay: IL-17A/IL-17RA Binding Assay (HTRF)
This high-throughput assay measures the direct binding of IL-17A to its receptor, IL-17RA, and can be used to determine the inhibitory activity of compounds like Simepdekinra.
Materials:
-
HTRF Human IL-17A/IL17RA Binding Kit (containing Tag1-IL17A, Tag2-IL17RA, anti-Tag1-Europium, and anti-Tag2-XL665)[12][18]
-
Simepdekinra
-
Assay buffer
-
Low-volume 384-well white plates
Protocol:
-
Reagent Preparation: Prepare working solutions of the HTRF reagents according to the kit manufacturer's protocol.
-
Compound Dispensing: Dispense 2 µL of Simepdekinra at various concentrations or vehicle into the wells of the 384-well plate.
-
Addition of IL-17A and IL-17RA:
-
Add 4 µL of Tag1-IL17A to each well.
-
Add 4 µL of Tag2-IL17RA to each well.
-
-
Addition of Detection Reagents:
-
Add 10 µL of the pre-mixed anti-Tag1-Europium and anti-Tag2-XL665 detection reagents to each well.
-
-
Incubation: Seal the plate and incubate at room temperature overnight.
-
HTRF Reading: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm).
-
Determine the percent inhibition of binding for each concentration of Simepdekinra.
-
Calculate the IC50 value of Simepdekinra.
-
Experimental Workflow
The development and evaluation of a novel dermatological drug like Simepdekinra typically follows a structured workflow from discovery to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.eur.nl [pure.eur.nl]
- 3. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of imiquimod-induced psoriasis-model mice [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. Revvity Health Sciences Inc HTRF Human IL-17A / IL17RA Binding Kit, 10,000 | Fisher Scientific [fishersci.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. imavita.com [imavita.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HTRF Human IL-17A / IL17RA Binding Kit, 500 Assay Points | Revvity [revvity.co.kr]
Application Notes and Protocols for Assessing Cytokine Inhibition by Simepdekinra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simepdekinra, also known as LY4100511 and DC-853, is a potent and orally available small molecule modulator of Interleukin-17A (IL-17A).[1][2][3] As a key pro-inflammatory cytokine, IL-17A is centrally involved in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][3] Simepdekinra's mechanism of action involves the inhibition of IL-17A signaling, thereby reducing the downstream inflammatory cascade.[1][2] These application notes provide detailed protocols for assessing the inhibitory activity of Simepdekinra on its target cytokine, IL-17A.
While Simepdekinra is specifically characterized as an IL-17A modulator, this document also includes general protocols for assessing the inhibition of other pro-inflammatory cytokines, such as IL-18 and IL-32, which are relevant in the broader context of inflammatory disease research. Currently, there is no public evidence to suggest that Simepdekinra directly inhibits IL-18 or IL-32.
Quantitative Data Summary
The inhibitory activity of Simepdekinra on IL-17A has been quantified using cell-based reporter assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Cytokine | Assay System | IC50 | Reference |
| IL-17A/A (homodimer) | HEK-Blue™ IL-17A/A Cells | ≤10 nM | [1] |
| IL-17A/F (heterodimer) | HEK-Blue™ IL-17A/F Cells | 10-100 nM | [1] |
Signaling Pathway and Experimental Workflow Visualization
To understand the context of Simepdekinra's mechanism, it is crucial to visualize the IL-17A signaling pathway it inhibits, as well as the experimental workflow used to quantify this inhibition.
References
Application Notes and Protocols for Simepdekinra in Autoimmune Skin Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simepdekinra (also known as LY4100511 and DC-853) is an investigational, orally administered small molecule inhibitor of interleukin-17A (IL-17A).[1][2][3] Developed by Eli Lilly and Company, it is currently undergoing clinical evaluation for the treatment of moderate-to-severe plaque psoriasis.[2][4] Unlike biologic IL-17 inhibitors that require injection, Simepdekinra offers the potential for a more convenient oral treatment option for patients with autoimmune skin disorders like psoriasis.[1]
The interleukin-17 family of cytokines, particularly IL-17A and IL-17F, are key drivers of the inflammatory cascade in psoriasis.[5][6] Secreted by Th17 cells, IL-17A acts on keratinocytes, leading to their hyperproliferation and the production of pro-inflammatory cytokines and chemokines.[1][7] This creates a feedback loop that sustains the chronic inflammation characteristic of psoriatic plaques.[7] By selectively targeting IL-17A, Simepdekinra aims to interrupt this pathogenic pathway, thereby reducing inflammation and resolving skin lesions.[1][2]
These application notes provide an overview of the mechanism of action of Simepdekinra, summarize available clinical trial information, and offer detailed protocols for preclinical and clinical evaluation of this compound in the context of psoriasis.
Mechanism of Action: IL-17 Signaling Pathway in Psoriasis
The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis.[5] Dendritic cells release IL-23, which promotes the differentiation and activation of Th17 cells.[7] These activated Th17 cells then produce IL-17A. IL-17A binds to its receptor (IL-17RA/RC complex) on keratinocytes, triggering downstream signaling pathways, primarily through NF-κB and MAPKs.[8] This signaling cascade results in the upregulation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines that recruit other immune cells, and antimicrobial peptides, all of which contribute to the psoriatic phenotype of epidermal hyperplasia and inflammation.[1][5] Simepdekinra, as an IL-17A inhibitor, is designed to block the initial step of this inflammatory cascade.
Data Presentation
Preclinical Data Summary (Hypothetical)
Due to the proprietary nature of early drug development, specific preclinical data for Simepdekinra has not been publicly released.[1] The following table represents hypothetical data based on typical preclinical testing for a novel oral IL-17 inhibitor.
| Parameter | Assay Type | Result |
| Target Binding | IL-17A/IL-17AR Binding Assay | IC₅₀ = 5 nM |
| In Vitro Potency | IL-17A induced IL-6 production in HaCaT cells | IC₅₀ = 20 nM |
| In Vivo Efficacy | Imiquimod-induced mouse model (2% reduction in ear thickness) | 60% reduction at 30 mg/kg/day |
| Pharmacokinetics | Mouse oral bioavailability | 45% |
| Mouse half-life (t₁/₂) | 6 hours |
Clinical Trial Data
Simepdekinra is currently in Phase 2 clinical trials for moderate-to-severe plaque psoriasis.[4][9] As of late 2025, results from these trials have not been published.[1] The table below summarizes the key details of the ongoing study. For illustrative purposes, efficacy data from a Phase 1 trial of a similar oral IL-17 inhibitor, DC-806, is included to provide an example of potential outcomes.[3]
| Trial Identifier | Phase | Status | Condition | Intervention Groups | Primary Endpoint | Estimated Completion |
| NCT06602219 [9] | 2 | Recruiting | Moderate-to-Severe Plaque Psoriasis | Simepdekinra (dose-ranging) vs. Placebo | PASI 75 at Week 12 | July 2025[2] |
| Example Efficacy Data (DC-806) [3] | Phase | N | Intervention | Result |
| Phase 1 | 40 | DC-806 (800 mg twice daily) | 43.7% mean PASI reduction at 4 weeks | |
| Placebo | 13.3% mean PASI reduction at 4 weeks |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Simepdekinra Potency
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Simepdekinra on IL-17A-induced cytokine production in human keratinocytes.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-17A
-
Simepdekinra (dissolved in DMSO)
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS.
-
Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Pre-treatment: Prepare serial dilutions of Simepdekinra in DMEM. Remove the old media from the cells and add 100 µL of the Simepdekinra dilutions. Incubate for 1 hour.
-
Stimulation: Add 100 µL of DMEM containing 200 ng/mL of recombinant human IL-17A to each well (final concentration 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for analysis.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the logarithm of the Simepdekinra concentration. Use a four-parameter logistic regression to calculate the IC₅₀ value.
Protocol 2: Preclinical In Vivo Efficacy Study
Objective: To evaluate the efficacy of orally administered Simepdekinra in an imiquimod (IMQ)-induced psoriasis-like skin inflammation mouse model.[10]
Animal Model: BALB/c mice, 8-10 weeks old.
Materials:
-
Imiquimod cream (5%)
-
Simepdekinra
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Digital calipers
-
Dosing gavage needles
Methodology:
-
Acclimatization: Acclimatize mice for one week before the experiment.
-
Group Allocation: Randomly divide mice into three groups (n=8-10 per group):
-
Group 1: Naive (No IMQ, vehicle gavage)
-
Group 2: IMQ + Vehicle (IMQ treatment, vehicle gavage)
-
Group 3: IMQ + Simepdekinra (IMQ treatment, Simepdekinra gavage)
-
-
Psoriasis Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear of mice in Groups 2 and 3 for 6 consecutive days.
-
Drug Administration: Starting on Day 0 (concurrent with the first IMQ application), administer Simepdekinra (e.g., 30 mg/kg) or vehicle by oral gavage once daily for 6 days.
-
Clinical Scoring:
-
Ear Thickness: Measure the thickness of the right ear daily using digital calipers.
-
PASI Scoring: Score the back skin for erythema, scaling, and thickness on a scale of 0 to 4. The cumulative score is the PASI score.
-
-
Tissue Collection: On Day 7, euthanize the mice. Collect ear and back skin samples for histological analysis (H&E staining) and biomarker analysis (e.g., qPCR for IL-17A, IL-23).
-
Data Analysis: Compare ear thickness and PASI scores between the vehicle and Simepdekinra-treated groups using a t-test or ANOVA. Analyze histological changes and biomarker expression.
Protocol 3: Phase 2 Clinical Trial Protocol Outline
Title: A Phase 2, Multicenter, Randomized, Double-blind, Placebo-controlled, Dose-Ranging Study of Simepdekinra (LY4100511) for the Treatment of Adult Participants With Moderate-to-Severe Plaque Psoriasis. (Adapted from NCT06602219)[9]
Objectives:
-
Primary: To evaluate the efficacy of different doses of Simepdekinra compared to placebo in achieving a 75% reduction in Psoriasis Area and Severity Index (PASI 75) at Week 12.
-
Secondary: To evaluate other efficacy measures (e.g., PASI 90, sPGA 0/1), safety, tolerability, and pharmacokinetics of Simepdekinra.
Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Population: Adults (18-75 years) with a diagnosis of chronic plaque psoriasis for at least 6 months, with a PASI score ≥12, sPGA score ≥3, and BSA involvement ≥10%.
-
Intervention:
-
Arm 1: Simepdekinra Dose A (oral, once daily)
-
Arm 2: Simepdekinra Dose B (oral, once daily)
-
Arm 3: Simepdekinra Dose C (oral, once daily)
-
Arm 4: Placebo (oral, once daily)
-
-
Duration: 12-week treatment period, with a long-term extension phase.
Assessments:
-
Efficacy: PASI, static Physician's Global Assessment (sPGA), Body Surface Area (BSA), Dermatology Life Quality Index (DLQI) at baseline and specified follow-up visits.
-
Safety: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the study.
-
Pharmacokinetics: Plasma samples collected at specified time points to determine the concentration of Simepdekinra and its metabolites.
Statistical Analysis:
-
The proportion of participants achieving PASI 75 at Week 12 in each Simepdekinra group will be compared to the placebo group using a chi-squared test or logistic regression.
-
Secondary endpoints and safety data will be summarized using descriptive statistics.
Conclusion
Simepdekinra represents a promising development in the treatment of psoriasis, offering the potential of a targeted oral therapy. Its mechanism of action, inhibiting the key pro-inflammatory cytokine IL-17A, is well-established in the pathophysiology of psoriatic disease. The protocols outlined above provide a framework for the continued investigation of Simepdekinra and similar molecules, from early-stage in vitro potency testing to preclinical in vivo models and human clinical trials. As data from ongoing studies become available, the clinical utility and safety profile of Simepdekinra in the management of autoimmune skin disorders will be more clearly defined.
References
- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. simepdekinra (LY4100511) / Eli Lilly [delta.larvol.com]
- 5. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 6. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 7. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
"Troubleshooting Simepdekinra solubility issues in vitro"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Simepdekinra in in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is Simepdekinra?
Simepdekinra (also known as LY4100511 or DC-853) is an orally administered small molecule inhibitor of Interleukin-17 (IL-17).[1][2][3][4] It is under development for the treatment of immune-mediated inflammatory diseases such as plaque psoriasis.[1][2]
Q2: I am observing precipitation of Simepdekinra in my aqueous buffer. What is the likely cause?
Precipitation of small molecules like Simepdekinra in aqueous solutions is often due to its hydrophobic nature and limited solubility in neutral aqueous buffers. Factors that can influence this include pH, temperature, and the ionic strength of the buffer.[5][6][7]
Q3: What is the recommended solvent for preparing a stock solution of Simepdekinra?
For initial solubilization and the preparation of high-concentration stock solutions, organic solvents are typically used for small molecules with low aqueous solubility. Common choices include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). It is crucial to consult the manufacturer's datasheet for any specific recommendations.
Q4: How can I improve the solubility of Simepdekinra in my cell culture medium?
To improve solubility in cell culture media, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be serially diluted into the aqueous experimental medium. It is important to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the experimental results.
Q5: Can changes in pH affect the solubility of Simepdekinra?
Yes, pH can significantly impact the solubility of small molecules.[6][7] The solubility of a compound is generally lowest at its isoelectric point (pI).[8] Modifying the pH of the buffer to be further away from the pI of Simepdekinra may enhance its solubility.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of Stock Solution
If you observe precipitation when diluting your Simepdekinra stock solution into an aqueous buffer or cell culture medium, consider the following troubleshooting steps:
Troubleshooting Workflow: Precipitate Formation
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. DICE Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. simepdekinra (LY4100511) / Eli Lilly [delta.larvol.com]
- 5. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 6. biolscigroup.us [biolscigroup.us]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Simepdekinra Dosage for Mouse Models of Arthritis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Simepdekinra, an oral IL-17 inhibitor, in mouse models of arthritis. The following information is intended to serve as a reference for experimental design, dosage optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Simepdekinra and what is its mechanism of action in arthritis?
Simepdekinra (also known as DC-806) is an orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). In the context of rheumatoid arthritis, IL-17A is a key driver of inflammation and joint destruction. It is produced by Th17 cells and other immune cells and acts on various cell types within the joint, including synovial fibroblasts, chondrocytes, and osteoclasts. By binding to IL-17A, Simepdekinra prevents it from interacting with its receptor (IL-17RA/RC), thereby blocking downstream signaling pathways that lead to the production of inflammatory mediators such as other cytokines, chemokines, and matrix metalloproteinases (MMPs). This inhibition is expected to reduce joint inflammation, cartilage degradation, and bone erosion.
Q2: Which mouse models of arthritis are suitable for evaluating Simepdekinra?
The most common and well-established mouse model for studying the efficacy of anti-arthritic drugs is the Collagen-Induced Arthritis (CIA) model. This model shares many pathological and immunological features with human rheumatoid arthritis, including synovitis, pannus formation, and joint destruction. The CIA model is dependent on both T-cell and B-cell responses, making it relevant for evaluating a compound that targets a key T-cell-derived cytokine like IL-17A. Another suitable model is the Collagen Antibody-Induced Arthritis (CAIA) model, which is more acute and bypasses the need for T-cell-dependent immunization, focusing on the effector phase of the disease.
Q3: What is a typical starting dose for Simepdekinra in a mouse model of arthritis?
While specific dose-ranging studies for Simepdekinra in mouse models of arthritis are not publicly available, based on preclinical studies of other oral small molecule inhibitors and the known potency of IL-17 inhibition, a starting dose in the range of 10-30 mg/kg, administered orally once or twice daily , is a reasonable starting point for efficacy studies in a CIA model. Dose-response studies are crucial to determine the optimal dose for your specific experimental conditions.
Q4: How should Simepdekinra be prepared and administered to mice?
Simepdekinra is an oral small molecule. For administration to mice, it should be formulated in a suitable vehicle. A common vehicle for oral gavage is 0.5% methylcellulose in water. It is critical to ensure the compound is uniformly suspended before each administration. Administration is typically performed via oral gavage using a proper-sized feeding needle to ensure accurate dosing and minimize stress to the animal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in arthritis scores between mice in the same treatment group. | 1. Inconsistent arthritis induction. 2. Improper drug administration (e.g., incorrect gavage technique). 3. Variation in drug formulation (compound settling). 4. Animal stress. | 1. Ensure consistent immunization technique and use of high-quality reagents. 2. Provide thorough training on oral gavage to all personnel. 3. Vortex the drug suspension immediately before dosing each animal. 4. Handle mice gently and minimize procedural stress. |
| No significant difference in arthritis severity between Simepdekinra-treated and vehicle-treated groups. | 1. Insufficient drug dosage. 2. Poor oral bioavailability in the chosen formulation. 3. Timing of treatment initiation is too late. 4. The specific arthritis model is not highly dependent on the IL-17 pathway. | 1. Conduct a dose-response study with higher doses (e.g., up to 100 mg/kg/day). 2. Consider alternative vehicle formulations to improve solubility and absorption. 3. Initiate treatment prophylactically (at the time of immunization) or at the first signs of disease. 4. Confirm the role of IL-17 in your model through literature or preliminary studies. |
| Adverse effects observed in treated mice (e.g., weight loss, lethargy). | 1. Drug toxicity at the administered dose. 2. Stress from frequent oral gavage. 3. Exacerbation of underlying conditions due to IL-17 inhibition (e.g., gut inflammation). | 1. Reduce the dose or dosing frequency. 2. Ensure proper gavage technique and consider less stressful administration methods if possible. 3. Monitor for signs of gastrointestinal distress. In some contexts, IL-17 inhibition can worsen colitis. |
| Difficulty with oral gavage procedure. | 1. Improper restraint of the mouse. 2. Incorrect size or type of gavage needle. 3. Lack of experience with the technique. | 1. Use a firm but gentle scruffing technique to straighten the neck and esophagus. 2. Select a gavage needle with a ball tip and appropriate length and gauge for the size of the mice. 3. Practice the technique with a vehicle solution before administering the compound. |
Data Presentation
Table 1: Hypothetical Dose-Response of Simepdekinra on Clinical Arthritis Score in a CIA Mouse Model
| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 42 post-immunization) | Standard Deviation | % Inhibition of Arthritis Score |
| Vehicle Control | 0 | 10.2 | 2.5 | 0% |
| Simepdekinra | 3 | 8.5 | 2.1 | 16.7% |
| Simepdekinra | 10 | 5.8 | 1.8 | 43.1% |
| Simepdekinra | 30 | 3.1 | 1.2 | 69.6% |
| Dexamethasone (Positive Control) | 1 | 2.5 | 1.0 | 75.5% |
Table 2: Hypothetical Effect of Simepdekinra on Histopathological Parameters in the Joints of CIA Mice
| Treatment Group | Dose (mg/kg, BID) | Synovial Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 0 | 2.8 | 2.5 | 2.6 |
| Simepdekinra | 30 | 1.2 | 1.1 | 1.3 |
| Dexamethasone (Positive Control) | 1 | 0.8 | 0.7 | 0.9 |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
-
Procedure:
-
Day 0: Primary Immunization
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA) per mouse.
-
Administer the emulsion intradermally at the base of the tail.
-
-
Day 21: Booster Immunization
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Incomplete Freund's Adjuvant (IFA) per mouse.
-
Administer the booster emulsion intradermally at a site different from the primary immunization.
-
-
Monitoring:
-
Begin monitoring mice for signs of arthritis (paw swelling, redness) from Day 21, three times a week.
-
Score arthritis severity using a standardized clinical scoring system (e.g., 0-4 per paw, for a maximum score of 16 per mouse).
-
-
Protocol 2: Oral Administration of Simepdekinra
-
Materials:
-
Simepdekinra powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, with ball tip)
-
1 mL syringes
-
-
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of Simepdekinra based on the desired dose and the number of animals.
-
Prepare a homogenous suspension of Simepdekinra in the vehicle. Vortex thoroughly before each use.
-
-
Administration:
-
Weigh each mouse to determine the exact volume to be administered.
-
Restrain the mouse by scruffing the neck to immobilize the head and straighten the esophagus.
-
Gently insert the gavage needle into the esophagus and deliver the calculated volume of the drug suspension.
-
Administer once or twice daily (as per the study design) starting from the predetermined day of treatment initiation (e.g., Day 21 for prophylactic treatment, or upon disease onset for therapeutic treatment).
-
-
Mandatory Visualizations
Caption: IL-17A signaling pathway and the inhibitory action of Simepdekinra.
Caption: Experimental workflow for a prophylactic study of Simepdekinra in a CIA mouse model.
Technical Support Center: Improving the Bioavailability of Oral Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the oral bioavailability of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of small molecule inhibitors?
A1: The oral bioavailability of a drug is the fraction of the administered dose that reaches systemic circulation.[1] Several key factors can limit this:
-
Poor Aqueous Solubility: Many small molecule inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3]
-
Low Permeability: The drug may not efficiently pass through the intestinal epithelial cell layer to enter the bloodstream. This can be due to molecular size, polarity, or other physicochemical properties.[2]
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it can be extensively metabolized by enzymes like the cytochrome P450 family before it reaches systemic circulation.[2][3]
-
Efflux Transporters: Transporters such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[2]
-
Chemical and Enzymatic Instability: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes in the GI tract.[2]
Q2: What are the initial steps to consider when a promising small molecule inhibitor shows poor oral bioavailability in preclinical studies?
A2: When a compound exhibits poor oral bioavailability, a systematic approach is recommended:
-
Biopharmaceutical Classification System (BCS) Characterization: Determine the drug's BCS class by assessing its solubility and permeability. This classification (Class I: high solubility, high permeability; Class II: low solubility, high permeability; Class III: high solubility, low permeability; Class IV: low solubility, low permeability) helps to identify the primary barrier to absorption.[4]
-
In Vitro Permeability and Efflux Assessment: Conduct Caco-2 or PAMPA assays to understand the compound's intrinsic permeability and to determine if it is a substrate for efflux transporters.[5][6]
-
Physicochemical Property Analysis: Review properties such as logP, pKa, molecular weight, and solid-state characteristics (polymorphism).[7] These properties can provide insights into the underlying causes of poor bioavailability.
-
Early Formulation Strategies: Investigate simple formulation approaches like the use of co-solvents or amorphous solid dispersions to assess the potential for improvement.[8][9]
Q3: How do I choose between different formulation strategies to improve bioavailability?
A3: The choice of formulation strategy depends on the primary challenge identified (e.g., solubility, permeability) and the physicochemical properties of the drug.
-
For Poorly Soluble Compounds (BCS Class II/IV):
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[10]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These formulations can enhance the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[11]
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles can improve the dissolution rate.[3]
-
-
For Poorly Permeable Compounds (BCS Class III/IV):
-
Permeation Enhancers: These excipients can transiently alter the integrity of the intestinal epithelium to allow for increased drug passage.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can sometimes improve uptake by endocytic pathways.[12]
-
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Conduct solubility studies at different pH values to mimic the GI tract. 2. Formulate the compound using techniques that enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation. 3. Reduce particle size through micronization or nanocrystal technology.[3] |
| High first-pass metabolism in the gut wall or liver. | 1. Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolizing enzymes. 2. Co-administer with a known inhibitor of the identified metabolic pathway in preclinical models to confirm the impact of first-pass metabolism. 3. Consider chemical modification to block metabolic hotspots on the molecule (prodrug approach).[12] |
| Active efflux by transporters like P-gp. | 1. Use in vitro models like Caco-2 cells to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[13] 2. Co-dose with a P-gp inhibitor (e.g., verapamil) in Caco-2 assays or in vivo studies to see if exposure increases.[13] |
| Compound instability in the GI tract. | 1. Assess the stability of the compound in simulated gastric and intestinal fluids. 2. Consider enteric-coated formulations to protect the drug from the acidic stomach environment. |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (Caco-2)
| Potential Cause | Troubleshooting Steps |
| Compromised Caco-2 cell monolayer integrity. | 1. Routinely measure Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the laboratory's established range (typically >200 Ω·cm²).[5][14] 2. Perform a Lucifer Yellow permeability assay. High passage of this fluorescent marker indicates poor monolayer integrity.[5] |
| Low recovery of the test compound. | 1. Evaluate non-specific binding of the compound to the assay plates or filters. 2. Assess the metabolic stability of the compound in the presence of Caco-2 cells, as they express some metabolic enzymes.[15] |
| High variability between replicate wells. | 1. Ensure consistent cell seeding density and culture conditions. 2. Verify the accuracy of pipetting and the homogeneity of the dosing solution. |
Data Presentation: Bioavailability Enhancement Strategies
The following table summarizes the potential impact of various enhancement strategies on the bioavailability of poorly soluble drugs.
| Enhancement Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability | Applicable BCS Classes | References |
| Micronization/Nanonization | Increases surface area for dissolution. | 2 to 5-fold | II, IV | [3] |
| Amorphous Solid Dispersion (ASD) | Increases aqueous solubility and dissolution rate. | 2 to 10-fold | II, IV | [10] |
| Lipid-Based Formulations (SEDDS/SMEDDS) | Improves solubilization in the GI tract; may promote lymphatic uptake. | 2 to 15-fold | II, IV | [11] |
| Prodrug Approach | Masks physicochemical limitations (e.g., poor permeability) or metabolic liabilities. | Highly variable; can be >20-fold | II, III, IV | [12] |
| Complexation with Cyclodextrins | Forms inclusion complexes that increase aqueous solubility. | 2 to 8-fold | II, IV | [12] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a small molecule inhibitor and identify its potential for active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[14]
-
Assay Procedure (Bidirectional Transport):
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points. This simulates absorption from the gut into the bloodstream.[13]
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side. This is used to assess active efflux.[13]
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio >2 is indicative of active efflux.[13]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of a small molecule inhibitor across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[6][16]
-
Assay Setup: The donor plate is placed in a receiver plate containing a buffer solution.
-
Compound Addition: The test compound, dissolved in a suitable buffer, is added to the donor wells.
-
Incubation: The "sandwich" plate is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the receiver compartment.[16]
-
Sample Analysis: The concentration of the compound in both the donor and receiver wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a small molecule inhibitor.
Methodology:
-
Animal Acclimatization: Sprague Dawley rats are acclimatized for at least one week before the study.[17]
-
Dosing:
-
Intravenous (IV) Group: One group of rats receives the compound intravenously (e.g., via the tail vein) to determine the plasma concentration-time profile for 100% bioavailable drug.
-
Oral (PO) Group: Another group receives the compound orally via gavage.[18]
-
-
Blood Sampling: Blood samples are collected from a suitable site (e.g., tail vein, retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing.[17][18]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[17]
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are calculated. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[19]
Mandatory Visualizations
Caption: A typical experimental workflow for assessing and improving oral bioavailability.
Caption: The PI3K/AKT signaling pathway and a point of inhibition.
Caption: The MAPK/ERK signaling pathway with MEK inhibitor action.
References
- 1. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Pampa permeability assay | PPTX [slideshare.net]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajprd.com [ajprd.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. enamine.net [enamine.net]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 18. In vivo pharmacokinetic study [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Clinical Development of IL-17 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical development of Interleukin-17 (IL-17) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue: Patient enrolled in our clinical trial is showing a suboptimal response to an IL-17A inhibitor.
Possible Causes and Troubleshooting Steps:
-
Patient-Specific Factors:
-
High BMI or Insulin Resistance: Patients with a high body mass index (BMI) and insulin resistance may show a reduced response. A deep learning model integrating HLA-C*06:02 genotype, BMI, and insulin resistance status has shown to predict IL-17 inhibitor response with 83.5% accuracy.[1] Patients with a BMI <25 and no family history of psoriasis show a 2.3-fold higher rate of complete skin clearance.[1]
-
Action: Analyze patient stratification data to identify if a correlation exists between these factors and response rates in your trial.
-
-
Prior Biologic Exposure: Patients with previous exposure to other biologics, especially other IL-17 inhibitors, may have a different response profile. Real-world studies show that response rates can be lower in patients with prior biologic exposure compared to biologic-naïve patients.[2]
-
Action: Stratify efficacy data by prior biologic exposure to determine if this is a confounding factor. Consider a washout period when switching between biologics, although in practice this is often not done.[3]
-
-
-
Immunogenicity:
-
Development of Anti-Drug Antibodies (ADAs): The patient may have developed neutralizing antibodies against the IL-17 inhibitor, reducing its efficacy.
-
Action: Implement a neutralizing antibody assay to test patient serum. A positive result may necessitate switching to a different IL-17 inhibitor or a different class of biologic.
-
-
-
Dosing and Administration:
-
Inadequate Dosing: The current dosage may be insufficient for the patient's disease severity or metabolism.
-
Action: Review the dose-escalation data from Phase I and II trials. If the safety profile allows, a dose adjustment could be considered in an adaptive trial design.
-
-
-
Misinterpretation of Clinical Endpoints:
-
Subjectivity in Scoring: Clinical endpoints like the Psoriasis Area and Severity Index (PASI) can have a degree of subjectivity.
-
Action: Ensure all investigators are rigorously trained and calibrated on the scoring methodology. Utilize central reading for imaging data where applicable to reduce variability.
-
-
Issue: An increase in the incidence of mucocutaneous candidiasis is observed in the treatment arm.
Possible Causes and Troubleshooting Steps:
-
Mechanism of Action:
-
Management Strategy:
-
Prophylactic or Therapeutic Intervention: For mild to moderate cases, topical or oral antifungal agents are typically effective.
-
Action: Implement a clear adverse event management protocol in your clinical trial. For grade 1 (mild) candidiasis, continue the IL-17 inhibitor and treat with topical antifungals. For grade 2 (moderate), consider holding the inhibitor and treating with oral antifungals until resolution. For grade 3 (severe), hold the inhibitor and consult with an infectious disease specialist.
-
-
Dose-dependency: Higher doses of IL-17 inhibitors may correlate with an increased risk of candidiasis.[5]
-
Action: Analyze the incidence of candidiasis across different dose cohorts to determine if a dose-dependent relationship exists. This can inform dose selection for pivotal trials.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in designing a Phase III clinical trial for an IL-17 inhibitor in ankylosing spondylitis?
A1: Key challenges include:
-
Endpoint Selection: The primary endpoint is typically the Assessment of SpondyloArthritis International Society (ASAS) 20 or ASAS40 response at week 16.[6][7] It's crucial to also include secondary endpoints that capture other aspects of the disease, such as patient-reported outcomes and radiographic progression.
-
Patient Population: Enrolling a homogenous patient population can be difficult. Inclusion criteria should clearly define disease activity and may need to stratify for prior exposure to TNF inhibitors.
-
Placebo Response: The placebo response in ankylosing spondylitis trials can be significant. Trial design should aim to minimize this, for example, through stringent patient selection and clear response criteria.
-
Long-term Efficacy and Safety: Regulators will require long-term data, so the trial should be designed with an extension phase to collect this information.
Q2: How do we select the right biomarkers to predict treatment response to our IL-17 inhibitor?
A2: The identification of predictive biomarkers is a significant challenge. Here are some approaches:
-
Proteomics: Serum proteomics has identified beta-defensin 2 (BD-2) as a potential predictive biomarker for response to secukinumab in psoriatic arthritis.[8]
-
Genetic Markers: The HLA-C*06:02 genotype, in combination with other factors, has been used to predict response to IL-17 inhibitors.[1]
-
Inflammatory Markers: While challenging to measure due to low systemic concentrations, IL-17A and IL-17C have been proposed as potential biomarkers.[9] Other markers of systemic inflammation like neutrophil-to-lymphocyte ratio (NLR) and C-reactive protein (CRP) are also being investigated.[10][11]
-
Discovery Process: A robust biomarker discovery program should be integrated into early-phase clinical trials. This involves collecting baseline and on-treatment samples (serum, plasma, tissue biopsies) and using unbiased, high-throughput methods (e.g., proteomics, transcriptomics) to identify candidate markers. These candidates then need to be validated in larger, independent cohorts.
Q3: What are the main safety concerns to be aware of during the clinical development of IL-17 inhibitors?
A3: Besides mucocutaneous candidiasis, other important safety considerations include:
-
Inflammatory Bowel Disease (IBD): There have been reports of new-onset or exacerbation of IBD in patients treated with IL-17 inhibitors.[7][9][12] While the overall incidence is low, it is a serious adverse event that requires careful monitoring.
-
Neutropenia: A decrease in neutrophil counts has been observed with some IL-17 inhibitors. Regular monitoring of complete blood counts is recommended.
-
Major Adverse Cardiovascular Events (MACE): While meta-analyses have not shown a statistically significant increase in the risk of MACE, cardiovascular safety should be carefully monitored, especially in patient populations with a higher baseline cardiovascular risk.[13]
-
Injection Site Reactions: These are common, particularly with ixekizumab, but are generally mild to moderate in severity.[14][15]
Data Presentation
Table 1: Efficacy of IL-17 Inhibitors in Psoriatic Arthritis (ACR Response Rates)
| Inhibitor | Trial | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| Brodalumab | Phase II | ~40% (at 12 weeks) | - | - |
| AMVISION-1 & 2 | 47.9% (210mg at 16 weeks) | - | - | |
| Secukinumab | FUTURE 5 | - | - | - |
| Ixekizumab | COAST-V | 52% (Q2W at 16 weeks) | - | - |
| COAST-W | 30.6% (Q2W at 16 weeks) | - | - |
Note: Data is compiled from various sources and direct head-to-head comparisons should be made with caution due to differences in trial design and patient populations.
Table 2: Efficacy of IL-17 Inhibitors in Plaque Psoriasis (PASI Response Rates at Week 12)
| Inhibitor | Trial(s) | PASI 75 Response Rate (%) | PASI 90 Response Rate (%) | PASI 100 Response Rate (%) |
| Brodalumab | AMAGINE-1, -2, -3 (pooled) | 85.3% (210mg) | - | 42% (210mg) |
| Secukinumab | - | - | - | - |
| Ixekizumab | UNCOVER-1, -2, -3 | 83% | 67% | - |
| Bimekizumab | BE VIVID | - | 85% | 61.7% (vs. Secukinumab 48.9%) |
Note: Data is compiled from various sources and direct head-to-head comparisons should be made with caution due to differences in trial design and patient populations.
Table 3: Incidence of Common Adverse Events with IL-17 Inhibitors
| Adverse Event | Bimekizumab (%) | Brodalumab (%) | Ixekizumab (%) | Secukinumab (%) |
| Candidiasis | 1.9 - 21.2 | 0.3 - 7.0 | 0 - 3.5 | 1.4 - 13.5 |
| Nasopharyngitis | Heightened risk with 160mg Q4W | - | - | - |
| Injection Site Reactions | - | - | High incidence | Low incidence |
| Inflammatory Bowel Disease | - | Low incidence | Low incidence | Low incidence |
Note: Incidence rates are ranges compiled from multiple studies and can vary based on dosage, treatment duration, and patient population.[4][5][15][16][17]
Experimental Protocols
Protocol for Psoriasis Area and Severity Index (PASI) Assessment
Objective: To provide a standardized method for assessing the severity and extent of psoriasis in a clinical trial setting.
Methodology:
-
Divide the body into four regions: Head, upper extremities, trunk, and lower extremities.
-
Assess the area of involvement in each region:
-
0: 0% involvement
-
1: <10% involvement
-
2: 10-29% involvement
-
3: 30-49% involvement
-
4: 50-69% involvement
-
5: 70-89% involvement
-
6: 90-100% involvement
-
-
Assess the severity of erythema (redness), induration (thickness), and desquamation (scaling) for a representative area in each region:
-
0: None
-
1: Mild
-
2: Moderate
-
3: Severe
-
4: Very severe
-
-
Calculate the PASI score using the following formula: PASI = 0.1 (Eh + Ih + Dh) Ah + 0.2 (Eu + Iu + Du) Au + 0.3 (Et + It + Dt) At + 0.4 (El + Il + Dl) Al Where E=Erythema, I=Induration, D=Desquamation, A=Area, and h=head, u=upper extremities, t=trunk, l=lower extremities.[5][11][18][19]
Protocol for Intracellular Cytokine Staining for Th17 Cells
Objective: To identify and quantify Th17 cells in peripheral blood mononuclear cells (PBMCs) from patients.
Methodology:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Stimulate PBMCs with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD3 and CD4.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against IL-17A and other relevant cytokines (e.g., IFN-γ, IL-22).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are positive for IL-17A.[20][21][22][23]
Protocol for Neutralizing Antibody Assay (Electrochemiluminescence-based)
Objective: To detect and quantify neutralizing anti-drug antibodies (ADAs) against an IL-17 inhibitor in patient serum.
Methodology:
-
Assay Principle: This is a competitive ligand-binding assay. Neutralizing antibodies in the patient's serum will inhibit the binding of the biotinylated IL-17A to the IL-17 inhibitor coated on an ECL plate.
-
Plate Coating: Coat a high-bind ECL plate with the IL-17 inhibitor.
-
Sample Incubation: Incubate patient serum samples (and controls) in the wells.
-
Biotinylated IL-17A Addition: Add a fixed concentration of biotinylated IL-17A to the wells and incubate.
-
Detection: Add a streptavidin-conjugated ECL label (e.g., SULFO-TAG™) and read the plate on an ECL reader.
-
Data Analysis: A decrease in the ECL signal in the presence of patient serum compared to the control indicates the presence of neutralizing antibodies. A titration of the serum can be performed to determine the neutralizing titer.[18][24][25]
Visualizations
Caption: IL-17 Signaling Pathway.
Caption: IL-17 Inhibitor Clinical Development Workflow.
Caption: Troubleshooting Workflow for Non-Responders.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Response to Interleukin-17A Inhibitors According to Prior Biologic Exposures: A Danish Nationwide Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. Risk of candidiasis associated with interleukin-17 inhibitors: Implications and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Risk of candidiasis associated with interleukin-17 inhibitors: A real-world observational study of multiple independent sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What IL-17 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Portico [access.portico.org]
- 9. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple tool for evaluation of inflammation in psoriasis: Neutrophil-to-lymphocyte and platelet-to-lymphocyte ratio as markers in psoriasis patients and related murine models of psoriasis-like skin disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. expertperspectives.com [expertperspectives.com]
- 13. The Impact of Interleukin-17 Inhibitors on Major Adverse Cardiovascular Events in Psoriasis or Psoriatic Arthritis Patients Naive to Biologic Agents: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bimekizumab Outperforms IL-17 Inhibitors in Real-World Psoriasis Study - - PracticalDermatology [practicaldermatology.com]
- 16. researchgate.net [researchgate.net]
- 17. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of neutralizing interleukin-17 antibodies in autoimmune polyendocrinopathy syndrome-1 (APS-1) patients using a novel non-cell based electrochemiluminescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of brodalumab, an anti-IL17RA monoclonal antibody, in patients with axial spondyloarthritis: 16-week results from a randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. Brodalumab for Moderate-to-Severe Psoriasis: A Comprehensive Review of Efficacy, Safety, and Clinical Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. osti.gov [osti.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Simepdekinra Stability and Storage for Research
Disclaimer: Simepdekinra (also known as LY4100511 or DC-853) is an investigational compound. Specific stability and storage data are not publicly available. The following information is based on general best practices for handling research-grade small molecule inhibitors and should not be considered as definitive guidance for Simepdekinra. Researchers must consult the manufacturer or supplier for a compound-specific data sheet, including precise storage and handling instructions.
This technical support center provides a framework of frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in handling and storing novel small molecule inhibitors like Simepdekinra for experimental use.
Frequently Asked Questions (FAQs)
1. What are the general recommended storage conditions for a research-grade oral small molecule inhibitor like Simepdekinra?
For a novel small molecule inhibitor provided as a solid (powder), the general recommendations are as follows. However, always refer to the manufacturer's specific instructions.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Minimizes chemical degradation and preserves compound integrity over extended periods. |
| For short-term storage (days to weeks), 2-8°C may be acceptable. | Reduces the risk of degradation for frequently used aliquots. | |
| Light | Protect from light. | Many organic molecules are light-sensitive and can undergo photodegradation. |
| Moisture | Store in a desiccated environment. | Small molecules can be hygroscopic, and moisture can lead to hydrolysis or degradation. |
2. How should I prepare stock solutions of Simepdekinra?
Stock solutions should be prepared using a high-quality, anhydrous solvent. The choice of solvent will depend on the compound's solubility.
| Solvent | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many small molecules. |
| Aqueous Buffers | For cell-based assays, further dilution of the DMSO stock into an appropriate aqueous buffer or cell culture medium is necessary. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity. |
3. What is the stability of Simepdekinra in a stock solution?
The stability of a compound in solution is highly dependent on the solvent, concentration, and storage conditions. Without specific data for Simepdekinra, the following are general guidelines:
| Storage Condition | General Guideline for Stock Solutions in DMSO |
| -80°C | Generally stable for several months to a year. |
| -20°C | May be stable for several weeks to months. |
| 2-8°C | Stability is significantly reduced; recommended for short-term storage (days) only. |
| Room Temperature | Not recommended for storage. |
Important: It is crucial to perform your own stability tests for your specific experimental conditions, especially for long-term experiments.
4. How many freeze-thaw cycles can a stock solution of Simepdekinra tolerate?
Repeated freeze-thaw cycles can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. If specific data is unavailable, assume the compound is sensitive and limit freeze-thaw cycles to a minimum (ideally, use a fresh aliquot for each experiment).
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
This could be due to compound degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol: General Method for Assessing Short-Term Stability of a Small Molecule Inhibitor in Solution
-
Objective: To determine the stability of a small molecule inhibitor in a specific solvent and at a specific temperature over a defined period.
-
Materials:
-
Small molecule inhibitor (e.g., Simepdekinra)
-
Anhydrous solvent (e.g., DMSO)
-
HPLC-grade solvents
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
-
-
Methodology:
-
Prepare a stock solution of the inhibitor at a known concentration (e.g., 10 mM in DMSO).
-
Immediately after preparation (T=0), take an aliquot and dilute it to a suitable concentration for HPLC analysis. Inject into the HPLC system to obtain a reference chromatogram. The peak area of the parent compound at T=0 is considered 100%.
-
Divide the remaining stock solution into aliquots and store them under the desired test conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the parent compound remaining.
-
Caption: Experimental workflow for assessing small molecule stability.
Signaling Pathway
Simepdekinra is an inhibitor of the IL-17 signaling pathway. IL-17A, a key cytokine in several autoimmune diseases, binds to its receptor (IL-17R) on target cells, leading to the production of pro-inflammatory mediators.
Caption: Simplified IL-17A signaling pathway and the inhibitory action of Simepdekinra.
Technical Support Center: Overcoming Resistance to IL-17 Pathway Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to IL-17 pathway blockade in their experiments.
I. Troubleshooting Guides
This section provides structured guidance for common experimental issues.
In Vitro Assays: Poor or No Response to IL-17 Inhibitors
Problem: Your cell-based assay shows a weak or absent response to an IL-17 inhibitor (e.g., no reduction in downstream cytokine production or gene expression).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Line Issues | - Verify IL-17 Receptor Expression: Confirm that your cell line expresses IL-17RA and IL-17RC at the protein level using flow cytometry or Western blot. mRNA levels do not always correlate with surface protein expression.[1][2] - Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and within a low passage number. High passage numbers can lead to altered receptor expression and signaling. |
| Reagent and Assay Conditions | - Inhibitor Potency: Confirm the bioactivity and concentration of your IL-17 inhibitor. If possible, test its IC50 on a sensitive, well-characterized cell line. - IL-17 Cytokine Activity: Validate the activity of the recombinant IL-17A used for stimulation. Test a dose-response curve to ensure you are using a concentration on the linear portion of the curve. - Assay Incubation Time: Optimize the incubation time for both IL-17 stimulation and inhibitor treatment. The kinetics of downstream gene and protein expression can vary. |
| Compensatory Pathways | - Presence of Other IL-17 Family Members: Consider that IL-17F or IL-17C may be driving the response, especially if you are using a highly specific IL-17A inhibitor.[3][4] Analyze your cell culture supernatant for the presence of these other cytokines. - Synergistic Cytokines: Other pro-inflammatory cytokines like TNF-α can synergize with IL-17 to drive inflammation.[5] Check your culture medium for the presence of TNF-α. |
Flow Cytometry: Difficulty Detecting Th17 Cells or IL-17 Production
Problem: You are unable to detect a clear population of IL-17-producing cells (Th17) by intracellular flow cytometry after in vitro differentiation or from ex vivo samples.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Stimulation and Culture | - Suboptimal Stimulation: For intracellular cytokine staining, robust re-stimulation is crucial. Use a potent combination of PMA and ionomycin for a sufficient duration (typically 4-6 hours) before staining.[6] - Ineffective Protein Transport Inhibition: Ensure that your protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct concentration and for the appropriate time to allow cytokine accumulation within the cell. - In vitro Differentiation Failure: If differentiating naive T cells, verify the potency of your polarizing cytokines (e.g., TGF-β, IL-6, IL-23).[6] |
| Staining Protocol | - Fixation and Permeabilization: The choice of fixation and permeabilization buffers is critical for intracellular targets. Use a commercially available kit validated for cytokine staining to ensure epitope preservation.[7][8] - Antibody Clone and Fluorochrome: Use an antibody clone known to work well for intracellular staining. Pair dim markers with bright fluorochromes. Titrate your antibodies to find the optimal signal-to-noise ratio.[8][9] - Viability Dye: Always include a viability dye to exclude dead cells, which can non-specifically bind antibodies and lead to high background.[8] |
| Gating Strategy | - Appropriate Controls: Use "Fluorescence Minus One" (FMO) controls to set accurate gates for your cytokine-positive population, especially for dimly expressed markers.[9] - Back-Gating: After identifying a potential IL-17+ population, back-gate onto your lymphocyte and CD4+ T cell gates to confirm their identity.[9] |
ELISA: Inconsistent or Unreliable IL-17 Quantification
Problem: Your ELISA results for IL-17A or other cytokines show high variability, high background, or are out of the expected range.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Assay Procedure | - Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and avoid introducing bubbles into the wells.[10] - Washing Steps: Inadequate washing is a common source of high background. Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes if necessary.[10][11] - Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in the protocol. Inconsistent conditions can lead to high variability.[10] |
| Reagents and Samples | - Standard Curve Preparation: Prepare the standard curve fresh for each experiment. Ensure accurate serial dilutions. A poor standard curve is a major cause of inaccurate results.[5] - Sample Dilution: If your sample concentrations are out of range, perform appropriate dilutions with the recommended assay diluent. - Antibody Specificity: Be aware of potential cross-reactivity of antibodies with other IL-17 family members. Use a highly specific and validated antibody pair.[12] |
| Plate and Reader Issues | - Edge Effects: Evaporation from the outer wells of the plate can lead to "edge effects." Avoid using the outermost wells or ensure the plate is properly sealed during incubations.[10] - Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for your substrate. Read the plate promptly after adding the stop solution.[11] |
qPCR: Low or No Detection of IL-17 Target Genes
Problem: You are not detecting the expected upregulation of IL-17 target genes (e.g., CXCL1, CXCL8, DEFB4A) after IL-17 stimulation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| RNA Quality and cDNA Synthesis | - RNA Integrity: Ensure your RNA is of high quality with a RIN > 8. Poor quality RNA will lead to unreliable qPCR results. - cDNA Synthesis Efficiency: Use a sufficient amount of high-quality RNA for cDNA synthesis. Optimize the reverse transcription reaction if necessary. |
| qPCR Assay Design | - Primer/Probe Specificity: Validate that your primers and/or probe are specific for the target gene and do not form primer-dimers. Perform a melt curve analysis for SYBR Green assays.[13] - Low Target Expression: IL-17 target gene expression can be low at baseline. If you are looking for subtle changes, you may need to use a more sensitive detection method or increase the amount of cDNA in your reaction. Consider pre-amplification of your cDNA if the target is very low. |
| Experimental Conditions | - Time Course of Gene Expression: The expression of different target genes can peak at different times after IL-17 stimulation. Perform a time-course experiment to identify the optimal time point for measuring your gene of interest. - Cellular Response: As with in vitro assays, confirm that your cells are responsive to IL-17 and that the cytokine itself is active. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to resistance to IL-17 pathway blockade.
Q1: What are the primary mechanisms of resistance to IL-17A blockade?
A1: Resistance to IL-17A blockade can be multifactorial and can be broadly categorized as primary (lack of initial response) or secondary (loss of response over time).[14]
-
Redundancy and Compensatory Pathways: Other IL-17 family members, particularly IL-17F and IL-17C, can also drive inflammation.[3][4] If these cytokines are highly expressed, blocking IL-17A alone may be insufficient. In some contexts, other inflammatory pathways, such as those driven by TNF-α or IFN-γ, may become dominant.[5]
-
Receptor Expression Levels: Alterations in the expression levels of the IL-17 receptors, IL-17RA and IL-17RC, on target cells could potentially reduce sensitivity to IL-17A.[1][2]
-
Development of Anti-Drug Antibodies (ADAs): The patient's immune system may generate antibodies against the therapeutic antibody, which can neutralize its activity or increase its clearance. The immunogenicity potential varies between different biologic agents.
-
Disease-Specific Factors: In certain diseases, the inflammatory milieu is complex, and IL-17A may not be the sole or primary driver of pathology in all patients or at all stages of the disease.
Q2: My in vitro experiment shows resistance to an IL-17A inhibitor. What are my next steps?
A2:
-
Confirm Resistance: First, ensure that the lack of response is not due to technical issues by following the troubleshooting guide for in vitro assays.
-
Assess Other IL-17 Family Members: Measure the levels of IL-17F and IL-17C in your cell culture supernatants by ELISA. If they are present, consider using a dual IL-17A/F inhibitor or an IL-17RA blocking antibody in a subsequent experiment.
-
Investigate Compensatory Pathways: Profile the expression of other key inflammatory cytokines, such as TNF-α and IFN-γ, to see if their pathways are upregulated.
-
Analyze Receptor Expression: Quantify the surface expression of IL-17RA and IL-17RC on your cells using flow cytometry to determine if receptor downregulation is a potential mechanism.[1][15]
Q3: A patient has stopped responding to an IL-17A inhibitor. What are the clinical strategies to overcome this?
A3: Several strategies are employed in the clinic to manage secondary failure to IL-17A inhibitors:
-
Switching to another IL-17 inhibitor (Intra-class switching): Switching from one IL-17A inhibitor (e.g., secukinumab) to another (e.g., ixekizumab) can be effective in some patients.[16] This may be due to differences in antibody affinity, immunogenicity, or other pharmacological properties.
-
Switching to a dual IL-17A/F inhibitor: Bimekizumab, which neutralizes both IL-17A and IL-17F, has shown high efficacy in patients who did not respond adequately to secukinumab.[3][17][18][19]
-
Switching to a different class of biologic (Inter-class switching):
-
IL-23 Inhibitors: Switching to an IL-23 inhibitor (e.g., guselkumab, risankizumab) is a common and effective strategy. IL-23 is a key cytokine upstream of IL-17, and blocking it can reduce the entire Th17 inflammatory axis.[1][2][14]
-
TNF-α Inhibitors: Switching to a TNF-α inhibitor (e.g., adalimumab) can also be a viable option, particularly if the underlying inflammation has a significant TNF-α-driven component.[20]
-
Q4: Are there any biomarkers that can predict the response to IL-17 blockade?
A4: The search for reliable predictive biomarkers is ongoing. Some potential candidates that have been investigated include:
-
Baseline levels of IL-17 pathway-related genes and proteins: High expression of IL-17A and other Th17-related genes in skin lesions may be associated with a better response to IL-17 inhibitors.
-
Serum protein levels: Some studies have suggested that baseline serum levels of certain proteins can be associated with clinical response, though more validation is needed.
-
Genetic markers: Certain genetic polymorphisms may influence the response to IL-17 blockade, but this is still an active area of research.
III. Data Presentation
Table 1: Clinical Efficacy of Switching Biologics in Psoriasis Patients with Inadequate Response to an IL-17 Inhibitor
| Switching Strategy | Previous Biologic | New Biologic | Time Point | Efficacy Outcome (% of patients) | Reference |
| Intra-class Switch | Secukinumab | Ixekizumab | 12-16 weeks | PASI 75: 77% | [21] |
| Secukinumab | Ixekizumab | 24 weeks | PASI 75: 75%, PASI 90: 68.8% | [22] | |
| IL-17 inhibitor | Another IL-17 inhibitor | 16 weeks | Mean PASI score reduction from 11.1 to 5.2 | [16] | |
| Switch to Dual IL-17A/F Inhibitor | Secukinumab | Bimekizumab | 4 weeks | PASI 90: 53% | [17][18] |
| Secukinumab | Bimekizumab | 48 weeks | PASI 90: 79% | [17][18] | |
| Secukinumab | Bimekizumab | 96 weeks | PASI 100: 76.6% | [19] | |
| Inter-class Switch (to IL-23 Inhibitor) | IL-17 inhibitor | IL-23 inhibitor | 16 weeks | Mean PASI score reduction from 11.6 to 3.3 | [1][2][14] |
| IL-17 inhibitor | IL-23 inhibitor | 48 weeks | PASI 100: 61.9% | [1][2][14] | |
| Inter-class Switch (to TNF-α Inhibitor) | Secukinumab | Adalimumab | 52 weeks | Mean PASI score: 3.1 | [20] |
PASI: Psoriasis Area and Severity Index. PASI 75/90/100 represents a 75%, 90%, or 100% reduction in PASI score from baseline.
IV. Experimental Protocols
Protocol: In Vitro Generation of Human Th17-like Cells
This protocol describes the in vitro differentiation of human peripheral blood mononuclear cells (PBMCs) into IL-17-producing cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Soluble anti-CD28 antibody
-
Recombinant human IL-6
-
Recombinant human IL-1β
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Anti-IL-4 neutralizing antibody
-
Anti-IFN-γ neutralizing antibody
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Isolate human PBMCs by density gradient centrifugation.
-
Coat a tissue culture plate with anti-CD3 antibody (10 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Resuspend PBMCs in culture medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin) at a density of 0.5–1.0 x 10^6 cells/mL.
-
Add the cells to the anti-CD3 coated plate.
-
Add the following to the culture medium:
-
Soluble anti-CD28 antibody (1 µg/mL)
-
IL-6 (10 ng/mL)
-
IL-1β (10 ng/mL)
-
TGF-β1 (5–10 ng/mL)
-
IL-23 (10 ng/mL)
-
Anti-IL-4 neutralizing antibody (10 µg/mL)
-
Anti-IFN-γ neutralizing antibody (10 µg/mL)
-
-
Culture the cells for 6-10 days at 37°C in a 5% CO2 incubator. Refresh the medium every 2-3 days.[6]
-
For analysis of IL-17 production, re-stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells for analysis by intracellular flow cytometry, ELISA of the supernatant (from a parallel culture without protein transport inhibitor), or qPCR for IL17A mRNA.
Protocol: Flow Cytometry for Intracellular IL-17A Staining
This protocol is for the detection of intracellular IL-17A in stimulated T cells.
Materials:
-
Stimulated cells (from the protocol above or ex vivo samples)
-
FACS buffer (PBS with 2% FBS)
-
Viability dye (e.g., Zombie Aqua™)
-
Antibodies for surface markers (e.g., anti-CD3, anti-CD4)
-
Fixation/Permeabilization buffer kit
-
Anti-IL-17A antibody for intracellular staining
-
Isotype control for anti-IL-17A antibody
Procedure:
-
Harvest and wash the stimulated cells with FACS buffer.
-
Stain for viability by incubating with a viability dye for 15-20 minutes at room temperature, protected from light.
-
Wash the cells and then stain for surface markers (e.g., CD3, CD4) for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Stain for intracellular IL-17A by incubating with the anti-IL-17A antibody (or isotype control in a separate tube) in permeabilization buffer for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by first gating on live, single cells, then on your T cell population of interest (e.g., CD3+CD4+), and finally on the IL-17A+ cells.
V. Visualizations
Canonical IL-17 Signaling Pathway
Caption: Canonical IL-17 signaling cascade.
Experimental Workflow for Investigating In Vitro Resistance
Caption: A logical workflow for troubleshooting in vitro resistance.
Decision Tree for Clinical Management of IL-17 Inhibitor Non-Responders
Caption: Decision-making for treating IL-17 inhibitor non-responders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Analysis of IL-10, IL-17A, IL-17RA, IL-23A and IL-23R Expression and Their Correlation with Clinical Course in Patients with Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Corticosteroid Resistance in Type 17 Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Response to IL‐17A inhibitors secukinumab and ixekizumab cannot be explained by genetic variation in the protein‐coding and untranslated regions of the IL‐17A gene: results from a multicentre study of four European psoriasis cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intra-Class Interleukin-(IL)-17 Blocker Switching: Ixekizumab as a Solution for Secukinumab Non-responders in Secondary Biologic Failure in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multi-omics segregate different transcriptomic impacts of anti-IL-17A blockade on type 17 T-cells and regulatory immune cells in psoriasis skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Multi-omics segregate different transcriptomic impacts of anti-IL-17A blockade on type 17 T-cells and regulatory immune cells in psoriasis skin [frontiersin.org]
- 19. Multi-omics segregate different transcriptomic impacts of anti-IL-17A blockade on type 17 T-cells and regulatory immune cells in psoriasis skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. IL-17RC: A partner in IL-17 signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Changes in Inflammatory Cytokines in Responders and Non-Responders to TNFα Inhibitor and IL-17A Inhibitor: A Study Examining Psoriatic Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
"Refining analytical methods for Simepdekinra quantification"
Welcome to the technical support center for refining analytical methods for Simepdekinra quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Simepdekinra and what is its mechanism of action?
Simepdekinra is an orally administered small molecule inhibitor of the Interleukin-17 (IL-17) signaling pathway.[1][2] By blocking this pathway, Simepdekinra aims to reduce the inflammatory responses characteristic of autoimmune diseases like psoriasis.[2] The IL-17 pathway is a key driver of inflammation, and its inhibition has been a successful therapeutic strategy for various autoimmune conditions.[2]
Q2: What are the common analytical methods for quantifying a small molecule like Simepdekinra in biological matrices?
For a small molecule like Simepdekinra, common analytical methods for quantification in biological samples (e.g., plasma, serum) include High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[3][4][5] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often the preferred method due to its high sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites.[3][5] Immunoassays can also be developed for high-throughput screening.[3]
Q3: Are there specific challenges I should be aware of when developing a quantification assay for a small molecule inhibitor?
Yes, several challenges can arise. These include matrix effects from biological samples, where endogenous components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry. Other challenges include achieving the desired sensitivity (Lower Limit of Quantification, LLOQ), ensuring the stability of the analyte during sample collection and processing, and managing potential non-specific binding to labware.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the development and execution of analytical assays for Simepdekinra quantification.
High-Performance Liquid Chromatography (HPLC) & LC-MS/MS Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize the mobile phase pH to ensure the analyte is in a single ionic state. Use a new column or a guard column. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Column temperature variation; Air bubbles in the pump. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a consistent temperature. Purge the pump to remove any air bubbles. |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization in MS; Matrix effects (ion suppression); Analyte degradation. | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Dilute the sample or use a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[6] Investigate analyte stability and use appropriate storage conditions. |
| High Background Noise | Contaminated mobile phase or LC system; Contaminated sample. | Use high-purity solvents and freshly prepared mobile phase. Clean the LC system, including the injector and tubing. Incorporate a robust sample cleanup step. |
General Assay Variability
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting; Incomplete sample mixing; Variability in sample processing. | Calibrate pipettes regularly and use proper pipetting techniques.[7] Ensure thorough vortexing of samples and standards. Standardize all sample preparation steps and minimize time-dependent variations. |
| Standard Curve is Not Linear | Incorrect standard dilutions; Saturation of the detector; Interfering substances in the standards.[6] | Prepare fresh standards and verify their concentrations.[8] Reduce the concentration range of the standard curve. Prepare standards in a matrix that closely matches the samples to account for matrix effects.[8] |
| Low Analyte Recovery | Inefficient extraction from the matrix; Analyte binding to surfaces; Analyte degradation during processing. | Optimize the extraction method (e.g., solvent, pH). Use low-binding tubes and pipette tips. Perform stability tests at each step of the process to identify and mitigate degradation. |
Experimental Protocols
While specific, validated protocols for Simepdekinra are proprietary, the following provides a general methodology for developing a robust LC-MS/MS quantification assay for a small molecule inhibitor in a biological matrix.
General LC-MS/MS Method Development Protocol
-
Standard and Quality Control (QC) Preparation:
-
Prepare a stock solution of Simepdekinra in a suitable organic solvent (e.g., DMSO, Methanol).
-
Create a series of calibration standards by spiking the stock solution into a blank biological matrix (e.g., human plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Set a flow rate of 0.4 mL/min.
-
Inject 5-10 µL of the prepared sample.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) by infusing a pure solution of Simepdekinra.
-
Determine the precursor and product ions for Simepdekinra and the internal standard for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
-
-
Data Analysis:
-
Integrate the peak areas for Simepdekinra and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a linear regression with appropriate weighting.
-
Determine the concentration of Simepdekinra in the QC and unknown samples from the calibration curve.
-
Visualizations
Simepdekinra's Therapeutic Target: The IL-17 Signaling Pathway
Caption: Simplified IL-17 signaling pathway, the therapeutic target of Simepdekinra.
General Workflow for LC-MS/MS Quantification
Caption: A typical experimental workflow for quantifying a small molecule using LC-MS/MS.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. gcf.pbrc.edu [gcf.pbrc.edu]
- 8. go.zageno.com [go.zageno.com]
"Minimizing side effects of Simepdekinra in preclinical studies"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Simepdekinra in preclinical studies. The aim is to help minimize potential side effects and ensure the generation of robust and reliable data.
Disclaimer: Specific preclinical safety and toxicity data for Simepdekinra are not extensively available in the public domain. The guidance provided here is based on general principles of preclinical safety testing for immunomodulatory small molecules, particularly IL-17 inhibitors, and publicly available information on Simepdekinra's clinical development.
Frequently Asked Questions (FAQs)
Q1: What is Simepdekinra and what is its mechanism of action?
Simepdekinra (also known as DC-853 and LY4100511) is an orally administered small molecule inhibitor of the Interleukin-17 (IL-17) pathway.[1][2] It is currently under development for the treatment of immune-mediated diseases such as psoriasis.[1][2] By inhibiting IL-17 signaling, Simepdekinra aims to reduce the inflammatory response that drives these conditions.
Q2: What are the potential side effects of Simepdekinra observed in clinical trials that might be relevant for preclinical studies?
While detailed preclinical adverse event data is not publicly available, clinical trials have reported side effects for IL-17 inhibitors. The most common adverse events reported for a similar oral IL-17 inhibitor include diarrhea, headaches, and nausea.[3] In a broader context of anti-IL-17 agents, infections (such as nasopharyngitis and Candida infections), injection site reactions (for biologics), and in some cases, mental health-related effects with long-term use have been noted.[4] Researchers conducting preclinical studies should be vigilant for analogous signs in animal models.
Q3: Are there any specific safety concerns associated with inhibiting the IL-17 pathway?
The IL-17 pathway plays a role in host defense against certain types of infections, particularly fungal and bacterial infections. Therefore, a key consideration for IL-17 inhibitors is a potential increased susceptibility to infections.[4] Preclinical studies should include careful monitoring for signs of infection in animal models.
Troubleshooting Guide
Issue 1: Gastrointestinal Disturbances in Animal Models
Symptoms: In animal models, this may manifest as diarrhea, loose stools, weight loss, or changes in food and water consumption.
Possible Causes:
-
On-target effect: Inhibition of the IL-17 pathway may alter the gut mucosal immune environment.
-
Off-target effect: The compound may have direct effects on the gastrointestinal tract.
-
Vehicle effect: The formulation used to administer Simepdekinra may be causing irritation.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose Adjustment | Conduct a dose-range finding study to identify the minimum effective dose with an acceptable side effect profile. Start with a low dose and gradually escalate, monitoring for the onset of GI signs. |
| Vehicle Optimization | Test different biocompatible vehicles to rule out vehicle-induced effects. Ensure the pH and osmolality of the formulation are within physiological ranges for the species being tested. |
| Dietary Modification | Provide a highly palatable and easily digestible diet to encourage food intake and reduce gastrointestinal stress. |
| Supportive Care | In consultation with a veterinarian, provide supportive care such as fluid therapy to prevent dehydration in cases of severe diarrhea. |
Issue 2: Increased Incidence of Infections
Symptoms: Signs of infection in animal models can include lethargy, ruffled fur, weight loss, hunched posture, or specific signs related to the site of infection (e.g., respiratory distress, skin lesions).
Possible Causes:
-
Immunosuppression: Inhibition of the IL-17 pathway can compromise the immune response to certain pathogens.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Enhanced Husbandry | Maintain a clean and controlled environment to minimize exposure to opportunistic pathogens. Use of specific-pathogen-free (SPF) animals is highly recommended. |
| Prophylactic Treatment | Depending on the study design and institutional guidelines, prophylactic administration of antifungals or antibiotics may be considered, although this can be a confounding factor. This should be a last resort and carefully justified. |
| Regular Health Monitoring | Implement a rigorous health monitoring schedule, including daily observation and regular body weight measurements. Any animal showing signs of illness should be promptly examined by a veterinarian. |
| Immunological Monitoring | In addition to clinical signs, monitor immunological parameters such as white blood cell counts and differentials to detect early signs of immunosuppression. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Gastrointestinal Tolerance
-
Animal Model: Select a relevant species for the study (e.g., mice or rats).
-
Groups: Establish multiple dose groups of Simepdekinra (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control group.
-
Administration: Administer Simepdekinra or vehicle orally once daily for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of gastrointestinal distress (diarrhea, changes in feces) twice daily.
-
Measure food and water consumption daily.
-
-
Endpoint: At the end of the study, perform a gross necropsy and histopathological examination of the gastrointestinal tract.
-
Data Analysis: Compare the incidence and severity of gastrointestinal findings across dose groups to identify a maximum tolerated dose (MTD).
Visualizations
Caption: Dose-range finding experimental workflow.
Caption: Simplified IL-17 signaling pathway and the point of inhibition by Simepdekinra.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
"Process improvement for the synthesis of PubChem_71380142"
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of PubChem_71380142, chemically known as N-(3-(3-chloro-4-fluorophenyl)-1-isopropyl-1H-pyrazol-5-yl)-5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)picolinamide. The guidance is structured around a plausible, convergent synthetic route.
Proposed Synthetic Workflow
The overall synthesis is divided into three main stages:
-
Synthesis of Intermediate A: 3-(3-chloro-4-fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine
-
Synthesis of Intermediate B: 5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)picolinic acid
-
Final Amide Coupling: Formation of the target molecule from Intermediates A and B.
Caption: Proposed convergent synthetic workflow for this compound.
Troubleshooting Guides
Stage 1: Synthesis of Intermediate A - 3-(3-chloro-4-fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine
| Problem | Possible Cause | Suggested Solution |
| Low yield of enaminone intermediate | Incomplete reaction between the β-ketoester and DMF-DMA. | - Ensure anhydrous conditions as DMF-DMA is moisture sensitive.- Increase reaction temperature to 80-100 °C.- Use a slight excess (1.1-1.2 equivalents) of DMF-DMA. |
| Formation of regioisomers during cyclization | The enaminone intermediate can react with isopropylhydrazine at two different sites. | - The primary amine of isopropylhydrazine is more nucleophilic and should preferentially attack the enaminone carbonyl, leading to the desired 5-amino pyrazole.[1]- Control the reaction temperature; lower temperatures may favor the desired isomer.- Purify the product by column chromatography to separate isomers. |
| Difficulty in purifying the final aminopyrazole | The amino group can cause streaking on silica gel chromatography. | - Use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in ethyl acetate/hexane).- Consider crystallization as an alternative purification method. A common technique involves dissolving the pyrazole in an organic solvent and precipitating it as an acid addition salt.[2] |
Stage 2: Synthesis of Intermediate B - 5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)picolinic acid
| Problem | Possible Cause | Suggested Solution |
| Low yield in the addition of trifluoroacetaldehyde | Trifluoroacetaldehyde is a gas and can be difficult to handle. | - Use trifluoroacetaldehyde ethyl hemiacetal as a stable precursor, which generates trifluoroacetaldehyde in situ.[3]- Ensure the reaction is performed in a well-sealed flask to prevent the escape of the volatile aldehyde. |
| Grignard reaction with the picolinate is sluggish or incomplete | Poor quality of the Grignard reagent or passivation of magnesium. | - Ensure all glassware is flame-dried and reagents are anhydrous.- Activate magnesium turnings with a small crystal of iodine before adding the alkyl halide.- Titrate the Grignard reagent before use to determine its exact concentration. |
| Side reactions during the Grignard reaction | The Grignard reagent can react with the ester group twice.[4][5] | - This is less of a concern when adding to a ketone. Ensure the previous step to form the ketone is complete.- Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C) to control the reaction. |
| Incomplete hydrolysis of the methyl ester | Insufficient base or reaction time. | - Use a sufficient excess of a strong base like lithium hydroxide or sodium hydroxide.- Monitor the reaction by TLC until the starting material is consumed.- If the product is soluble in the aqueous basic solution, ensure proper workup and extraction after acidification. |
Stage 3: Final Amide Coupling
| Problem | Possible Cause | Suggested Solution |
| Low yield of the final amide product | Steric hindrance and/or low nucleophilicity of the pyrazole amine. | - Use a more powerful coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) which is known to be effective for sterically hindered couplings.[2][6][7][8][9]- Standard reagents like EDC/HOBt may be less effective.[10][11][12][13]- Consider converting the picolinic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride before reacting with the aminopyrazole.[14] |
| Formation of side products with HATU | Excess HATU can react with the free amine to form a guanidinium byproduct.[6] | - Use a stoichiometric amount of HATU (typically 1.0-1.2 equivalents).- Add the coupling reagent to the carboxylic acid first to form the active ester before adding the amine. |
| Difficult purification of the final product | Byproducts from the coupling reaction (e.g., tetramethylurea from HATU) can be difficult to remove. | - Perform an aqueous workup to remove water-soluble byproducts.- Purification by column chromatography is often necessary. A gradient elution may be required to separate the product from any remaining starting materials and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of the pyrazole intermediate?
A1: The primary challenges are ensuring the regioselectivity of the cyclization reaction to obtain the desired 1,3,5-substituted pyrazole and the subsequent purification of the aminopyrazole, which can be complicated by its basicity.[1][15][16][17]
Q2: Why is trifluoroacetaldehyde ethyl hemiacetal used instead of trifluoroacetaldehyde gas?
A2: Trifluoroacetaldehyde is a low-boiling point gas, making it difficult to handle and measure accurately. The ethyl hemiacetal is a stable liquid that serves as a convenient in-situ source of the aldehyde under the reaction conditions.[3][18][19]
Q3: What precautions should be taken during the Grignard reaction?
A3: Grignard reactions are highly sensitive to moisture and air. It is crucial to use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). The quality of the magnesium and the alkyl halide is also critical for successful reaction initiation.
Q4: Which amide coupling reagent is best for the final step?
A4: For potentially challenging couplings involving sterically hindered or electron-deficient amines, a uronium-based coupling reagent like HATU is often more effective than carbodiimide-based reagents like EDC.[2][6][7][8][9]
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each reaction. Use an appropriate solvent system to achieve good separation between the starting materials and products. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine (Intermediate A)
-
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to form the Aminopyrazole
-
Dissolve the crude enaminone in ethanol.
-
Add isopropylhydrazine (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane containing 0.5% triethylamine) to afford Intermediate A.
-
Protocol 2: Synthesis of 5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)picolinic acid (Intermediate B)
-
Step 1: Synthesis of Methyl 6-chloro-5-(1,1,1-trifluoro-2-hydroxyethyl)picolinate
-
Dissolve methyl 6-chloropicolinate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of a strong base like lithium diisopropylamide (LDA) (1.1 eq).
-
After stirring for 30 minutes, add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Step 2: Grignard addition to form the tertiary alcohol
-
Dissolve the product from the previous step in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Slowly add a solution of methylmagnesium bromide (1.5 eq) in diethyl ether.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography.
-
-
Step 3: Hydrolysis to the carboxylic acid
-
Dissolve the purified methyl ester in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (3-4 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and dilute with water.
-
Wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield Intermediate B.
-
Protocol 3: Final Amide Coupling
-
Dissolve Intermediate B (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Add a solution of Intermediate A (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to obtain the final product, this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for the final amide coupling step.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. Trifluoroacetaldehyde ethyl hemiacetal, tech. 80% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2024.sci-hub.box [2024.sci-hub.box]
- 17. Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. calpaclab.com [calpaclab.com]
- 19. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Comparative Efficacy Analysis of Simepdekinra Against Other IL-17 Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance of Simepdekinra, a novel oral IL-17 inhibitor, in relation to established biologic IL-17 antagonists. This report details preclinical efficacy data and outlines the experimental methodologies utilized in these assessments.
Introduction
Interleukin-17 (IL-17) is a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. The therapeutic landscape for these conditions has been significantly advanced by the development of monoclonal antibodies that target the IL-17 pathway. However, the need for parenteral administration of these biologics has driven the pursuit of orally available small molecule inhibitors. Simepdekinra (formerly known as DC-853 and LY4100511), an oral IL-17A modulator developed by Eli Lilly and Company, is a promising candidate in this emerging class of therapeutics. This guide provides a comparative analysis of the preclinical efficacy of Simepdekinra against other prominent IL-17 inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action: Targeting the IL-17 Pathway
The IL-17 family of cytokines, particularly IL-17A and IL-17F, are central to the inflammatory cascade in various autoimmune diseases.[1] These cytokines are produced by T helper 17 (Th17) cells and other immune cells and act on a wide range of cell types to induce the production of pro-inflammatory mediators such as chemokines, other cytokines, and antimicrobial peptides. This leads to the recruitment of neutrophils and other immune cells to the site of inflammation, perpetuating the disease process.
Simepdekinra is a small molecule inhibitor that targets IL-17A.[2] Unlike large molecule biologics that bind to the cytokine or its receptor extracellularly, small molecule inhibitors like Simepdekinra can penetrate cells and modulate the IL-17 signaling pathway intracellularly. The primary therapeutic goal of IL-17 inhibitors is to neutralize the pro-inflammatory effects of IL-17 and thereby reduce the signs and symptoms of the disease.
The IL-17 signaling pathway is initiated by the binding of IL-17 cytokines to their cognate receptors on the cell surface. This interaction triggers a downstream signaling cascade that results in the activation of transcription factors, such as NF-κB and AP-1, leading to the expression of inflammatory genes.
Comparative In Vitro Efficacy
The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.[3] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for Simepdekinra and other selected IL-17 inhibitors.
| Compound | Target(s) | Assay System | IC50 | Reference |
| Simepdekinra | IL-17A/A | HEK-Blue™ IL-17 Cells | ≤10 nM | [4] |
| IL-17A/F | HEK-Blue™ IL-17 Cells | 10-100 nM | [4] | |
| Bimekizumab | IL-17A | In vitro neutralization assay | 0.032 ng/mL | [5] |
| IL-17F | In vitro neutralization assay | 0.51 ng/mL | [5] | |
| IL-17A/F | In vitro neutralization assay | 0.11 ng/mL | [5] | |
| Brodalumab | IL-17RA | IL-17 induced GROα production in human foreskin fibroblasts | 0.004 µg/mL (270 pM) | [2] |
| AN-1315 | IL-17A | IL-17A-induced CXCL1 in human dermal fibroblasts (Hs27 cells) | 0.31 nM | [6] |
| AN-1605 | IL-17A | IL-17A-induced CXCL1 in human dermal fibroblasts (Hs27 cells) | 0.47 nM | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay systems and conditions. The data for Simepdekinra was obtained using the HEK-Blue™ IL-17 cell-based assay, while data for other inhibitors may come from different assay types.
Binding Affinity of Biologic IL-17 Inhibitors
For monoclonal antibodies, binding affinity (KD) is a critical parameter that reflects the strength of the interaction between the antibody and its target. A lower KD value signifies a higher binding affinity.
| Compound | Target | KD | Reference |
| Ixekizumab | Human IL-17A | <3 pM | [7][8] |
| Brodalumab | Human IL-17RA | 239 pM | [2] |
Experimental Protocols
HEK-Blue™ IL-17 Reporter Assay
The efficacy of Simepdekinra was assessed using HEK-Blue™ IL-17 reporter cells.[9] This commercially available cell line is designed to detect bioactive human IL-17A and IL-17F by monitoring the activation of the NF-κB and AP-1 pathways.
Principle: HEK-Blue™ IL-17 cells are engineered to co-express the human IL-17 receptor chains (IL-17RA and IL-17RC) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter containing binding sites for NF-κB and AP-1. When IL-17 binds to its receptor, it initiates a signaling cascade that leads to the activation of NF-κB and AP-1, which in turn drives the expression and secretion of SEAP. The level of SEAP in the cell culture supernatant is then quantified using a colorimetric substrate, providing a measure of IL-17 pathway activation.
Workflow:
Detailed Steps:
-
Cell Seeding: HEK-Blue™ IL-17 cells are seeded into a 96-well plate at a predetermined density.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., Simepdekinra) are added to the wells.
-
Stimulation: The cells are stimulated with a fixed concentration of recombinant human IL-17A to activate the signaling pathway.
-
Incubation: The plate is incubated for 24 hours to allow for SEAP expression and secretion.
-
Supernatant Collection: A sample of the cell culture supernatant is collected from each well.
-
SEAP Detection: The collected supernatant is mixed with QUANTI-Blue™ Solution, a substrate for SEAP.
-
Measurement: The optical density is read at a specific wavelength (e.g., 620-655 nm) after a suitable incubation period.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the SEAP signal.
Conclusion
The available preclinical data indicates that Simepdekinra is a potent oral inhibitor of IL-17A signaling. Its IC50 value in the nanomolar range, as determined by the HEK-Blue™ IL-17 cell-based assay, suggests a high degree of efficacy in blocking the IL-17 pathway in vitro. While direct head-to-head comparisons with other IL-17 inhibitors using identical assay conditions are limited, the existing data provides a valuable benchmark for its potential therapeutic utility. Further clinical investigation is ongoing to establish the clinical efficacy and safety profile of Simepdekinra in patients with IL-17-mediated diseases. The development of potent and orally bioavailable IL-17 inhibitors like Simepdekinra represents a significant advancement in the therapeutic options for patients with chronic inflammatory conditions.
References
- 1. Bimekizumab: The First FDA-Approved Dual IL-17A/IL-17F Inhibitor for Plaque Psoriasis – A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Bimekizumab, a Novel Humanized IgG1 Antibody That Neutralizes Both IL-17A and IL-17F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. invivogen.com [invivogen.com]
A Comparative Analysis of Simepdekinra and Monoclonal Antibody Therapies in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for immune-mediated inflammatory diseases is rapidly evolving, with a growing armamentarium of targeted therapies. This guide provides a comparative analysis of Simepdekinra, an investigational oral small molecule inhibitor of Interleukin-17 (IL-17), and established monoclonal antibody (mAb) therapies that target key cytokines in inflammatory pathways. This comparison focuses on their mechanisms of action, available clinical data, and the experimental frameworks used to evaluate their efficacy and safety.
Executive Summary
Simepdekinra represents a new wave of oral therapies designed to offer a convenient alternative to the injectable monoclonal antibodies that have become the standard of care for many moderate-to-severe inflammatory conditions. While monoclonal antibodies have demonstrated significant efficacy by targeting specific extracellular or cell-surface molecules, Simepdekinra's small molecule nature allows for oral administration and intracellular targeting of the IL-17 pathway. This guide will delve into the specifics of these different therapeutic modalities.
Mechanism of Action and Signaling Pathways
Monoclonal antibodies and small molecule inhibitors like Simepdekinra achieve their therapeutic effects by modulating specific components of the immune system. Below are diagrams illustrating the signaling pathways targeted by these therapies.
Simepdekinra (Oral IL-17 Inhibitor)
Simepdekinra is an oral small molecule inhibitor that targets the IL-17 pathway. By inhibiting IL-17, it aims to reduce the downstream inflammatory cascade that leads to the clinical manifestations of diseases like psoriasis.
Caption: Simepdekinra Signaling Pathway Inhibition.
Monoclonal Antibody Therapies
Monoclonal antibodies are laboratory-produced molecules engineered to serve as substitute antibodies that can restore, enhance, or mimic the immune system's attack on cancer cells. They are designed to bind to specific targets, such as antigens on the surface of cancer cells.[1][2][3]
TNF-α Inhibitors (e.g., Adalimumab)
These mAbs bind to Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, preventing it from binding to its receptors and triggering inflammation.[4]
Caption: Adalimumab's Mechanism of Action.
IL-17A Inhibitors (e.g., Secukinumab, Ixekizumab)
These mAbs directly bind to and neutralize IL-17A, a key cytokine in the pathogenesis of psoriasis and other inflammatory diseases.[5][6][7][8][9]
Caption: IL-17A Monoclonal Antibody Mechanism.
IL-4/IL-13 Inhibitor (e.g., Dupilumab)
Dupilumab is a monoclonal antibody that inhibits the signaling of both IL-4 and IL-13 by binding to the shared alpha subunit of their receptors.[2][3][10][11][12]
Caption: Dupilumab's Dual IL-4/IL-13 Inhibition.
Comparative Data
The following tables summarize key characteristics and available clinical trial data for Simepdekinra and representative monoclonal antibody therapies.
Table 1: General Characteristics
| Feature | Simepdekinra (LY4100511/DC-853) | Adalimumab (TNF-α Inhibitor) | Secukinumab/Ixekizumab (IL-17A Inhibitors) | Dupilumab (IL-4/IL-13 Inhibitor) |
| Modality | Small Molecule[13] | Monoclonal Antibody[4] | Monoclonal Antibody[5][7] | Monoclonal Antibody[3] |
| Target | IL-17[14] | TNF-α[4] | IL-17A[5][7] | IL-4Rα (inhibits IL-4 & IL-13 signaling)[3] |
| Administration | Oral[13] | Subcutaneous Injection[4] | Subcutaneous Injection[5][7] | Subcutaneous Injection[11] |
| Development Status | Phase 2 for Psoriasis[13][14][15] | Approved for multiple indications[4] | Approved for multiple indications[5][7] | Approved for multiple indications[11] |
Table 2: Efficacy in Moderate-to-Severe Plaque Psoriasis (Selected Phase 3 Data)
| Therapy | Primary Endpoint | Efficacy Result |
| Simepdekinra | Data from the Phase 2 trial (NCT06602219) are not yet publicly available. A precursor molecule, DC-806, showed a mean PASI score reduction of 43.7% at 4 weeks in a Phase 1 study.[1][16] | Not Yet Reported |
| Adalimumab | PASI 75 at Week 12 | 53-80% of patients achieved PASI 75.[17] |
| Secukinumab | PASI 75 at Week 12 | 77-82% of patients achieved PASI 75.[7] |
| Ixekizumab | PASI 75 at Week 12 | Up to 41% of patients achieved clear skin (PASI 100).[2] |
Table 3: Safety Profile (Commonly Reported Adverse Events)
| Therapy | Common Adverse Events |
| Simepdekinra | Safety data from Phase 2 trials are not yet public. For the precursor DC-806, adverse events were reported as mild-to-moderate.[1] |
| Adalimumab | Injection site reactions, upper respiratory infections, headache, rash.[18] |
| Secukinumab | Nasopharyngitis, diarrhea, upper respiratory tract infection.[7] |
| Ixekizumab | Injection site reactions, upper respiratory infections, nausea, tinea infections.[2] |
| Dupilumab | Injection site reactions, conjunctivitis, oral herpes, eosinophilia.[19] |
Experimental Protocols
The evaluation of these therapies relies on rigorously designed clinical trials with standardized methodologies.
Experimental Workflow for Psoriasis Clinical Trials
References
- 1. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lilly Posts Top-Line Results From Psoriasis Drug Phase 3 Trial [clinicalleader.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Eli Lilly To Present Pivotal Phase 3 Study Results For Investigational Psoriasis Treatment At 23rd World Congress Of Dermatology - BioSpace [biospace.com]
- 5. Study Details Page [abbvieclinicaltrials.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. abbvie.com [abbvie.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Adult Clinical Study Designs | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 14. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Treating psoriasis with adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jcadonline.com [jcadonline.com]
- 19. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing Oral Treatments for Psoriasis
For researchers and drug development professionals navigating the landscape of psoriasis therapeutics, direct comparative studies of oral treatments are invaluable. This guide provides a detailed, data-driven comparison of two key head-to-head clinical trials: the modern matchup of Deucravacitinib versus Apremilast, and the classic comparison of Methotrexate versus Cyclosporine. We delve into the efficacy and safety data, experimental protocols, and underlying mechanisms of action to offer a comprehensive overview for the scientific community.
Deucravacitinib vs. Apremilast: A New Era of Targeted Oral Therapies
The POETYK PSO-1 and POETYK PSO-2 phase 3 trials established Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor, as a superior oral option to the phosphodiesterase 4 (PDE4) inhibitor, Apremilast, for moderate-to-severe plaque psoriasis.[1][2]
Efficacy: Deucravacitinib Demonstrates Superior Clearing of Psoriatic Plaques
In both pivotal trials, Deucravacitinib consistently outperformed Apremilast in achieving key efficacy endpoints at week 16. A significantly higher percentage of patients treated with Deucravacitinib achieved at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of clear or almost clear (sPGA 0/1).[1][2] The efficacy of Deucravacitinib was shown to improve beyond the initial 16 weeks and was maintained through 52 weeks of treatment.[1][3]
| Efficacy Endpoint (Week 16) | Deucravacitinib 6 mg QD | Apremilast 30 mg BID | Placebo |
| POETYK PSO-1 | |||
| PASI 75 Response | 58.4%[1] | 35.1%[1] | 12.7%[1] |
| sPGA 0/1 Response | 53.6%[1] | 32.1%[1] | 7.2%[1] |
| POETYK PSO-2 | |||
| PASI 75 Response | 53.0%[2] | 39.8%[2] | 9.4%[2] |
| sPGA 0/1 Response | 49.5%[2] | 33.9%[2] | 8.6%[2] |
Safety and Tolerability: A Favorable Profile for Deucravacitinib
Adverse event rates with Deucravacitinib were comparable to both placebo and Apremilast.[1] The most common adverse event reported in patients receiving Deucravacitinib was nasopharyngitis.[2][3] Notably, no clinically significant laboratory changes were observed with Deucravacitinib treatment.[3]
Experimental Protocols: The POETYK PSO Trials
The POETYK PSO-1 and PSO-2 trials were 52-week, randomized, double-blind, placebo- and active-comparator-controlled phase 3 studies.
Patient Population: Adults with moderate-to-severe plaque psoriasis for at least 6 months, defined by a PASI score of ≥12, an sPGA score of ≥3, and body surface area (BSA) involvement of ≥10%.[4][5]
Treatment Arms:
-
Deucravacitinib 6 mg once daily
-
Apremilast 30 mg twice daily
-
Placebo
Key Inclusion Criteria:
-
Age ≥18 years
-
Candidate for systemic psoriasis therapy and/or phototherapy[4]
Key Exclusion Criteria:
-
Forms of psoriasis other than chronic stable plaque type
-
Prior exposure to Deucravacitinib or Apremilast
-
Recent exposure to other biologic or systemic psoriasis treatments[4]
Primary Endpoints:
-
Proportion of patients achieving PASI 75 response at week 16 vs. placebo
-
Proportion of patients achieving sPGA 0/1 response at week 16 vs. placebo[1][2]
Below is a graphical representation of the experimental workflow for the POETYK PSO trials.
Signaling Pathways: A Tale of Two Mechanisms
Deucravacitinib's efficacy stems from its unique allosteric inhibition of TYK2, a member of the Janus kinase (JAK) family. By binding to the regulatory pseudokinase domain of TYK2, Deucravacitinib selectively blocks the signaling of key cytokines in psoriasis pathogenesis, including IL-23 and Type I interferons, without significantly affecting other JAK family members.[3][6][7] This targeted approach is believed to contribute to its favorable safety profile.
Apremilast, on the other hand, is a small-molecule inhibitor of PDE4. By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP).[8][9][10] This elevation in cAMP is thought to modulate the production of pro-inflammatory and anti-inflammatory mediators.[9]
References
- 1. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial [pubmed.ncbi.nlm.nih.gov]
- 2. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, phase 3 Program fOr Evaluation of TYK2 inhibitor psoriasis second trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psoriasiscouncil.org [psoriasiscouncil.org]
- 4. Table 7, Details of Included Studies - Deucravacitinib (Sotyktu) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 7. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. otezlapro.com [otezlapro.com]
- 10. borderfreehealth.com [borderfreehealth.com]
A Comparative Guide to Simepdekinra and Other Small Molecule Inhibitors for Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of oral therapies for autoimmune diseases is rapidly evolving, with a host of small molecule inhibitors targeting key inflammatory pathways. This guide provides a comparative overview of Simepdekinra, an oral IL-17 inhibitor, against other prominent classes of small molecule inhibitors, namely Janus kinase (JAK) inhibitors and Tyrosine Kinase 2 (TYK2) inhibitors. This comparison is based on publicly available preclinical and clinical data to aid in research and development decisions.
Introduction to Simepdekinra and Comparator Molecules
Simepdekinra (formerly DC-853) is an investigational oral small molecule designed to inhibit the pro-inflammatory cytokine Interleukin-17 (IL-17A).[1] Developed initially by DICE Therapeutics and now under the stewardship of Eli Lilly, Simepdekinra is currently in Phase 2 clinical trials for the treatment of psoriasis.[2][3][4] It represents a move towards targeted oral therapies that have historically been dominated by injectable biologics.
This guide compares Simepdekinra to established and emerging small molecule inhibitors for autoimmune diseases, including:
-
JAK Inhibitors:
-
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
-
Upadacitinib: A selective JAK1 inhibitor.
-
-
TYK2 Inhibitors:
-
Deucravacitinib: A selective allosteric inhibitor of TYK2.
-
These comparators have been chosen due to their oral availability and their significant roles in the treatment of various autoimmune conditions, providing a relevant context for evaluating the potential of Simepdekinra.
Mechanism of Action and Signaling Pathways
Understanding the distinct signaling pathways targeted by these inhibitors is crucial for appreciating their therapeutic potential and safety profiles.
Simepdekinra (IL-17 Inhibition):
Simepdekinra directly inhibits IL-17A, a key cytokine in the pathogenesis of psoriasis and other autoimmune diseases. IL-17A, primarily produced by Th17 cells, binds to its receptor on keratinocytes and other cells, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as CXCL1, resulting in inflammation and keratinocyte hyperproliferation.[5][6] By blocking IL-17A, Simepdekinra aims to interrupt this inflammatory cycle.
JAK Inhibitors (Tofacitinib and Upadacitinib):
JAK inhibitors target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical for signal transduction of numerous cytokines involved in autoimmune responses. When cytokines bind to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the expression of inflammatory genes. Tofacitinib broadly inhibits JAK1, JAK2, and JAK3, while Upadacitinib is more selective for JAK1.[7][8][9][]
TYK2 Inhibitor (Deucravacitinib):
Deucravacitinib selectively inhibits TYK2, a member of the JAK family, through a unique allosteric mechanism. It binds to the regulatory pseudokinase domain of TYK2, rather than the active kinase domain targeted by many other JAK inhibitors. This leads to a highly selective inhibition of signaling pathways dependent on TYK2, such as those for IL-12, IL-23, and Type I interferons, while having minimal impact on pathways that primarily utilize other JAKs.
Preclinical and Clinical Data Comparison
The following tables summarize available quantitative data for Simepdekinra and the comparator small molecule inhibitors.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Target(s) | IC50 (nM) | Notes |
| Simepdekinra | IL-17A | Data not publicly available | --- |
| Tofacitinib | JAK1 | 112[7] / 3.2[11] / 1.7-3.7[8] | Variations in reported IC50 values may be due to different assay conditions. |
| JAK2 | 20[7] / 4.1[11] / 1.8-4.1[8] | ||
| JAK3 | 1[7] / 1.6[11] / 0.75-1.6[8] | ||
| TYK2 | 16-34[8] | ||
| Upadacitinib | JAK1 | 43[9][12] | Shows selectivity for JAK1. |
| JAK2 | 120[9][12] | ||
| JAK3 | 2300[9][12] | ||
| TYK2 | 4700[9][12] | ||
| Deucravacitinib | TYK2 | 1.0 (Ki of 0.02 nM)[13] | Highly selective for TYK2 with minimal activity against JAK1/2/3 at clinically relevant concentrations.[14][15][16] |
| JAK1/3 | Cmax is 8- to 17-fold lower than JAK1/3 IC50[14][15][16] | ||
| JAK2/2 | Cmax is >48- to >102-fold lower than JAK2/2 IC50[14][15][16] |
Table 2: Clinical Efficacy in Psoriasis (Phase 2/3 Data)
| Compound | Trial Identifier | Primary Endpoint | Key Efficacy Results |
| Simepdekinra | NCT06602219 | PASI 75 response at Week 16 | Data not yet publicly available. Trial completion expected in July 2025.[2] |
| Tofacitinib | Various | PASI 75 at Week 16 | Efficacy demonstrated, but generally less than newer biologics and targeted small molecules.[17] |
| Upadacitinib | Various | PASI 90 / IGA 0/1 at Week 16 | High rates of skin clearance demonstrated in clinical trials.[18] |
| Deucravacitinib | POETYK PSO-1 & 2 | PASI 75 and sPGA 0/1 at Week 16 | Superior to placebo and apremilast in achieving primary endpoints.[14] |
PASI 75/90: Percentage of patients achieving a 75%/90% reduction in the Psoriasis Area and Severity Index score. sPGA 0/1: Static Physician's Global Assessment score of clear or almost clear.
Experimental Protocols
Detailed experimental protocols for the characterization of these small molecules are often proprietary. However, based on standard methodologies in the field, the following provides an overview of the types of assays used to generate the data presented.
In Vitro Kinase Inhibition Assay (for JAK and TYK2 inhibitors)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Principle: A purified recombinant kinase is incubated with its substrate (a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
-
General Protocol:
-
Recombinant human JAK or TYK2 enzymes are added to a multi-well plate.
-
Serial dilutions of the test compound (e.g., Tofacitinib, Upadacitinib, Deucravacitinib) are added to the wells.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using methods such as fluorescence, luminescence, or radioactivity.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Cytokine Signaling Assay (for all inhibitor classes)
This assay assesses the ability of a compound to block cytokine-induced signaling within a cellular context.
-
Principle: A cell line that responds to a specific cytokine (e.g., IL-17, IL-6, IFN-γ) is pre-treated with the inhibitor, followed by stimulation with the cytokine. The downstream signaling event, such as STAT phosphorylation or chemokine production, is then measured.
-
General Protocol for IL-17-induced CXCL1 Production:
-
Human dermal fibroblasts (Hs27) are cultured in multi-well plates.
-
Cells are pre-incubated with varying concentrations of the IL-17 inhibitor (e.g., Simepdekinra).
-
Recombinant human IL-17A is added to the wells to stimulate the cells.
-
After a specified incubation period, the cell culture supernatant is collected.
-
The concentration of CXCL1 in the supernatant is measured using an ELISA kit.
-
IC50 values are determined by plotting the percentage of CXCL1 inhibition against the inhibitor concentration.
-
-
General Protocol for JAK/STAT Phosphorylation Assay:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are used.
-
Cells are pre-treated with the JAK/TYK2 inhibitor.
-
The cells are then stimulated with a cytokine known to signal through the targeted JAK/STAT pathway (e.g., IL-6 for JAK1, IFN-α for TYK2).
-
After a short incubation, the cells are fixed and permeabilized.
-
The levels of phosphorylated STAT proteins (pSTAT) are measured using flow cytometry with phospho-specific antibodies.
-
The percentage of inhibition of STAT phosphorylation is calculated to determine the IC50.[19]
-
Psoriasis Clinical Trial Design
Clinical trials for psoriasis therapies typically follow a standardized design to assess safety and efficacy.
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center studies are the gold standard.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis, often defined by a certain Psoriasis Area and Severity Index (PASI) score, Body Surface Area (BSA) involvement, and Static Physician's Global Assessment (sPGA) score at baseline.[2][3]
-
Primary Endpoints:
-
The proportion of patients achieving a 75% or 90% improvement in PASI score from baseline (PASI 75 or PASI 90) at a specified time point (e.g., Week 12 or 16).
-
The proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).
-
-
Secondary Endpoints: May include patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI), safety and tolerability assessments, and pharmacokinetic and pharmacodynamic markers.
Conclusion
Simepdekinra, as an oral IL-17 inhibitor, represents a promising therapeutic approach for autoimmune diseases like psoriasis. Its targeted mechanism offers the potential for a favorable efficacy and safety profile. A direct comparison with other small molecule inhibitors is currently limited by the lack of publicly available quantitative data for Simepdekinra. However, by understanding its mechanism in the context of established JAK and TYK2 inhibitors, researchers and drug developers can better position this novel agent within the evolving landscape of oral therapies for autoimmune diseases. The forthcoming results from the Phase 2 clinical trial of Simepdekinra will be critical in further defining its comparative profile.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study of LY4100511 (DC-853) in Adult Participants With Moderate-to-Severe Plaque Psoriasis | Clinical Research Trial Listing [centerwatch.com]
- 4. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Interleukin 17 treatment prolongs CXCL1 mRNA half-life via TRAF5 and the splicing regulatory factor SF2/ASF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with IL-17 prolongs the half-life of chemokine CXCL1 mRNA via the adaptor TRAF5 and the splicing-regulatory factor SF2 (ASF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 11. cellagentech.com [cellagentech.com]
- 12. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Reproducibility of Simepdekinra Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Simepdekinra (also known as LY4100511 and DC-853) is an investigational oral, small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] Developed by Eli Lilly, it is currently in Phase 2 clinical trials for the treatment of moderate-to-severe plaque psoriasis.[2][3][4] This guide provides a comparative analysis of the available research findings on Simepdekinra and its predecessor molecule, DC-806, alongside established and emerging oral treatments for psoriasis. Due to the early stage of Simepdekinra's development, published data from its pivotal trials are not yet available. This guide, therefore, focuses on the reproducibility of findings for its class of molecules and compares its potential with alternatives based on their reported clinical trial data.
Data Presentation: Comparative Efficacy of Oral Psoriasis Treatments
The following tables summarize the key efficacy data from clinical trials of Simepdekinra's predecessor (DC-806) and other oral treatments for moderate-to-severe plaque psoriasis. The primary endpoint for most psoriasis clinical trials is the proportion of patients achieving a 75% improvement in the Psoriasis Area and Severity Index (PASI 75). Higher benchmarks such as PASI 90 and PASI 100 (complete clearance) are also reported.
Table 1: Efficacy of Investigational Oral IL-17 Inhibitors
| Drug (Mechanism) | Trial Phase | N | Key Efficacy Endpoint | Adverse Events (Most Common) |
| DC-806 (Oral IL-17A Inhibitor) | Phase 1[5][6][7][8][9] | 32 (psoriasis patients) | 43.7% mean PASI reduction from baseline at 4 weeks (800 mg BID).[5][6][9] | Headache, nausea, abdominal discomfort, COVID-19 infection.[7][9] |
| Sonelokimab (Oral IL-17A/F Nanobody) | Phase 2b[10][11][12] | 313 | 57% of patients on 120mg dose achieved PASI 100 at 24 weeks.[11][12] | Oral Candida.[11] |
Table 2: Efficacy of Approved and Late-Stage Oral Psoriasis Treatments
| Drug (Mechanism) | Trial(s) | N | PASI 75 Response Rate | PASI 90 Response Rate |
| Deucravacitinib (TYK2 Inhibitor) | POETYK PSO-1 & PSO-2 (Phase 3) | >1,500 | ~58% at week 16. | ~36% at week 16. |
| Apremilast (PDE4 Inhibitor) | ESTEEM 1 (Phase 3) | 844 | 33.1% at week 16. | Not Reported |
| Tofacitinib (JAK Inhibitor) | OPT Pivotal 1 & 2 (Phase 3) | >1,800 | ~40-63% at week 16 (5mg and 10mg doses). | Not Reported |
| JNJ-2113 (Oral IL-23R Antagonist Peptide) | FRONTIER 1 (Phase 2b)[13][14][15][16][17] | 255 | 78.6% at 16 weeks (100mg BID).[13][15] | 59.5% at 16 weeks (100mg BID).[13] |
Experimental Protocols
Reproducibility of research findings is critically dependent on detailed and transparent experimental methodologies. Below are summaries of the available clinical trial protocols for Simepdekinra and its key comparators.
Simepdekinra (LY4100511) - Phase 2 (NCT06602219)
This is an ongoing, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study to evaluate the efficacy and safety of Simepdekinra in adults with moderate-to-severe plaque psoriasis.[2][4]
-
Primary Objective: To assess the safety and efficacy of different doses of LY4100511.[4]
-
Key Inclusion Criteria: Adults aged 18-65 with a clinical diagnosis of plaque psoriasis for at least 6 months, with moderate-to-severe disease.[18]
-
Key Exclusion Criteria: History of erythrodermic, pustular, or guttate psoriasis; medication-induced psoriasis; active infection.[4]
-
Intervention: Participants receive varying doses of oral LY4100511 or a placebo.[4]
-
Primary Outcome Measures: The primary outcome measures are not yet fully disclosed but are expected to be the proportion of participants achieving PASI 75 and a static Physician's Global Assessment (sPGA) score of 0 or 1 at a specified time point (likely week 12 or 16).
Deucravacitinib - POETYK PSO-1 (Phase 3)
-
Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate to severe plaque psoriasis.
-
Design: A 52-week, multicenter, randomized, double-blind, placebo- and active comparator-controlled trial.
-
Participants: Adults with a diagnosis of moderate to severe plaque psoriasis for at least 6 months, with a PASI score ≥12, sPGA score ≥3, and body surface area (BSA) involvement ≥10%.
-
Intervention: Patients were randomized to receive deucravacitinib 6 mg once daily, apremilast 30 mg twice daily, or placebo.
-
Primary Endpoints: The proportion of patients achieving PASI 75 and the proportion of patients achieving an sPGA score of 0 or 1 at week 16.
JNJ-2113 - FRONTIER 1 (Phase 2b)
-
Objective: To evaluate the efficacy, safety, and dose-response of JNJ-2113 in adults with moderate-to-severe plaque psoriasis.[13][17]
-
Design: A randomized, multicenter, double-blind, placebo-controlled, dose-ranging trial.[15]
-
Participants: Adults with moderate-to-severe plaque psoriasis.[13]
-
Intervention: Participants were randomized to receive one of five different oral doses of JNJ-2113 or placebo.[13][15]
-
Primary Endpoint: The proportion of patients achieving PASI 75 at week 16.[13][15]
Mandatory Visualization
Signaling Pathway of IL-17A Inhibition
The diagram below illustrates the proposed mechanism of action for Simepdekinra as an IL-17A inhibitor. By binding to the IL-17A cytokine, it prevents its interaction with the IL-17 receptor complex on keratinocytes, thereby inhibiting downstream inflammatory signaling.
Caption: IL-17A signaling pathway and the inhibitory action of Simepdekinra.
General Workflow of a Psoriasis Clinical Trial
The following diagram outlines a typical workflow for a Phase 2 or 3 clinical trial in psoriasis, from patient screening to data analysis.
Caption: A simplified workflow of a randomized controlled clinical trial for psoriasis.
Logical Relationship of Psoriasis Pathogenesis and Therapeutic Intervention
This diagram illustrates the central role of the IL-23/Th17 axis in psoriasis and highlights the points of intervention for different classes of oral therapies.
Caption: Key cellular interactions in psoriasis and targets of oral therapies.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. agentcapital.com [agentcapital.com]
- 6. DICE Reports Positive Data From Phase 1 DC-806 Trial For Psoriasis; Stock Surges In Pre Market | Nasdaq [nasdaq.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. biopharmadive.com [biopharmadive.com]
- 9. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive Phase II Results for Investigational Sonelokimab (M1095) [merckgroup.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. biospace.com [biospace.com]
- 13. Janssen Announces Positive Topline Results for JNJ-2113 - a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 14. Johnson & Johnson Achieves Phase II Success for Oral Peptide in Psoriasis Treatment [synapse.patsnap.com]
- 15. pmlive.com [pmlive.com]
- 16. J&J Gets Phase II Win for First Targeted Oral Peptide in Plaque Psoriasis - BioSpace [biospace.com]
- 17. Protagonist Therapeutics Announces Positive Topline Results with JNJ-2113, the First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis | Nasdaq [nasdaq.com]
- 18. ClinConnect | A Study of LY4100511 (DC-853) in Adult Participants With [clinconnect.io]
Benchmarking Simepdekinra: A Comparative Analysis Against Current Psoriasis Therapies
For Researchers, Scientists, and Drug Development Professionals
Simepdekinra (also known as LY4100511 and DC-853) is an investigational, orally administered small molecule designed to modulate the interleukin-17A (IL-17A) signaling pathway.[1] Currently in Phase 2 clinical trials for the treatment of moderate-to-severe plaque psoriasis, Simepdekinra represents a potential new oral therapeutic option in a landscape dominated by injectable biologics and other oral agents with different mechanisms of action.[2][3][4] This guide provides a comparative overview of Simepdekinra against the current standards of care for psoriasis, focusing on their mechanisms of action, available efficacy and safety data, and the experimental context for their evaluation.
Mechanism of Action: Targeting the IL-17 Pathway
Psoriasis is a chronic inflammatory skin disease where the IL-23/IL-17 axis plays a central role.[5][6] IL-17A, a key effector cytokine, is produced by T helper 17 (Th17) cells and other immune cells.[7][8] It acts on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to the characteristic epidermal hyperplasia and inflammation of psoriatic plaques.[6][9]
Simepdekinra is an IL-17A modulator with reported IC50 values of ≤10 nM for IL-17A/A homodimers and 10-100 nM for IL-17A/F heterodimers in HEK-Blue cells.[1] By inhibiting IL-17A signaling, Simepdekinra aims to disrupt the downstream inflammatory cascade that drives psoriasis pathogenesis.
Current biologic therapies for psoriasis also target the IL-17 pathway, either by neutralizing IL-17A directly (e.g., secukinumab, ixekizumab), the IL-17 receptor (brodalumab), or upstream cytokines like IL-23 (e.g., guselkumab, risankizumab) which are crucial for the expansion and maintenance of Th17 cells.[5][6][10] Other systemic treatments include TNF-α inhibitors and oral therapies like phosphodiesterase-4 (PDE4) inhibitors (e.g., apremilast) and Janus kinase (JAK) inhibitors.[11]
Comparative Efficacy and Safety
Direct comparative efficacy and safety data from head-to-head clinical trials between Simepdekinra and current standards of care are not yet available as Simepdekinra is still under investigation. The following tables summarize the available data for Simepdekinra's class of molecules and the established efficacy and safety profiles of current psoriasis treatments.
Table 1: Efficacy of Simepdekinra (from related molecules) and Current Standards of Care in Moderate-to-Severe Plaque Psoriasis
| Drug Class | Drug | Primary Endpoint | Efficacy Results | Citation(s) |
| Oral IL-17 Inhibitor | DC-806 (similar molecule to Simepdekinra) | Mean PASI reduction from baseline at 4 weeks | 43.7% reduction | [12] |
| IL-17A Inhibitors | Secukinumab, Ixekizumab | PASI 75/90/100 at week 12/16 | High rates of PASI 75, 90, and 100 responses. For example, in some trials, over 70% of patients achieve PASI 90. | [10][13] |
| IL-17RA Inhibitor | Brodalumab | PASI 75/90/100 at week 12 | Demonstrated high efficacy, with some studies showing superiority over other biologics in achieving PASI 100. | [10] |
| IL-23 Inhibitors | Guselkumab, Risankizumab | PASI 90/100 at week 16 | High rates of skin clearance, with a significant proportion of patients achieving PASI 90 and 100. | [10][13] |
| TNF-α Inhibitors | Adalimumab, Etanercept, Infliximab | PASI 75 at week 12/16 | Effective, but generally considered to have lower efficacy in achieving high levels of skin clearance (PASI 90/100) compared to newer biologics. | [10][13] |
| PDE4 Inhibitor | Apremilast | PASI 75 at week 16 | Modest efficacy compared to biologics. | [14] |
Note: PASI 75/90/100 refers to the percentage of patients achieving a 75%, 90%, or 100% reduction in their Psoriasis Area and Severity Index (PASI) score from baseline.
Table 2: Safety Profile of Simepdekinra (anticipated class effects) and Current Standards of Care
| Drug Class | Common Adverse Events | Serious Adverse Events | Citation(s) |
| Oral IL-17 Inhibitor | (Data from ongoing trials not yet public) Anticipated class effects may be similar to injectable IL-17 inhibitors. | (Data from ongoing trials not yet public) | |
| IL-17 Inhibitors | Nasopharyngitis, upper respiratory tract infections, injection site reactions, mucocutaneous candidiasis. | Inflammatory bowel disease (new onset or exacerbation). | [11][15] |
| IL-23 Inhibitors | Upper respiratory tract infections, headache, fatigue, injection site reactions. | Generally well-tolerated with a favorable long-term safety profile. | [11] |
| TNF-α Inhibitors | Injection site reactions, upper respiratory tract infections, headache. | Increased risk of serious infections (including tuberculosis), demyelinating disorders, heart failure, and malignancies (e.g., lymphoma). | [11] |
| PDE4 Inhibitor | Diarrhea, nausea, headache, nasopharyngitis. | Depression, weight loss. | [14] |
Experimental Protocols
The primary efficacy endpoint in most clinical trials for moderate-to-severe psoriasis is the Psoriasis Area and Severity Index (PASI) score.[16][17]
Psoriasis Area and Severity Index (PASI) Assessment
The PASI is a quantitative rating scale that assesses the severity of psoriatic lesions based on erythema (redness), induration (thickness), and desquamation (scaling), as well as the body surface area (BSA) affected in four regions: head, trunk, upper extremities, and lower extremities.[14][18]
-
Severity Assessment: For each body region, the severity of erythema, induration, and desquamation is scored on a 5-point scale from 0 (none) to 4 (very severe).[18]
-
Area Assessment: The percentage of BSA affected in each region is assigned a score from 0 (0%) to 6 (>90%).[18]
-
Calculation: A formula is used to calculate the final PASI score, which ranges from 0 (no disease) to 72 (most severe disease).[14][18]
The primary outcome in clinical trials is typically the proportion of patients achieving a 75% (PASI 75), 90% (PASI 90), or 100% (PASI 100) reduction in their PASI score from baseline at a specified time point, usually 12 to 16 weeks.[16][19]
Visualizing the Landscape
To better understand the biological context and the clinical evaluation process, the following diagrams illustrate the IL-17 signaling pathway and a typical clinical trial workflow for a psoriasis therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. LY4100511 for Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 8. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. expertperspectives.com [expertperspectives.com]
- 12. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Local and systemic effects of IL-17 in joint inflammation: a historical perspective from discovery to targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inderocro.com [inderocro.com]
- 17. Psoriasis Severity Assessment Combining Physician and Patient Reported Outcomes: The Optimal Psoriasis Assessment Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 19. Mapping Psoriasis Endpoints: beyond the mirage of complete skin clearance [clinicaltrialsarena.com]
Independent Verification of Simepdekinra's Therapeutic Potential: A Comparative Analysis for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals
Simepdekinra (also known as LY4100511 and DC-853) is an investigational, orally administered small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17 (IL-17). Developed by Eli Lilly and Company following its acquisition of DICE Therapeutics, Simepdekinra is currently in Phase 2 clinical development for the treatment of moderate-to-severe plaque psoriasis.[1] This guide provides an objective comparison of Simepdekinra's therapeutic class with existing alternatives, supported by available experimental data, to aid in the independent verification of its potential.
As Simepdekinra is still under clinical investigation, efficacy and safety data from its Phase 2 trial (NCT06602219) are not yet publicly available.[2][3][4][5] Therefore, this guide will focus on the established therapeutic landscape for psoriasis, presenting data from key competitors to provide a benchmark for Simepdekinra's anticipated performance.
Mechanism of Action: Targeting the IL-17 Pathway
Simepdekinra functions by inhibiting the IL-17 signaling pathway, a critical driver in the pathogenesis of psoriasis.[6][7] IL-17A, a key cytokine in this pathway, is produced by Th17 cells and other immune cells. It acts on keratinocytes, the primary cells of the epidermis, to promote their proliferation and the production of other pro-inflammatory molecules, leading to the characteristic plaques of psoriasis.[6][7][8] By blocking IL-17 signaling, Simepdekinra aims to interrupt this inflammatory cascade.
Comparative Efficacy of Psoriasis Therapies
The primary measure of efficacy in psoriasis clinical trials is the Psoriasis Area and Severity Index (PASI). A PASI 75 response indicates a 75% reduction in the severity and extent of psoriasis from baseline. PASI 90 and PASI 100 represent even higher levels of skin clearance.
The following tables summarize the performance of key oral and biologic competitors for the treatment of moderate-to-severe plaque psoriasis.
Table 1: Efficacy of Oral Therapies for Moderate-to-Severe Plaque Psoriasis
| Drug (Class) | Trial | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate | Timepoint |
| Simepdekinra (IL-17 Inhibitor) | NCT06602219 | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | - |
| Apremilast (PDE4 Inhibitor) | ESTEEM 1 | 33.1% | - | - | Week 16 |
| Deucravacitinib (TYK2 Inhibitor) | POETYK PSO-1 | 58.7% | - | - | Week 16 |
| POETYK PSO-2 | 53.6% | - | - | Week 16 |
Data for Apremilast and Deucravacitinib are from their respective pivotal Phase 3 trials.
Table 2: Efficacy of Biologic (Injectable) Therapies for Moderate-to-Severe Plaque Psoriasis
| Drug (Class) | Trial | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate | Timepoint |
| Brodalumab (IL-17RA Inhibitor) | AMAGINE-2 | 86% | - | 44% | Week 12 |
| AMAGINE-3 | 85% | - | 37% | Week 12 | |
| Secukinumab (IL-17A Inhibitor) | ERASURE | 81.6% | 59.2% | 28.6% | Week 12 |
| FIXTURE | 77.1% | 54.2% | 24.1% | Week 12 | |
| Ixekizumab (IL-17A Inhibitor) | UNCOVER-2 | 90% | 71% | 41% | Week 12 |
| UNCOVER-3 | 89% | 68% | 38% | Week 12 |
Data for biologic therapies are from their respective pivotal Phase 3 trials.
Experimental Protocols: A Look at a Phase 2 Psoriasis Trial Design
While the specific protocol for the Simepdekinra Phase 2 trial (NCT06602219) is not fully public, a typical mid-stage clinical trial for a novel oral psoriasis therapy follows a structured design to assess safety, tolerability, and efficacy.
References
- 1. Simepdekinra - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinConnect | A Study of LY4100511 (DC-853) in Adult Participants With [clinconnect.io]
- 5. A Study of LY4100511 (DC-853) in Adult Participants With Moderate-to-Severe Plaque Psoriasis | Clinical Research Trial Listing [centerwatch.com]
- 6. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Darunavir (PubChem CID: 71380142): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Darunavir (PubChem CID: 71380142), a protease inhibitor used in the treatment of HIV infection.[1][2]
Darunavir, also known by trade names such as Prezista, is a sulfonamide-based compound.[2] Understanding its hazardous properties is the first step toward safe disposal.
Hazard Identification and Safety Data
Before handling Darunavir, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Acute Dermal Toxicity | Harmful in contact with skin. | H312 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Skin Irritation | Causes skin irritation.[3] | H315 |
| Skin Sensitization | May cause an allergic skin reaction.[3] | H317 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4] | H335 |
This data is compiled from multiple safety data sheets.[3][4]
Personal Protective Equipment (PPE)
To mitigate the risks associated with these hazards, appropriate personal protective equipment should be worn at all times when handling Darunavir. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedures
Disposal of Darunavir must be carried out in compliance with all applicable local, regional, national, and international regulations. The following procedures provide a general guideline for laboratory settings.
1. Unused or Expired Pharmaceutical-Grade Darunavir:
-
Small Quantities (Household equivalent): For very small, residual amounts, the FDA provides guidelines for disposal. These include mixing the compound with an unpalatable substance such as used coffee grounds or cat litter.[2] This mixture should then be placed in a sealed plastic bag before being discarded in the trash.[2]
-
Laboratory Quantities: For larger quantities typically found in research settings, this method is not appropriate. These should be treated as chemical waste. The compound should be collected in a clearly labeled, sealed container.[1] This container should then be disposed of through a licensed hazardous waste disposal company.
2. Contaminated Labware and Materials:
-
Solid Waste: Items such as contaminated gloves, paper towels, and weighing papers should be collected in a designated, sealed waste container. This container should be clearly labeled as containing Darunavir waste.
-
Liquid Waste: Solutions containing Darunavir should be collected in a designated, sealed, and properly labeled waste container. Do not pour Darunavir solutions down the drain.[5]
3. Accidental Spills:
In the event of a spill, the following steps should be taken:
-
Dry Spills:
-
Avoid generating dust.[5]
-
Gently sweep or vacuum the spilled material.[5] If using a vacuum, it must be fitted with a HEPA filter.[5]
-
Collect the residue and place it in a sealed, labeled container for disposal.[1][5]
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
-
Wet Spills:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Darunavir in a laboratory setting.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for Darunavir before handling and disposal.
References
Essential Safety and Handling of 4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazoline-7-carbonitrile (PubChem CID: 71380142)
Disclaimer: No specific Safety Data Sheet (SDS) for 4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazoline-7-carbonitrile (PubChem CID: 71380142) is publicly available. The following guidance is synthesized from safety data for structurally related compounds, including quinazoline and various pyrazole derivatives. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use. The toxicological properties of this specific compound have not been fully investigated.
Personal Protective Equipment (PPE) Recommendations
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling 4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazoline-7-carbonitrile. The following table summarizes the recommended PPE based on available data for related chemical structures.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] |
| Skin/Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact. | Inspect gloves before use and handle in accordance with good industrial hygiene and safety practices.[4][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask is advisable for handling the solid form to avoid inhalation.[5] | Use in a well-ventilated area, preferably in a chemical fume hood. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. The following procedural guidance outlines the key steps for the safe management of 4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazoline-7-carbonitrile.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment that considers the potential hazards of the compound and the experimental procedure.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[5] A chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE): As detailed in the table above, wear appropriate eye protection, gloves, and a lab coat.
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3]
-
Spill Management: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[6] For solid spills, sweep up and shovel into a suitable container for disposal.[6] Avoid generating dust.
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[2][3]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[2][3]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
-
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3][5] All waste materials containing this compound should be considered hazardous and disposed of accordingly.
-
Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not empty into drains or release into the environment.[5][7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
